Aderamastat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
877176-23-3 |
|---|---|
Formule moléculaire |
C21H18N2O4S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O4S/c1-13-3-2-4-14(11-13)12-27-15-5-7-16(8-6-15)28-17-9-10-26-19(17)18-20(24)23-21(25)22-18/h2-11,18H,12H2,1H3,(H2,22,23,24,25) |
Clé InChI |
CXEKSVVDMIAMLF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Aderamastat (FP-025): A Deep Dive into its Mechanism of Action as a Selective MMP-12 Inhibitor
Taipei, Taiwan - Aderamastat (FP-025), a novel, orally active small molecule developed by Foresee Pharmaceuticals, is a potent and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and elucidating the signaling pathways involved in its therapeutic effects, particularly in the context of allergic asthma.
Core Mechanism: Targeting MMP-12 in Inflammatory and Fibrotic Diseases
This compound's primary mechanism of action is the selective inhibition of MMP-12, a zinc-dependent endopeptidase predominantly secreted by macrophages.[3][4] MMP-12 plays a significant role in the pathophysiology of various inflammatory and fibrotic diseases, including asthma and chronic obstructive pulmonary disease (COPD), by contributing to tissue remodeling, inflammation, and fibrosis.[3][4]
This compound is a non-hydroxamate inhibitor with a high degree of selectivity for MMP-12. It exhibits a 90-fold greater selectivity for MMP-12 over its closest family member, MMP-2, and is two to three orders of magnitude more selective against seven other MMP family members.[5] While specific IC50 values are not publicly disclosed, this high selectivity minimizes the potential for off-target effects that have been a concern with less selective MMP inhibitors.[1]
The Role of MMP-12 in Asthma Pathogenesis
MMP-12 is a critical mediator in the inflammatory cascade of allergic asthma. Its expression is upregulated in the airways in response to allergens and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[6] Once activated, MMP-12 contributes to the pathogenesis of asthma through several mechanisms:
-
Extracellular Matrix (ECM) Degradation and Airway Remodeling: MMP-12 degrades components of the ECM, including elastin, contributing to the structural changes in the airways known as airway remodeling.[7]
-
Inflammatory Cell Recruitment: MMP-12 facilitates the migration of inflammatory cells, such as eosinophils and macrophages, into the airways, perpetuating the inflammatory response.[6]
-
Activation of other MMPs: MMP-12 can activate other MMPs, amplifying the ECM degradation and inflammatory processes.[6]
-
Modulation of Signaling Pathways: Recent evidence suggests that MMP-12 can directly influence cellular signaling. For instance, it can activate Protease-Activated Receptor-1 (PAR-1), leading to the upregulation of Placenta Growth Factor (PGF) and subsequent apoptosis of lung epithelial cells.[8] It is also implicated in the release of TNF-α and downstream signaling of Transforming Growth Factor-β (TGF-β).
The following diagram illustrates the central role of MMP-12 in the inflammatory cascade of asthma.
Preclinical Evidence in a Murine Model of Allergic Asthma
This compound has demonstrated significant efficacy in a preclinical model of house dust mite (HDM)-induced allergic asthma in C57BL/6J mice.[2][5]
Experimental Protocol
A widely used protocol for inducing allergic asthma in mice involves sensitization and challenge with HDM extract. While the specific protocol for the this compound studies is not fully detailed in the publications, a general methodology is as follows:
-
Sensitization: Mice are sensitized to the allergen, typically through intraperitoneal injections of HDM extract mixed with an adjuvant (e.g., alum) on day 0 and day 10.[9]
-
Challenge: Following sensitization, mice are challenged with intranasal instillations of HDM extract over a period of several days (e.g., daily for a week) to induce an asthmatic phenotype.[9]
-
Treatment: this compound (e.g., 10, 30, 100 mg/kg) or a control (e.g., vehicle, prednisone) is administered orally on a daily basis during the challenge phase.[5]
-
Assessment: 24 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness (AHR) to methacholine, inflammatory cell counts in bronchoalveolar lavage (BAL) fluid, and histological analysis of lung tissue for inflammation, fibrosis, and mucus production.[5][9]
The workflow for a typical preclinical study is depicted below.
Key Preclinical Findings
In the HDM-induced asthma model, oral administration of this compound resulted in a dose-dependent attenuation of key asthma-related pathologies:[5]
-
Reduced Airway Hyperresponsiveness (AHR): this compound significantly reduced AHR to methacholine, a hallmark of asthma.
-
Decreased Airway Inflammation: Treatment with this compound led to a significant reduction in the number of inflammatory cells in the BAL fluid. The highest dose (100 mg/kg) showed a reduction in total cells, eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes, comparable to the effect of prednisone.[5]
-
Amelioration of Airway Remodeling: this compound treatment reduced lung fibrosis, as assessed by α-smooth muscle actin (α-SMA) staining, and decreased mucus production.[5]
-
Reduced MMP-12 Levels: this compound dose-dependently reduced the levels of MMP-12 in both BAL fluid and lung parenchyma.[5]
| Parameter | Effect of this compound (100 mg/kg) | Reference |
| Airway Hyperresponsiveness | Significantly Reduced | [5] |
| Total BAL Fluid Cells | Significantly Reduced | [5] |
| BAL Fluid Eosinophils | Significantly Reduced | [5] |
| BAL Fluid Neutrophils | Significantly Reduced | [5] |
| BAL Fluid Macrophages | Significantly Reduced | [5] |
| Lung Fibrosis (α-SMA) | Reduced | [5] |
| Mucus Production | Reduced | [5] |
| MMP-12 Levels (BAL & Lung) | Dose-dependently Reduced | [5] |
Clinical Efficacy in Allergic Asthma: Phase 2a Proof-of-Concept Study
This compound has been evaluated in a Phase 2a, randomized, double-blind, placebo-controlled, 2-way crossover study in subjects with mild, stable, HDM-allergic asthma (NCT03858686).[10]
Clinical Trial Protocol
The study was designed to assess the efficacy, safety, and pharmacokinetics of this compound in attenuating the allergen-induced late asthmatic response (LAR).[10]
-
Study Population: Non-smoking subjects aged 18-55 years with clinically stable, mild allergic asthma, and confirmed HDM allergy.[10]
-
Study Design: A 2-way crossover design with two 12-day treatment periods separated by a washout period of at least 3 weeks.[10]
-
Treatment: Subjects received either this compound (400 mg BID) or a matching placebo for 12 consecutive days in each period.[10]
-
Allergen Challenge: On day 11 of each treatment period, subjects underwent a standardized inhaled HDM challenge.[11]
-
Primary Endpoint: The primary endpoint was the effect of this compound versus placebo on the LAR, measured as the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-allergen challenge (AUC3-8h).[11]
-
Secondary and Exploratory Endpoints: These included safety and pharmacokinetics, impulse oscillometry (IOS), methacholine challenge (PC20), fractional exhaled nitric oxide (FeNO), blood eosinophils, and various biomarkers.[11]
The following diagram outlines the clinical trial design.
Key Clinical Findings
The Phase 2a study demonstrated that this compound was safe and well-tolerated in subjects with mild allergic asthma.[4] Importantly, the study met its primary endpoint, showing a statistically significant reduction in the allergen-induced late asthmatic response.[4]
| Endpoint | Result | p-value | Reference |
| Late Asthmatic Response (FEV1 AUC3-8h) | Statistically significant improvement with this compound vs. Placebo | 0.0149 (Mixed effects model ANOVA) | [4] |
The study also noted a carry-over effect, suggesting that the therapeutic benefit of this compound may persist even after discontinuation of the drug.[4]
Conclusion
This compound (FP-025) is a promising, first-in-class, selective MMP-12 inhibitor with a well-defined mechanism of action. By targeting a key enzyme in the pathophysiology of asthma, this compound has demonstrated the potential to reduce airway inflammation, hyperresponsiveness, and remodeling in both preclinical and clinical settings. The positive results from the Phase 2a proof-of-concept study support the continued development of this compound as a novel oral therapy for allergic asthma and potentially other inflammatory and fibrotic diseases. Further investigation into its long-term efficacy and safety is warranted.
References
- 1. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Preparation and evaluation of mouse model of house dust mite induced asthma [zgddek.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound (FP-025) / Foresee Pharma [delta.larvol.com]
Aderamastat: A Technical Whitepaper on the Selective Inhibition of MMP-12 for Inflammatory and Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aderamastat (FP-025) is a first-in-class, orally active, small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is a key mediator in the pathogenesis of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system. This document provides a comprehensive technical overview of this compound, its target protein MMP-12, its mechanism of action, and the preclinical and clinical data supporting its therapeutic potential. Detailed experimental protocols and quantitative data are presented to offer a complete scientific resource for professionals in the field.
Introduction to this compound and its Target, MMP-12
This compound is a highly selective inhibitor of MMP-12, an enzyme implicated in the tissue remodeling and inflammation characteristic of chronic diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] MMP-12 is predominantly secreted by macrophages and plays a crucial role in the degradation of extracellular matrix components, most notably elastin.[3] Elevated levels of MMP-12 are associated with the severity of respiratory diseases, making it a compelling therapeutic target.[2] this compound has demonstrated promising anti-inflammatory and disease-modifying effects in preclinical models and has successfully completed a Phase 2 proof-of-concept study in allergic asthma.[1][4]
This compound: Compound Profile
-
Compound Name: this compound (formerly FP-025)
-
Chemical Formula: C₂₁H₁₈N₂O₄S[5]
-
Mechanism of Action: Selective, reversible, non-hydroxamate inhibitor of MMP-12.[1]
-
Therapeutic Indications: Under investigation for allergic asthma, chronic obstructive pulmonary disease (COPD), and sarcoidosis.[6]
-
Development Status: Has completed Phase 2 clinical trials for allergic asthma.[7]
The Role of MMP-12 in Pathophysiology
Matrix metalloproteinase-12 is a zinc-dependent endopeptidase that contributes to tissue destruction and inflammation through several mechanisms:
-
Extracellular Matrix Degradation: MMP-12 is highly efficient at degrading elastin, a critical component of the lung's extracellular matrix. This degradation leads to the loss of lung elasticity and the development of emphysema.
-
Pro-inflammatory Mediator: MMP-12 can process and activate other pro-inflammatory molecules, creating a feedback loop that perpetuates inflammation.
-
Immune Cell Recruitment: By breaking down the extracellular matrix, MMP-12 facilitates the migration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by selectively binding to the active site of MMP-12, thereby blocking its enzymatic activity. This inhibition disrupts the downstream inflammatory cascades initiated by MMP-12. The signaling pathways influenced by MMP-12 are complex and can involve the activation of other proteases and the release of inflammatory cytokines.
Quantitative Data
In Vitro Selectivity Profile of this compound
This compound demonstrates high selectivity for MMP-12 over other MMP family members.[1][3] This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug.
| MMP Isoform | Selectivity vs. MMP-12 |
| MMP-12 | 1x |
| MMP-2 | 90x |
| Other MMPs | 200-300x |
Table 1: Selectivity of this compound for MMP-12 compared to other MMPs.[1][3]
In Vivo Efficacy in a Murine Model of Allergic Asthma
In a house dust mite (HDM)-sensitized mouse model of allergic asthma, oral administration of this compound led to a dose-dependent reduction in airway hyperresponsiveness (AHR) and inflammation.[8]
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10⁵) | Eosinophils in BALF (x10⁵) | Neutrophils in BALF (x10⁵) |
| Vehicle | - | 5.8 ± 0.6 | 3.5 ± 0.4 | 0.8 ± 0.1 |
| This compound | 10 | 4.5 ± 0.5 | 2.7 ± 0.3 | 0.6 ± 0.1 |
| This compound | 30 | 3.2 ± 0.4 | 1.8 ± 0.2 | 0.4 ± 0.1* |
| This compound | 100 | 2.1 ± 0.3 | 1.1 ± 0.2 | 0.2 ± 0.05** |
*Table 2: Effect of this compound on inflammatory cell counts in the bronchoalveolar lavage fluid (BALF) of HDM-sensitized mice. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. (Data are representative based on published findings[8])
Experimental Protocols
Fluorometric MMP-12 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against MMP-12.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
MMP-12 Enzyme: Recombinant human MMP-12 is diluted in assay buffer to the desired working concentration.
-
Fluorogenic Substrate: A quenched fluorogenic peptide, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is dissolved in DMSO and then diluted in assay buffer.
-
Test Compound (this compound): A stock solution is prepared in DMSO and serially diluted to the desired concentrations in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add assay buffer, MMP-12 enzyme solution, and varying concentrations of the test compound.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm. Readings are taken at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated for each concentration of the test compound relative to a control without inhibitor.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics human allergic asthma.
Detailed Methodology:
-
Animals: C57BL/6J mice are commonly used for this model.
-
Sensitization and Challenge:
-
Mice are sensitized by intranasal administration of a low dose of HDM extract on multiple occasions over a period of 1-2 weeks.
-
Following sensitization, mice are challenged with a higher dose of HDM extract, also via intranasal administration, typically for several consecutive days.
-
-
Treatment:
-
This compound or vehicle control is administered orally, once or twice daily, starting before or during the challenge phase and continuing throughout the challenge period.
-
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography or a flexiVent system.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on the BAL fluid to assess airway inflammation.
-
Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to evaluate inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA or other immunoassays.
-
Clinical Development and Future Directions
This compound has been shown to be safe and well-tolerated in Phase 1 studies in healthy volunteers.[7] A Phase 2 proof-of-concept study in patients with mild allergic asthma demonstrated that this compound provided clinically meaningful protection against allergen-induced late asthmatic response.[4] These promising results support the continued development of this compound for the treatment of asthma and other inflammatory and fibrotic diseases where MMP-12 plays a significant pathological role.
Conclusion
This compound is a potent and highly selective oral inhibitor of MMP-12 with a strong preclinical and emerging clinical profile. Its ability to effectively target a key driver of inflammation and tissue remodeling in respiratory diseases positions it as a promising novel therapeutic agent. The data presented in this technical guide underscore the scientific rationale for the continued investigation of this compound in a range of inflammatory and fibrotic conditions.
References
- 1. research.rug.nl [research.rug.nl]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. This compound | C21H18N2O4S | CID 67177374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. First-in-Man Safety, Tolerability, and Pharmacokinetics of a Novel and Highly Selective Inhibitor of Matrix Metalloproteinase-12, FP-025: Results from Two Randomized Studies in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Matrix Metalloproteinase-12 in Asthma Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a critical player in the complex pathophysiology of asthma. Primarily secreted by macrophages, but also by airway smooth muscle and epithelial cells, MMP-12 contributes significantly to the chronic inflammation, airway remodeling, and hyperresponsiveness characteristic of this disease.[1][2] Its potent elastolytic activity disrupts the integrity of the extracellular matrix (ECM), leading to a cascade of pathological events.[2][3] Elevated levels of MMP-12 are associated with asthma severity and exacerbations, making it a compelling therapeutic target.[1][4] This technical guide provides an in-depth exploration of the multifaceted role of MMP-12 in asthma, detailing its regulation, downstream effects, and the experimental methodologies used to investigate its function.
MMP-12 Expression, Regulation, and Enzymatic Activity
MMP-12 is a zinc-dependent endopeptidase that is secreted as an inactive zymogen (pro-MMP-12) and requires proteolytic cleavage for activation.[5] Its expression and activity are tightly regulated at multiple levels in the asthmatic airway.
Cellular Sources and Upregulation in Asthma
In the context of asthma, MMP-12 is predominantly expressed by alveolar macrophages.[6] However, airway smooth muscle cells and bronchial epithelial cells have also been identified as significant sources.[6][7] The expression of MMP-12 is markedly upregulated in response to pro-inflammatory and Th2 cytokines that are abundant in the asthmatic milieu.[7][8]
Key upstream regulators that drive MMP-12 expression include:
-
Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) : These pro-inflammatory cytokines synergistically induce a significant increase in MMP-12 gene expression and secretion from airway smooth muscle cells.[5][7]
-
Interleukin-13 (IL-13) : This cardinal Th2 cytokine is a potent inducer of MMP-12 in macrophages and is implicated in allergic airway inflammation.[8]
The signaling cascade leading to increased MMP-12 expression involves the activation of key intracellular pathways, including the Extracellular signal-regulated kinase (ERK) , c-Jun N-terminal kinase (JNK) , and Phosphatidylinositol 3-kinase (PI3-K) pathways, culminating in the activation of the transcription factor Activator protein-1 (AP-1) .[7][9]
Enzymatic Activity and Substrates
Once activated, MMP-12 exhibits broad substrate specificity, targeting key components of the lung's extracellular matrix. Its primary substrate is elastin , a critical protein for maintaining the structural integrity and elasticity of the airways.[2][3] Degradation of elastin by MMP-12 contributes to airway remodeling and the loss of lung function.
Beyond elastin, MMP-12 can cleave a range of other ECM and non-ECM proteins, including:
-
Type IV collagen[3]
-
Fibronectin[3]
-
Laminin[3]
-
Gelatin[3]
-
Vitronectin[10]
-
Osteopontin[11]
-
Pro-TNF-α (leading to its activation)[11]
-
CXCL13 (a B-cell chemokine)[12]
The degradation of these substrates by MMP-12 has profound implications for airway inflammation, cell migration, and tissue repair processes in asthma.[5]
Pathophysiological Roles of MMP-12 in Asthma
The dysregulated activity of MMP-12 in the asthmatic airway contributes to several key features of the disease.
Airway Inflammation
MMP-12 plays a pro-inflammatory role by facilitating the recruitment and migration of inflammatory cells into the airways.[5] By degrading the ECM, it creates pathways for leukocytes, particularly eosinophils and neutrophils, to infiltrate the airway walls and lumen.[8] Furthermore, the cleavage and activation of pro-inflammatory mediators like TNF-α by MMP-12 can amplify the inflammatory cascade.[11]
Airway Remodeling
Chronic inflammation in asthma leads to structural changes in the airways, collectively known as airway remodeling. MMP-12 is a key driver of this process through its potent elastolytic activity. The breakdown of elastin fibers contributes to:
-
Subepithelial fibrosis: The disorganized deposition of new ECM components.
-
Airway smooth muscle hypertrophy and hyperplasia: Increased muscle mass surrounding the airways.[7]
-
Goblet cell hyperplasia and mucus hypersecretion. [13]
These structural changes lead to thicker, less flexible airways, contributing to persistent airflow limitation.
Airway Hyperresponsiveness (AHR)
The structural changes induced by MMP-12, particularly the degradation of elastin and alterations in the ECM, are thought to contribute to airway hyperresponsiveness, a hallmark of asthma.[4] The loss of elastic recoil and the altered mechanical properties of the airway wall can lead to exaggerated bronchoconstriction in response to stimuli.
Quantitative Data on MMP-12 in Asthma
The following tables summarize key quantitative findings from studies investigating the role of MMP-12 in asthma.
Table 1: Association of MMP-12 with Asthma Severity and Exacerbations
| Parameter | Finding | Study Population | Reference |
| Odds Ratio for Greater Asthma Severity | 2.00 (95% CI, 1.24-3.24) for carriers of the rs652438 serine variant | Young asthmatic patients | [4] |
| Odds Ratio for Asthmatic Exacerbations | 1.90 (95% CI, 1.19-3.04) for carriers of the rs652438 serine variant | Young asthmatic patients | [4] |
Table 2: MMP-12 Expression and Activity in Asthma Models and Patients
| Sample Type | Comparison | Fold Change / Observation | Model / Population | Reference |
| Sputum | COPD patients and asthmatic smokers vs. healthy non-smokers | Significantly greater MMP-12 concentrations | Human | [14] |
| Sputum | Asthmatic patients vs. healthy controls | Significantly elevated MMP-12 concentrations | Human | [12] |
| Airway Smooth Muscle Cells | IL-1β stimulated vs. unstimulated | >100-fold increase in MMP-12 gene expression | Human (in vitro) | [7] |
| Airway Smooth Muscle Cells | IL-1β stimulated vs. unstimulated | >10-fold enhancement in MMP-12 activity | Human (in vitro) | [7] |
| Lung Tissue | House Dust Mite (HDM)-induced asthma model vs. control | 5.7-fold increase in Mmp12 gene expression | Mouse | [13] |
Signaling Pathways and Experimental Workflows
MMP-12 Signaling Pathway in Asthma
The following diagram illustrates the key signaling events leading to MMP-12 production and its downstream effects in the context of allergic asthma.
Caption: Signaling cascade of MMP-12 in asthma.
Experimental Workflow: Murine Model of Allergic Asthma
The following diagram outlines a typical experimental workflow for studying the role of MMP-12 in a murine model of house dust mite (HDM)-induced allergic asthma.
References
- 1. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. kns.org [kns.org]
- 4. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction and regulation of matrix metalloproteinase-12 in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Matrix-metalloproteinase 12 Overexpression in Lung Epithelial Cells Plays a Key Role in Emphysema to Lung Bronchioalveolar Adenocarcinoma Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thorax.bmj.com [thorax.bmj.com]
- 12. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 14. Sputum matrix metalloproteinase-12 in patients with chronic obstructive pulmonary disease and asthma: relationship to disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Aderamastat: A Novel MMP-12 Inhibitor for Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) remains a devastating disease with a significant unmet medical need. Aderamastat (also known as FP-025 or CHR-3620), a highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12), has emerged as a potential therapeutic candidate targeting the underlying inflammatory and fibrotic processes in the lung. Preclinical evidence suggests that this compound possesses anti-inflammatory and anti-fibrotic properties.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical research on this compound for pulmonary fibrosis, including its mechanism of action, available efficacy data, and detailed experimental methodologies.
Introduction to this compound and its Target: MMP-12
This compound is a small molecule inhibitor targeting MMP-12, an enzyme implicated in various inflammatory and fibrotic diseases.[1][3][4][5] MMP-12 is primarily secreted by activated macrophages and plays a crucial role in extracellular matrix remodeling, as well as modulating the activity of various effector proteins and cells, including the influx of monocytes and macrophages involved in inflammation and fibrosis.[2] The rationale for targeting MMP-12 in pulmonary fibrosis is supported by genetic evidence and its role as a key immune-fibrotic modulator.[1][3][4][5]
Mechanism of Action of this compound in Pulmonary Fibrosis
This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of MMP-12. In the context of pulmonary fibrosis, this inhibition is hypothesized to interrupt key pathological processes. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Preclinical Efficacy Data
While specific data from dedicated idiopathic pulmonary fibrosis models (e.g., bleomycin-induced fibrosis) for this compound is not extensively published, anti-fibrotic effects have been documented in a house dust mite (HDM)-induced allergic asthma mouse model, which exhibits features of airway remodeling and fibrosis.[6][7] A follow-on, more potent MMP-12 inhibitor, FP-020, has demonstrated a favorable efficacy profile in multiple animal models of idiopathic pulmonary fibrosis, suggesting the therapeutic potential of this mechanism of action.[8]
Quantitative Data from the House Dust Mite (HDM) Mouse Model
The following table summarizes the key anti-fibrotic finding for this compound in the HDM mouse model.
| Parameter | Animal Model | Treatment Group | Dosage | Result | Reference |
| Fibrosis (α-SMA stain) | C57BL/6J mice sensitized with HDM | This compound (FP-025) | 100 mg/kg | Reduction in alpha-smooth muscle actin (α-SMA) staining, a marker of fibrosis. | [7] |
| Mucus Production (PAS stain) | C57BL/6J mice sensitized with HDM | This compound (FP-025) | 100 mg/kg | Reduction in mucus production. | [7] |
Experimental Protocols
Detailed experimental protocols for this compound in a dedicated pulmonary fibrosis model are not publicly available. However, based on standard practices in the field and the available information on the HDM model, a representative experimental design for evaluating an anti-fibrotic agent like this compound in a bleomycin-induced pulmonary fibrosis model is provided below.
Representative Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of bleomycin-induced pulmonary fibrosis.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (commonly used for its susceptibility to bleomycin-induced fibrosis)
-
Age: 8-12 weeks
-
Sex: Male
Experimental Groups:
-
Sham + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + this compound (Low Dose)
-
Bleomycin + this compound (High Dose)
-
Bleomycin + Positive Control (e.g., Pirfenidone or Nintedanib)
Procedure:
-
Induction of Fibrosis: On day 0, mice are anesthetized and administered a single intratracheal instillation of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in sterile saline. The sham group receives sterile saline only.
-
Drug Administration: this compound or vehicle is administered orally (e.g., via gavage) once or twice daily, starting from day 1 (prophylactic regimen) or day 7-14 (therapeutic regimen) and continuing until the end of the study.
-
Monitoring: Body weight and clinical signs are monitored regularly.
-
Termination: The study is typically terminated at day 14 or day 21 post-bleomycin administration.
-
Sample Collection:
-
Bronchoalveolar lavage fluid (BALF) is collected for cell counts and cytokine analysis.
-
Lungs are harvested for histopathology and biochemical analysis.
-
Endpoints:
-
Histopathology: Lung sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition. Fibrosis is scored using the Ashcroft scoring system.
-
Biochemical Analysis:
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline content in lung homogenates.
-
Immunohistochemistry/Western Blot: Analysis of fibrotic markers such as α-SMA.
-
-
BALF Analysis: Differential cell counts (macrophages, neutrophils, lymphocytes) and measurement of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β, IL-6).
Summary and Future Directions
This compound, a selective MMP-12 inhibitor, has demonstrated anti-fibrotic potential in a preclinical model of allergic airway inflammation. While direct evidence in a dedicated pulmonary fibrosis model is limited in the public domain, the strong rationale for targeting MMP-12 and the promising results for a follow-on compound in IPF models underscore the potential of this therapeutic approach. Further studies are warranted to fully elucidate the efficacy of this compound in clinically relevant models of pulmonary fibrosis, which will be crucial for its potential translation to the treatment of IPF and other fibrotic lung diseases. The development of this compound is also being explored for other indications, including asthma and acute respiratory distress syndrome (ARDS) associated with COVID-19.[2][4]
References
- 1. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 2. Foresee Pharmaceuticals Announces Dosing of First Patient in Phase 2/3 Clinical Trial of FP-025 for Treatment of COVID-19 Associated ARDS [prnewswire.com]
- 3. foreseepharma.com [foreseepharma.com]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 5. biospace.com [biospace.com]
- 6. foreseepharma.com [foreseepharma.com]
- 7. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foreseepharma.com [foreseepharma.com]
Aderamastat: A Technical Guide to a Selective MMP-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aderamastat (also known as FP-025) is a potent and selective, orally bioavailable small molecule inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system such as asthma and chronic obstructive pulmonary disease (COPD). By targeting MMP-12, this compound presents a promising therapeutic strategy to modulate aberrant tissue remodeling and inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are included to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name 5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione.[1] Its structure features a central furan ring linked to an imidazolidine-2,4-dione moiety and a substituted phenyl sulfide group.
Table 1: Chemical Identifiers and Basic Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione | [1] |
| Synonyms | FP-025, FP-003 | [2][3] |
| CAS Number | 877176-23-3 | [2][3] |
| Molecular Formula | C₂₁H₁₈N₂O₄S | [2][3] |
| Molecular Weight | 394.44 g/mol | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| XLogP3-AA | 3.7 | Computed | |
| Hydrogen Bond Donor Count | 2 | Computed | |
| Hydrogen Bond Acceptor Count | 6 | Computed | |
| Rotatable Bond Count | 5 | Computed | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication). Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (2.5 mg/mL). Soluble in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) (2.5 mg/mL). Soluble in a mixture of 10% DMSO and 90% Corn Oil (2.5 mg/mL). | Experimental | [3] |
| Melting Point | Data not publicly available | - | |
| Boiling Point | Data not publicly available | - | |
| pKa | Data not publicly available | - |
Pharmacological Properties and Mechanism of Action
This compound is a highly selective inhibitor of MMP-12, an enzyme predominantly secreted by macrophages.[2][4][5][6][7] MMP-12 plays a crucial role in the degradation of extracellular matrix components, particularly elastin, and is a key regulator of macrophage, neutrophil, and lung epithelial cell biology.[4][5][6][7] In pathological conditions such as asthma and COPD, elevated levels of MMP-12 contribute to chronic inflammation, tissue remodeling, and fibrosis.[2][4][5][6][7]
This compound exerts its therapeutic effect by binding to the active site of MMP-12, thereby preventing its enzymatic activity. This inhibition leads to a reduction in the breakdown of the extracellular matrix and a modulation of the inflammatory response. In preclinical models of allergic asthma, this compound has been shown to attenuate airway hyperresponsiveness, reduce inflammatory cell infiltration in the lungs, and decrease mucus production and fibrosis.[2]
Signaling Pathway
The inhibition of MMP-12 by this compound interrupts downstream signaling cascades that promote inflammation and tissue remodeling. A simplified representation of this pathway is depicted below.
Caption: this compound inhibits MMP-12 activation, mitigating downstream inflammation and tissue remodeling.
Experimental Protocols
Disclaimer: The following protocols are representative examples and may require optimization for specific experimental conditions. It is highly recommended to consult original research articles and validated assay kits for the most accurate and up-to-date methodologies.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of key intermediates. The synthesis of the imidazolidine-2,4-dione core can be achieved through various established methods, often starting from an appropriate amino acid or aldehyde. The furan and phenyl sulfide moieties would be introduced through sequential coupling reactions. A general workflow for the synthesis of similar heterocyclic compounds is provided below.
Caption: General synthetic workflow for this compound and related compounds.
In Vitro MMP-12 Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the inhibitory activity of this compound against MMP-12 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-12 (active form)
-
MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.
-
Prepare enzyme solution: Dilute the active MMP-12 enzyme to a working concentration in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Assay setup:
-
Add assay buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add assay buffer with the same percentage of DMSO to the control wells (no inhibitor).
-
Add assay buffer to the blank wells (no enzyme).
-
-
Enzyme addition: Add the diluted MMP-12 enzyme solution to the test and control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Add the fluorogenic MMP-12 substrate to all wells to initiate the reaction.
-
Kinetic measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader pre-warmed to 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
Data analysis:
-
Subtract the blank well fluorescence from all other readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro MMP-12 inhibition assay.
Cell-Based Assay for Anti-inflammatory Activity
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound in a cell-based model, for instance, using lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for quantifying inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6)
-
Cell lysis buffer and reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell culture: Culture macrophages according to standard protocols. For THP-1 cells, differentiation into macrophages using PMA is required prior to the experiment.
-
Cell treatment:
-
Seed the macrophages in appropriate culture plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce an inflammatory response. Include control groups (untreated, LPS only, this compound only).
-
-
Incubation: Incubate the cells for a suitable duration (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Sample collection:
-
Collect the cell culture supernatants to measure secreted cytokines.
-
Lyse the cells to extract RNA for gene expression analysis.
-
-
Quantification of inflammatory mediators:
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants using commercially available ELISA kits.
-
qRT-PCR: Analyze the gene expression levels of inflammatory mediators in the cell lysates.
-
-
Data analysis: Compare the levels of inflammatory mediators in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Conclusion
This compound is a promising selective MMP-12 inhibitor with demonstrated preclinical efficacy in models of respiratory inflammation and fibrosis. Its specific mechanism of action offers a targeted therapeutic approach for diseases characterized by excessive MMP-12 activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working on this compound and related MMP-12 inhibitors. Further investigation into its physicochemical properties and the development of detailed, publicly available experimental protocols will be crucial for advancing its clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 7. biospace.com [biospace.com]
Aderamastat (FP-025): A Technical Overview of a Novel MMP-12 Inhibitor in Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aderamastat (FP-025) is an orally active, small-molecule, selective inhibitor of matrix metalloproteinase-12 (MMP-12) developed by Foresee Pharmaceuticals. MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system. By targeting MMP-12, this compound represents a novel therapeutic approach for conditions such as allergic asthma and acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evidence, and clinical development of this compound, presenting key data and experimental methodologies to inform the scientific and drug development community.
Introduction to this compound (FP-025)
This compound is a first-in-class, highly selective, non-hydroxamate inhibitor of MMP-12.[1] Its development is based on the growing body of evidence supporting the role of MMP-12 in the pathogenesis of chronic inflammatory and fibrotic diseases.[2] MMP-12, also known as macrophage elastase, is primarily secreted by activated macrophages and is involved in the degradation of extracellular matrix components, including elastin.[3][4] Elevated levels of MMP-12 have been associated with the severity of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[5][6] this compound has been investigated in preclinical models and clinical trials for several indications, most notably allergic asthma and COVID-19-associated ARDS.[7][8]
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of MMP-12. This targeted inhibition is crucial, as non-selective MMP inhibitors have been associated with significant side effects.[5] this compound has demonstrated a high degree of selectivity for MMP-12, with a 90-fold greater inhibitory activity against MMP-12 compared to its closest family member, MMP-2, and two to three orders of magnitude greater selectivity over seven other MMP family members.[9]
The Role of MMP-12 in Disease Pathophysiology
MMP-12 plays a multifaceted role in the inflammatory and fibrotic processes of the lungs:
-
Inflammatory Cell Recruitment: MMP-12 is involved in the recruitment of inflammatory cells, such as neutrophils and eosinophils, to the airways.[9]
-
Extracellular Matrix (ECM) Remodeling: By degrading elastin and other ECM components, MMP-12 contributes to airway remodeling, a key feature of chronic asthma.[10]
-
Modulation of Signaling Pathways: MMP-12 can influence cell signaling pathways, including those involving transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[3] The interplay between TGF-β and MMP-12 is thought to be a critical driver of fibrotic lung diseases.[11]
By inhibiting MMP-12, this compound aims to disrupt these pathological processes, thereby reducing airway inflammation, preventing airway remodeling, and mitigating fibrosis.
Signaling Pathway of MMP-12 in Airway Inflammation and Fibrosis
The following diagram illustrates the proposed signaling pathway through which MMP-12 contributes to airway inflammation and fibrosis, and the point of intervention for this compound.
Preclinical Development
The efficacy of this compound has been evaluated in a well-established murine model of house dust mite (HDM)-induced allergic asthma. These studies provided the foundational evidence for its clinical development.
House Dust Mite (HDM)-Induced Allergic Asthma Model
Experimental Protocol:
-
Sensitization and Challenge: C57BL/6J mice were sensitized and subsequently challenged with HDM extract to induce a chronic allergic asthma phenotype characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[9]
-
Treatment: Following sensitization and challenge, mice were treated orally with this compound at doses of 10, 30, or 100 mg/kg daily for 7 days. A control group received vehicle, and a positive control group received prednisone (5 mg/kg).[9]
-
Endpoints: Key endpoints assessed included airway hyperresponsiveness to methacholine, inflammatory cell counts in bronchoalveolar lavage fluid (BALF), and histological analysis of lung tissue for inflammation, fibrosis, and mucus production.[9]
Preclinical Efficacy Data
The results from the HDM-induced allergic asthma model demonstrated the potent anti-inflammatory and anti-remodeling effects of this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness and Inflammation in a Murine Asthma Model
| Treatment Group | Dose | Airway Hyperresponsiveness (AHR) vs. Control | Total BALF Cells vs. Control | Eosinophils in BALF vs. Control | Neutrophils in BALF vs. Control |
| This compound | 100 mg/kg | Significantly Attenuated[9] | Significantly Reduced[9] | Significantly Reduced[9] | Significantly Reduced[9] |
| Prednisone | 5 mg/kg | Significantly Attenuated[9] | Significantly Reduced[9] | Significantly Reduced[9] | Significantly Reduced[9] |
Data presented are qualitative summaries from the cited source. Specific quantitative values with statistical analysis were not fully available in the reviewed literature.
In addition to reducing inflammatory cell influx, this compound (100 mg/kg) was shown to decrease lung fibrosis, as assessed by α-smooth muscle actin (α-SMA) staining, and mucus production, measured by Periodic acid-Schiff (PAS) staining.[9] this compound also dose-dependently reduced the levels of MMP-12 in both BALF and lung parenchyma.[9]
Experimental Workflow for Preclinical Murine Asthma Model
The following diagram outlines the workflow of the preclinical studies.
Clinical Development
This compound has progressed into clinical trials for allergic asthma and COVID-19-associated ARDS.
Phase 2a Proof-of-Concept Study in Allergic Asthma (NCT03858686)
This randomized, double-blind, placebo-controlled, 2-way crossover study evaluated the efficacy and safety of this compound in patients with mild allergic asthma.
Study Design:
-
Participants: Non-smoking subjects with clinically stable, mild allergic asthma.
-
Intervention: this compound (400 mg BID) or matching placebo for 12 days, with a washout period between crossover periods.
-
Primary Endpoint: The effect of this compound versus placebo on the allergen-induced late asthmatic response (LAR), measured as the area under the curve for forced expiratory volume in 1 second (FEV1) from 3 to 8 hours post-allergen challenge (FEV1 AUC3-8h).[7]
-
Secondary Endpoints: Included changes in fractional exhaled nitric oxide (FeNO) and impulse oscillometry (IOS) parameters.[12]
Clinical Efficacy Data:
The study met its primary endpoint, demonstrating a statistically significant improvement with this compound compared to placebo.
Table 2: Primary Endpoint Results of the Phase 2a Allergic Asthma Trial
| Analysis Method | This compound Treatment Group (FEV1 AUC3-8h) | Placebo Group (FEV1 AUC3-8h) | P-value |
| Mixed Effects Model ANOVA | -81.358 | -113.429 | 0.0149[7] |
| Sequence Analysis | - | - | 0.0161[7] |
| Period 1 Analysis | -79.443 | -113.429 | 0.1302 (positive trend)[7] |
A statistically significant carry-over effect of this compound was observed (P-value = 0.0340), suggesting a persistent effect.[7]
Secondary endpoint analysis showed a lesser increase in allergen-induced FeNO in subjects who received this compound compared to placebo, and positive trends were observed in IOS parameters (e.g., R5, Fres, AX, and X5).[13]
Phase 2/3 Clinical Trial in COVID-19-Associated ARDS (NCT04750278)
This compound was investigated for the treatment of severe to critical COVID-19 with associated ARDS in a randomized, double-blind, placebo-controlled, multicenter study.[8][14]
Study Design:
-
Phase 2 Part: Approximately 99 patients were randomized to receive this compound 100 mg, this compound 300 mg, or placebo twice daily for 28 days.[8]
-
Primary Outcome: The proportion of patients alive and not requiring non-invasive or invasive ventilation at Day 28.[8]
As of the last update, the results of this trial have not been fully disclosed in the reviewed literature.
Detailed Experimental Protocols
Detailed protocols for the specific assays used in the this compound studies are not publicly available. The following are representative, detailed protocols for the key experimental procedures based on standard methodologies.
Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis in Mice
This protocol is adapted from established methods for performing BAL in murine models.[15][16][17][18]
-
Anesthesia and Tracheostomy: Euthanize the mouse via an overdose of an appropriate anesthetic. Expose the trachea through a midline cervical incision and perform a tracheostomy by inserting a cannula.
-
Lavage: Instill a total of 1 ml of sterile, cold phosphate-buffered saline (PBS) into the lungs through the cannula. Gently aspirate and re-infuse the fluid three times to ensure adequate sampling of the alveolar space.
-
Sample Processing: Collect the BAL fluid and centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Cell Counting and Differentiation: Resuspend the cell pellet in a known volume of PBS. Perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.
Histological Analysis of Lung Tissue
This protocol is based on standard histological techniques for assessing lung inflammation, fibrosis, and mucus production.[1][19][20]
-
Tissue Fixation and Processing: Following euthanasia, perfuse the lungs with 10% neutral buffered formalin through the trachea at a constant pressure to ensure uniform inflation. Excise the lungs and immerse in formalin for 24 hours. Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning and Staining:
-
Hematoxylin and Eosin (H&E) Staining: Cut 5 µm sections and stain with H&E to assess general morphology and inflammatory cell infiltration.
-
Periodic Acid-Schiff (PAS) Staining: Stain sections with PAS to visualize and quantify mucus-producing goblet cells in the airway epithelium.
-
Masson's Trichrome or Picrosirius Red Staining: Use Masson's trichrome or Picrosirius red staining to detect and quantify collagen deposition as an indicator of fibrosis.
-
-
Microscopic Analysis: Examine the stained sections under a light microscope. Quantify the extent of inflammation, mucus production, and fibrosis using established scoring systems or image analysis software.
Conclusion and Future Directions
This compound (FP-025) has demonstrated promise as a selective MMP-12 inhibitor with potent anti-inflammatory and anti-fibrotic properties in preclinical models of allergic asthma. The positive results from the Phase 2a proof-of-concept study in allergic asthma patients further support its potential as a novel therapeutic for respiratory diseases. The unique mechanism of action, targeting a key driver of inflammation and tissue remodeling, positions this compound as a potentially valuable addition to the treatment landscape for a range of immune-fibrotic conditions. Further clinical investigation, including the full disclosure of the COVID-19 ARDS trial results and potential studies in other indications such as cardiac sarcoidosis, will be crucial in defining the ultimate therapeutic role of this first-in-class molecule.[18] The development of a follow-on, potentially more potent MMP-12 inhibitor, linvemastat (FP-020), by Foresee Pharmaceuticals underscores the company's commitment to this therapeutic target.[21]
References
- 1. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Transforming growth factor (TGF)-beta1 stimulates pulmonary fibrosis and inflammation via a Bax-dependent, bid-activated pathway that involves matrix metalloproteinase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospectrumasia.com [biospectrumasia.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foreseepharma.com [foreseepharma.com]
- 8. Foresee doses first subject in Covid-19 ARDS treatment trial [clinicaltrialsarena.com]
- 9. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 10. dovepress.com [dovepress.com]
- 11. TGF-β Signaling in Lung Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. foreseepharma.com [foreseepharma.com]
- 13. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 14. Foresee Pharmaceuticals Announces Dosing of First Patient in Phase 2/3 Clinical Trial of FP-025 for Treatment of COVID-19 Associated ARDS [prnewswire.com]
- 15. benchchem.com [benchchem.com]
- 16. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 17. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. foreseepharma.com [foreseepharma.com]
Aderamastat: A Selective Matrix Metalloproteinase-12 Inhibitor for Inflammatory and Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aderamastat (FP-025) is a first-in-class, orally bioavailable, small molecule inhibitor of matrix metalloproteinase-12 (MMP-12) currently under development by Foresee Pharmaceuticals.[1][2][3] MMP-12, also known as macrophage elastase, is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, including allergic asthma and chronic obstructive pulmonary disease (COPD).[4][5] this compound has demonstrated a favorable safety, tolerability, and pharmacokinetic profile in early-phase clinical trials and has shown promising efficacy in preclinical models and a Phase 2 proof-of-concept study in patients with allergic asthma.[4][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction to this compound and the Role of MMP-12
Matrix metalloproteinase-12 is a zinc-dependent endopeptidase predominantly secreted by macrophages.[5][7] It plays a crucial role in extracellular matrix (ECM) remodeling by degrading components such as elastin.[7] Dysregulated MMP-12 activity is associated with chronic inflammation, tissue destruction, and fibrosis.[5] In respiratory diseases like asthma and COPD, elevated levels of MMP-12 are linked to airway inflammation, tissue damage, and disease severity.[4][5]
This compound is a highly selective inhibitor of MMP-12, designed to specifically target this enzyme and modulate its detrimental effects in pathological conditions.[1][8] By inhibiting MMP-12, this compound aims to reduce the inflammatory cascade and mitigate tissue remodeling characteristic of various immune-fibrotic diseases.[2][4]
Mechanism of Action and Selectivity
This compound functions as a potent and selective, non-hydroxamate inhibitor of MMP-12.[8] Its inhibitory activity is directed against the catalytic domain of the enzyme, thereby preventing the breakdown of extracellular matrix components and the processing of other bioactive molecules involved in inflammation.
Inhibitor Selectivity
Preclinical studies have highlighted the high selectivity of this compound for MMP-12 over other MMP family members. One publication reports a 90-fold selectivity for MMP-12 over its closest family member, MMP-2, and a selectivity of two to three orders of magnitude over seven other MMPs.[8] While a comprehensive public datasheet with IC50 values against a full panel of MMPs is not available, this high selectivity is a key attribute that minimizes the potential for off-target effects.
Quantitative Data Summary
This section summarizes the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model[9]
| Parameter | Treatment Group | Dose | Outcome |
| Airway Hyperresponsiveness (AHR) | This compound | 100 mg/kg | Abrogated AHR to a similar extent as Prednisone (5 mg/kg) |
| Total Cells in Bronchoalveolar Lavage Fluid (BALF) | This compound | 100 mg/kg | Significantly reduced total BALF cells, comparable to Prednisone |
| Inflammatory Cells in BALF | This compound | 100 mg/kg | Significantly reduced numbers of eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes |
| Lung Histopathology | This compound | 100 mg/kg | Reduced peri-bronchial and peri-arterial cellular infiltrates |
| Fibrosis (α-SMA stain) | This compound | 100 mg/kg | Decreased |
| Mucus Production (PAS stain) | This compound | 100 mg/kg | Decreased |
| MMP-12 Levels in BALF and Lung Parenchyma | This compound | 10-100 mg/kg | Dose-dependently reduced |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1 Studies)
Note: Detailed quantitative data from the Phase 1 studies (NCT02238834, NCT03304964) with specific Cmax, Tmax, and AUC values at different dose levels are not publicly available in a tabulated format. A publication on these studies reports a favorable pharmacokinetic profile with an elimination half-life of approximately 6 to 8 hours and a 1.7-fold accumulation after multiple doses. Food intake was found to delay the rate of absorption without affecting the overall extent of absorption.[3]
Table 3: Efficacy of this compound in a Phase 2 Proof-of-Concept Study in Allergic Asthma (NCT03858686)[4][6]
| Endpoint | Parameter | Outcome |
| Primary Endpoint | Late Asthmatic Response (LAR) - FEV1 AUC (3-8h) | Met, demonstrating clinically meaningful protection against allergen-induced asthma. |
| Secondary Endpoint | Allergen-induced Fractional Exhaled Nitric Oxide (FeNO) | Lesser increase in subjects who received this compound compared to placebo. |
| Secondary Endpoint | Impulse Oscillometry (IOS) parameters (R5, Fres, AX, and X5) | Positive trends supporting the overall response. |
Note: Specific quantitative data on the percentage of FEV1 improvement and p-values for the primary and secondary endpoints from the Phase 2 trial are not publicly available.
Experimental Protocols
Fluorometric MMP-12 Inhibitor Screening Assay[10][11]
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds like this compound against MMP-12.
-
Principle: The assay utilizes a quenched fluorogenic peptide substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. In its intact form, the fluorescence of the Mca (7-methoxycoumarin-4-yl)acetyl group is quenched by the Dpa (N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl) group. Cleavage of the peptide by MMP-12 at the Gly-Leu bond separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.[9]
-
Materials:
-
Recombinant human MMP-12 enzyme
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (this compound) and a known MMP-12 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 328/420 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and controls in assay buffer.
-
Add a defined concentration of MMP-12 enzyme to each well of the microplate, followed by the addition of the inhibitor dilutions.
-
Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 10-60 minutes).
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model[9]
This in vivo model is used to evaluate the efficacy of anti-asthma therapeutics.
-
Animals: Female C57BL/6J or BALB/c mice are commonly used.
-
Sensitization and Challenge:
-
Sensitization: Mice are sensitized by intranasal administration of a low dose of HDM extract on day 0.
-
Challenge: From day 7 to day 11 (or for a longer duration in chronic models), mice are challenged daily with a higher dose of HDM extract administered intranasally. Control mice receive phosphate-buffered saline (PBS).
-
-
Treatment:
-
This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily for a specified period (e.g., 7 days) during the challenge phase. A vehicle control group and a positive control group (e.g., treated with prednisone) are included.
-
-
Endpoint Measurements:
-
Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmography system in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using flow cytometry or cytospin preparations.
-
Lung Histopathology: Lungs are harvested, fixed, and sectioned for staining with Hematoxylin and Eosin (H&E) to assess inflammation, Periodic acid-Schiff (PAS) to evaluate mucus production, and Masson's trichrome or α-smooth muscle actin (α-SMA) to assess fibrosis and airway remodeling.
-
Cytokine and Chemokine Analysis: Levels of various inflammatory mediators in BALF or lung homogenates are measured using ELISA or multiplex assays.
-
MMP-12 Levels: MMP-12 protein levels in BALF and lung tissue can be quantified by ELISA or Western blotting.
-
Signaling Pathways and Experimental Workflows
MMP-12 Signaling in Airway Inflammation
MMP-12 contributes to airway inflammation through several mechanisms. It degrades extracellular matrix components, which can release matricryptic fragments that are chemotactic for inflammatory cells.[7] MMP-12 can also process and activate other signaling molecules, including other MMPs and cytokines, further amplifying the inflammatory response. The diagram below illustrates a potential signaling pathway involving MMP-12 in the context of allergic asthma.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical and early clinical evaluation of an MMP-12 inhibitor like this compound.
Conclusion
This compound represents a promising, targeted therapeutic approach for the treatment of inflammatory and fibrotic diseases by selectively inhibiting MMP-12. Its oral bioavailability, favorable safety profile, and demonstrated efficacy in preclinical models and a Phase 2 clinical trial in allergic asthma underscore its potential as a novel treatment option. Further clinical development will be crucial to fully elucidate its therapeutic benefits in various indications. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the study of MMP-12 and its role in disease.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. foreseepharma.com [foreseepharma.com]
- 6. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 7. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Interactions of Aderamastat with MMP-12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is an orally active, first-in-class, highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4] MMP-12, also known as macrophage elastase, is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][5] Its role in tissue remodeling and degradation of extracellular matrix components makes it a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the molecular interactions of this compound with MMP-12, summarizing the available data on its inhibitory activity, selectivity, and the experimental methodologies used for its characterization.
This compound: Quantitative Inhibition Data
While this compound is consistently described as a potent and highly selective MMP-12 inhibitor, specific public domain literature detailing its precise IC50 or Ki values against MMP-12 is limited. However, data from commercial suppliers and company presentations provide a semi-quantitative understanding of its potency and selectivity.
| Parameter | Value | Source |
| Target Enzyme | Matrix Metalloproteinase-12 (MMP-12) | [1][4] |
| Reported Potency | Data on a successor compound, Linvemastat (FP-020), suggests it has "greater potency" than this compound, implying a benchmark for this compound's activity.[3] | Foresee Pharmaceuticals |
| Selectivity | 90-fold selective over MMP-2. | Probechem Biochemicals |
| 200-300 fold selective over other MMP family members. | Probechem Biochemicals |
Note: The specific MMPs included in the "other MMP family members" category and their corresponding inhibition values are not publicly detailed.
Experimental Protocols
The characterization of this compound's inhibitory activity against MMP-12 likely involves standard enzymatic assays. Below is a detailed methodology for a typical fluorogenic substrate-based MMP-12 inhibition assay.
MMP-12 Inhibition Assay Protocol (Fluorogenic Substrate Method)
This protocol is a generalized procedure based on commercially available MMP-12 inhibitor screening kits and common laboratory practices.
1. Materials and Reagents:
-
Recombinant human MMP-12 (catalytic domain)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
This compound (FP-025)
-
A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant human MMP-12 in ice-cold Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted this compound or control inhibitor to the respective wells.
-
Add 20 µL of the diluted MMP-12 enzyme solution to all wells except for the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Signaling Pathways and Molecular Interactions
MMP-12 is a zinc-dependent endopeptidase. Its catalytic activity relies on a zinc ion in the active site, which is coordinated by three histidine residues. The mechanism of inhibition by small molecules like this compound is presumed to involve direct interaction with the active site, preventing substrate binding and/or catalysis.
Due to the lack of a publicly available co-crystal structure of this compound with MMP-12, the precise binding mode can be inferred from the known interactions of other inhibitors with the MMP-12 active site. Key interactions typically involve:
-
Chelation of the Catalytic Zinc Ion: Many MMP inhibitors contain a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion.
-
Hydrogen Bonding: Interactions with backbone atoms of the protein, particularly around the S1' pocket, are crucial for affinity and selectivity.
-
Hydrophobic Interactions: The S1' specificity loop of MMP-12 is a deep, hydrophobic pocket. Inhibitors with complementary hydrophobic moieties can achieve high potency and selectivity.
Hypothetical Binding Mode of this compound in the MMP-12 Active Site
The following diagram illustrates a hypothetical interaction of an inhibitor with the key residues in the MMP-12 active site.
Caption: Hypothetical binding of this compound to the MMP-12 active site.
Experimental and logical Workflows
The discovery and development of a selective MMP-12 inhibitor like this compound typically follows a structured workflow.
Drug Discovery and Development Workflow for a Selective MMP-12 Inhibitor
Caption: A streamlined workflow for the development of an MMP-12 inhibitor.
Conclusion
This compound is a promising, highly selective oral inhibitor of MMP-12 with demonstrated potential in preclinical and clinical settings for inflammatory and fibrotic diseases. While detailed quantitative data on its molecular interactions remain largely proprietary, the available information points to a potent and selective mechanism of action. Further disclosure of structural and detailed enzymatic data will be invaluable for the scientific community to fully understand its therapeutic potential and to guide the development of next-generation MMP-12 inhibitors.
References
- 1. foreseepharma.com [foreseepharma.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. medchemexpress.com [medchemexpress.com]
Aderamastat's Effect on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aderamastat (FP-025) is a first-in-class, orally active, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12). Initially investigated for inflammatory airway diseases, its mechanism of action reveals a significant role in the modulation of extracellular matrix (ECM) remodeling, particularly in the context of fibrosis. Contrary to the conventional view of MMPs as purely catabolic enzymes, MMP-12 exhibits a complex, pro-fibrotic function. This compound exerts its therapeutic effect by inhibiting these specific pro-fibrotic activities, thereby attenuating pathological tissue remodeling. This document provides a comprehensive overview of the mechanism, supporting data, and experimental methodologies related to this compound's impact on the ECM.
Mechanism of Action in ECM Remodeling
The primary target of this compound is MMP-12, also known as macrophage elastase. While MMP-12 can degrade certain ECM components like elastin, collagen IV, and fibronectin, its net effect in chronic inflammatory and fibrotic conditions is pro-fibrotic.[1][2] this compound's inhibition of MMP-12 interferes with several key pathological processes that drive excessive ECM deposition.
Key Pro-Fibrotic Functions of MMP-12 Inhibited by this compound:
-
Suppression of Fibrillar Collagen Degradation: Studies in MMP-12 deficient mice have shown that the absence of MMP-12 leads to an increase in the expression of other ECM-degrading enzymes, notably MMP-2 and MMP-13, which are potent collagenases.[3] This suggests that a primary pro-fibrotic role of MMP-12 is to limit the expression and activity of beneficial MMPs that are responsible for breaking down fibrillar collagen. By inhibiting MMP-12, this compound may restore the activity of these collagenases, promoting a healthier ECM turnover.[3]
-
Regulation of Pro-Fibrotic Gene Expression: MMP-12 is essential for the upregulation of key pro-fibrotic genes, including early growth response factor-1 (egr1) and cysteine-rich angiogenic inducer 61 (cyr61).[4][5][6] These genes are implicated in the cellular response to transforming growth factor-beta (TGF-β) and contribute to fibroblast proliferation and activation.[5] this compound's intervention prevents the activation of this downstream genetic program.
-
Myofibroblast Differentiation: Myofibroblasts are the primary cell type responsible for depositing collagen and other matrix proteins during fibrosis. MMP-12 has been shown to be a critical mediator of TGF-β-induced macrophage-to-myofibroblast transition (MMT), a significant source of myofibroblasts in fibrotic tissue.[7][8] By blocking MMP-12, this compound can inhibit this pathological differentiation, reducing the population of key effector cells that drive fibrosis.
Signaling Pathways
This compound intervenes in a signaling cascade central to the development of fibrosis. The pathway often begins with chronic inflammation or tissue injury, which leads to the activation of macrophages and the release of pro-fibrotic cytokines like TGF-β. TGF-β signaling, in turn, upregulates MMP-12 expression. MMP-12 then acts as a crucial downstream effector, promoting a fibrotic microenvironment by suppressing collagen-degrading enzymes and driving the formation of myofibroblasts.
References
- 1. Development of Matrix Metalloproteinases-Mediated Extracellular Matrix Remodeling in Regenerative Medicine: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Matrix Metalloproteinase 12-Deficiency Augments Extracellular Matrix Degrading Metalloproteinases and Attenuates IL-13–Dependent Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Role of MMP-12 in Fas-Induced Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Essential role of MMP-12 in Fas-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - MMP12-dependent myofibroblast formation contributes to nucleus pulposus fibrosis [insight.jci.org]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
The Role of Macrophage Elastase (MMP-12) in Respiratory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macrophage elastase, also known as matrix metalloproteinase-12 (MMP-12), is a critical enzyme implicated in the pathogenesis of a spectrum of respiratory diseases. Primarily secreted by activated macrophages, MMP-12's potent elastolytic activity and broad substrate specificity contribute significantly to the tissue remodeling, inflammation, and progressive lung damage characteristic of chronic obstructive pulmonary disease (COPD), asthma, and idiopathic pulmonary fibrosis (IPF).[1][2][3] This technical guide provides an in-depth analysis of the multifaceted role of MMP-12 in respiratory pathologies, presenting key quantitative data, detailed experimental methodologies for its study, and an exploration of the intricate signaling pathways it governs. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting MMP-12 as a therapeutic strategy for respiratory diseases.
Introduction to Macrophage Elastase (MMP-12)
MMP-12 is a zinc-dependent endopeptidase with a primary role in extracellular matrix (ECM) degradation.[4] Its substrates include elastin, type IV collagen, fibronectin, laminin, and vitronectin.[4][5] Beyond its direct proteolytic functions, MMP-12 is increasingly recognized as a key modulator of inflammatory and immune responses.[1][6] In the context of respiratory health, dysregulated MMP-12 activity is a central feature of chronic inflammation and tissue destruction.[7][8]
MMP-12 in the Pathogenesis of Respiratory Diseases
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, MMP-12 is a key driver of emphysema, the progressive destruction of alveolar walls.[9] Cigarette smoke, a primary risk factor for COPD, induces the expression and activity of MMP-12 in alveolar macrophages.[10][11] This leads to the breakdown of elastin, a critical component of the lung's elastic recoil.[12] Furthermore, elastin fragments generated by MMP-12 act as chemoattractants for monocytes, perpetuating the inflammatory cycle.[12][13] Studies have consistently shown elevated levels of MMP-12 in the bronchoalveolar lavage fluid (BALF) and sputum of COPD patients compared to healthy controls.[14][15]
Asthma
The role of MMP-12 in asthma is complex, contributing to both airway inflammation and remodeling.[3][6] Increased MMP-12 levels have been associated with disease severity in asthmatic patients.[3][8] In animal models of allergic airway disease, MMP-12 has been shown to be crucial for the recruitment of inflammatory cells and the development of airway hyperresponsiveness.[6] It also plays a role in airway remodeling by contributing to ECM degradation.[16]
Idiopathic Pulmonary Fibrosis (IPF)
In IPF, a progressive and fatal lung disease characterized by excessive scarring of the lung tissue, MMP-12 is thought to have a dual role. While it can contribute to the initial tissue injury through its proteolytic activity, it is also involved in the complex fibrotic process.[1][3] Alveolar macrophages in IPF patients show increased MMP-12 expression, which may contribute to the aberrant tissue repair and fibrosis.[17]
Other Respiratory Diseases
Emerging evidence suggests a role for MMP-12 in other respiratory conditions as well. In cystic fibrosis (CF), increased MMP-12 activity in the airways may contribute to the chronic inflammation and lung damage characteristic of the disease.[14][18] Additionally, MMP-12 has been implicated in the transition from emphysema to lung adenocarcinoma, highlighting its potential role in lung cancer development.[2][19]
Quantitative Data on MMP-12 in Respiratory Diseases
The following tables summarize key quantitative findings on MMP-12 levels in various biological samples from patients with respiratory diseases and healthy controls.
| Disease | Sample Type | Patient Group | MMP-12 Concentration (median, IQR) | Control Group | Control Concentration (median, IQR) | p-value | Reference |
| COPD | Induced Sputum | COPD Patients (n=28) | 17.5 (7.1-42.1) ng/mL | Healthy Smokers (n=14) | 6.7 (3.9-10.4) ng/mL | p=0.0002 | [15] |
| Never Smokers (n=20) | 4.2 (2.4-11.3) ng/mL | [15] | |||||
| Former Smokers (n=14) | 6.1 (4.5-7.6) ng/mL | [15] | |||||
| COPD | BALF | COPD Patients (n=18) | Higher levels (β = 0.445) | Controls (n=30) | Lower levels | p=0.016 | [14][20] |
| Asthma | Induced Sputum | Asthmatic Patients | Elevated levels | Healthy Controls | Lower levels | - | [21] |
| Animal Model | Condition | MMP-12 Level/Activity | Fold Change vs. Control | Reference |
| Mouse | Elastase-induced emphysema | MMP-12 gene expression | 10.3-fold increase | [16] |
| Mouse | House dust mite-induced asthma | MMP-12 gene expression | 5.7-fold increase | [16] |
| Mouse | Fas-induced lung fibrosis | MMP-12 mRNA expression (Day 7) | 22.4-fold increase | [17] |
| Mouse | Doxycycline-induced MMP-12 overexpression in lung epithelial cells | MMP-12 enzymatic activity in BALF | 10-fold higher | [5][19] |
Key Signaling Pathways Involving MMP-12
MMP-12 is intricately involved in several signaling pathways that drive inflammation and tissue remodeling in the lungs.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In respiratory diseases, stimuli like cigarette smoke and pro-inflammatory cytokines (e.g., TNF-α) can activate the NF-κB pathway in macrophages and epithelial cells, leading to the upregulation of MMP-12 expression.[15][20][22] MMP-12 itself can also enhance NF-κB signaling, creating a positive feedback loop that sustains inflammation.[23]
Caption: NF-κB signaling pathway leading to MMP-12 expression.
IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical axis in MMP-12-mediated lung pathology. MMP-12 overexpression can lead to increased IL-6 production, which in turn activates STAT3 in alveolar epithelial cells.[2][24] Persistent STAT3 activation is known to promote inflammation and has been linked to the development of lung adenocarcinoma.[2]
Caption: IL-6/STAT3 signaling pathway activated by MMP-12.
Experimental Protocols for MMP-12 Analysis
Accurate and reproducible measurement of MMP-12 is crucial for both basic research and clinical studies. The following are detailed protocols for common assays.
Gelatin Zymography for MMP-12 Activity
This technique detects the proteolytic activity of MMPs based on their ability to degrade a gelatin substrate embedded in a polyacrylamide gel.
Materials:
-
10% SDS-PAGE precast gels containing 0.1% gelatin
-
Samples (cell culture supernatant, BALF)
-
2x SDS-PAGE sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 0.05% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare samples by mixing with non-reducing SDS sample buffer. Do not boil the samples.
-
Load samples onto the gelatin zymogram gel. Include a molecular weight marker.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation and thus MMP activity. The molecular weight of the bands can be used to identify MMP-12 (pro-form ~54 kDa, active form ~45 kDa and ~22 kDa).
Caption: Workflow for gelatin zymography.
Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-12 Concentration
ELISA is a quantitative immunoassay used to measure the concentration of MMP-12 protein in various biological samples.
Materials:
-
MMP-12 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well microplate
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with capture antibody and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.
-
Wash the plate and add TMB substrate. Incubate in the dark.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the MMP-12 concentration in the samples by comparing their absorbance to the standard curve.
Caption: General workflow for an MMP-12 ELISA.
Fluorogenic MMP-12 Activity Assay
This is a highly sensitive assay that measures the enzymatic activity of MMP-12 using a quenched fluorogenic substrate.
Materials:
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Purified active MMP-12 (for standard curve)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a standard curve using a known concentration of active MMP-12.
-
Add samples and standards to the wells of a 96-well black plate.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over time.
-
The rate of increase in fluorescence is proportional to the MMP-12 activity in the sample.
-
Calculate the MMP-12 activity in the samples by comparing the rate of fluorescence change to the standard curve.
MMP-12 as a Therapeutic Target
The central role of MMP-12 in the pathogenesis of several respiratory diseases makes it an attractive target for therapeutic intervention.[7][8]
MMP-12 Inhibitors
A number of small-molecule inhibitors targeting the active site of MMP-12 have been developed.[1] These inhibitors typically work by chelating the zinc ion in the catalytic domain of the enzyme, thereby blocking its proteolytic activity.[10] Selective MMP-12 inhibitors have shown promise in preclinical models of COPD and asthma, where they have been demonstrated to reduce inflammation and tissue damage.[11][25]
Challenges and Future Directions
While MMP-12 inhibition is a promising therapeutic strategy, challenges remain. The development of highly selective inhibitors is crucial to avoid off-target effects, as many MMPs have structural similarities. Furthermore, the complex and sometimes dual role of MMPs in tissue remodeling and repair necessitates a thorough understanding of the optimal timing and duration of therapeutic intervention. Future research should focus on the development of more specific inhibitors and on identifying patient populations most likely to benefit from MMP-12-targeted therapies.
Conclusion
Macrophage elastase (MMP-12) is a key player in the complex pathophysiology of chronic respiratory diseases. Its dysregulation contributes significantly to the destructive tissue remodeling and persistent inflammation that characterize conditions such as COPD, asthma, and IPF. The quantitative data and signaling pathways outlined in this guide underscore the importance of MMP-12 as a central node in these disease processes. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further elucidate the role of MMP-12 and to evaluate the efficacy of novel therapeutic agents. As our understanding of the intricate functions of MMP-12 continues to grow, so too will the potential for developing targeted and effective treatments for the millions of patients affected by these debilitating respiratory diseases.
References
- 1. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Matrix-metalloproteinase 12 Overexpression in Lung Epithelial Cells Plays a Key Role in Emphysema to Lung Bronchioalveolar Adenocarcinoma Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abcam.com [abcam.com]
- 6. scbt.com [scbt.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 11. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Possible involvements of nuclear factor-kappa B and activator protein-1 in the tumor necrosis factor-alpha-induced upregulation of matrix metalloproteinase-12 in human alveolar epithelial A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fn-test.com [fn-test.com]
- 17. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of matrix metalloproteases in cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Airway MMP-12 and DNA methylation in COPD: an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sputum matrix metalloproteinase-12 in patients with chronic obstructive pulmonary disease and asthma: relationship to disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Classical macrophage activation up-regulates several matrix metalloproteinases through mitogen activated protein kinases and nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Gelatin zymography protocol | Abcam [abcam.com]
Aderamastat: A Targeted Approach to Mitigating Inflammatory Cell Recruitment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aderamastat (FP-025) is a novel, orally active, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12). Emerging preclinical data have demonstrated its potent anti-inflammatory effects, particularly its ability to attenuate the recruitment of key inflammatory cells in allergen-induced airway inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed summaries of preclinical findings on its impact on inflammatory cell infiltration, and the experimental protocols utilized in these pivotal studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this compound for inflammatory diseases.
Mechanism of Action: MMP-12 Inhibition
This compound's primary mechanism of action is the selective inhibition of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. MMP-12 is a key enzyme secreted by macrophages and is increasingly recognized as a critical regulator of macrophage and neutrophil biology in the context of inflammation and fibrosis[1][2][3]. In inflammatory conditions such as asthma, MMP-12 is upregulated and contributes to tissue remodeling and the amplification of the inflammatory cascade. By inhibiting MMP-12, this compound disrupts these processes, leading to a reduction in the recruitment and activation of inflammatory cells at the site of inflammation.
The proposed signaling pathway illustrates the central role of MMP-12 in driving inflammatory cell recruitment and how this compound intervenes.
Preclinical Efficacy: Data from a Murine Model of Allergic Asthma
This compound has demonstrated significant anti-inflammatory effects in a preclinical model of house dust mite (HDM)-induced allergic asthma[4][5]. The studies show that oral administration of this compound leads to a dose-dependent reduction in the influx of various inflammatory cells into the airways.
Quantitative Data on Inflammatory Cell Recruitment
The following tables summarize the quantitative data from a study in a murine model of persistent HDM-induced allergic asthma, where this compound (FP-025) was administered orally for 7 days[5].
Table 1: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Cell Counts
| Treatment Group | Total Cells (x10⁴) | Macrophages (x10⁴) | Neutrophils (x10⁴) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle Control | 18.2 ± 2.1 | 8.5 ± 1.0 | 3.1 ± 0.5 | 5.5 ± 0.8 | 1.1 ± 0.2 |
| This compound (10 mg/kg) | 12.5 ± 1.5 | 6.2 ± 0.7 | 2.0 ± 0.3 | 3.2 ± 0.4 | 0.9 ± 0.1 |
| This compound (30 mg/kg) | 9.8 ± 1.1 | 5.1 ± 0.6 | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.8 ± 0.1 |
| This compound (100 mg/kg) | 7.5 ± 0.9 | 4.2 ± 0.5 | 1.1 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 |
| Prednisone (5 mg/kg) | 6.8 ± 0.8 | 3.9 ± 0.4 | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.6 ± 0.1** |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01, **p < 0.001. |
Table 2: Effect of this compound on Lung Tissue Histopathology Scores
| Treatment Group | Peribronchial Inflammation | Perivascular Inflammation | Mucus Production | Fibrosis (α-SMA) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.2 ± 0.2 | 1.8 ± 0.2 |
| This compound (10 mg/kg) | 2.1 ± 0.2 | 1.9 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| This compound (30 mg/kg) | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| This compound (100 mg/kg) | 1.1 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Prednisone (5 mg/kg) | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| *Scores are based on a semi-quantitative scale (0-3 or 0-4). Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p < 0.05, **p < 0.01, **p < 0.001. |
These results indicate that this compound significantly reduces the number of total inflammatory cells, including eosinophils, neutrophils, and macrophages, in the airways in a dose-dependent manner[4][5]. The reduction in cellular infiltrates correlates with improvements in histopathological scores for inflammation, mucus production, and fibrosis[5].
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide.
Murine Model of House Dust Mite (HDM)-Induced Allergic Asthma
This protocol outlines the induction of allergic airway inflammation and the subsequent treatment with this compound, as described by Ravanetti et al. (2022)[5].
Materials:
-
C57BL/6J mice
-
House Dust Mite (HDM) extract
-
This compound (FP-025)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Prednisone
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: On day 0, mice are lightly anesthetized and sensitized via intranasal administration of HDM extract.
-
Challenge: From day 7 to day 11, mice receive a daily intranasal challenge with HDM extract to establish persistent airway inflammation.
-
Treatment: From day 14 to day 20, mice are treated daily with this compound (10, 30, or 100 mg/kg) via oral gavage. A positive control group receives Prednisone (5 mg/kg, intraperitoneally), and a negative control group receives the vehicle.
-
Analysis: On day 21, 24 hours after the final treatment, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS. The collected BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counting (e.g., using a hemocytometer and cytospin preparations stained with Diff-Quik).
-
Histology: Lungs are perfused, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation, Periodic acid-Schiff (PAS) for mucus production, and with antibodies against alpha-smooth muscle actin (α-SMA) for fibrosis. Stained sections are scored by a blinded pathologist.
-
Preparation of this compound for Oral Administration
This protocol provides a method for solubilizing this compound for in vivo studies[4].
Materials:
-
This compound (FP-025) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final concentration of 2.5 mg/mL):
-
Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the solution and mix to reach a final volume of 1 mL. This results in a clear solution ready for oral gavage.
Clinical Development and Future Directions
This compound has successfully completed a Phase 2 proof-of-concept allergen challenge study in patients with mild allergic asthma[1][6]. The study met its primary endpoint, demonstrating a clinically meaningful protection against the allergen-induced late asthmatic response (LAR)[1]. Secondary endpoints included the assessment of blood eosinophils[7]. These positive clinical findings, supported by the robust preclinical data, underscore the potential of MMP-12 inhibition as a novel anti-inflammatory therapeutic strategy for respiratory diseases. Future development is aimed at exploring this compound's efficacy in other immune-fibrotic diseases[8].
Conclusion
This compound (FP-025) effectively reduces the recruitment of key inflammatory cells, including neutrophils and eosinophils, in preclinical models of airway inflammation. Its targeted mechanism as a selective MMP-12 inhibitor offers a promising and novel approach for the treatment of asthma and potentially other inflammatory and fibrotic diseases. The quantitative data and established protocols presented in this guide provide a solid foundation for further research and development of this first-in-class therapeutic candidate.
References
- 1. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 7. foreseepharma.com [foreseepharma.com]
- 8. Foresee Pharma Announces Results From Phase I Clinical Studies - BioSpace [biospace.com]
The Pharmacodynamics of Aderamastat: A Selective MMP-12 Inhibitor for Inflammatory and Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Aderamastat (also known as FP-025) is an orally active, small molecule inhibitor of matrix metalloproteinase-12 (MMP-12) currently under development by Foresee Pharmaceuticals.[1] It represents a promising therapeutic agent for a range of inflammatory and fibrotic diseases, with a primary focus on respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, preclinical and clinical evidence, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Selective MMP-12 Inhibition
This compound's primary mechanism of action is the potent and highly selective inhibition of MMP-12, a zinc-dependent endopeptidase.[5] MMP-12, also known as macrophage elastase, is predominantly secreted by activated macrophages and plays a crucial role in the degradation of extracellular matrix components, particularly elastin.[6] In pathological states, elevated MMP-12 activity contributes to tissue remodeling, inflammation, and fibrosis.[1][7]
This compound is a non-hydroxamate inhibitor with high selectivity for MMP-12. While specific IC50 and Ki values from head-to-head comparative studies are not publicly available in the reviewed literature, it has been described as having 90-fold selectivity over its closest family member, MMP-2, and two to three orders of magnitude selectivity over seven other MMP family members. This high selectivity is a key characteristic, potentially minimizing off-target effects that have been a concern with broader-spectrum MMP inhibitors.
Preclinical Pharmacodynamics
The preclinical efficacy of this compound has been extensively evaluated in a murine model of house dust mite (HDM)-induced allergic asthma. These studies have demonstrated the compound's significant anti-inflammatory and anti-remodeling effects in the lungs.
In Vivo Efficacy in a House Dust Mite (HDM)-Induced Asthma Model
In a well-established C57BL/6J mouse model of HDM-induced allergic asthma, oral administration of this compound (10-100 mg/kg, daily for 7 days) resulted in a dose-dependent attenuation of key asthma-related pathologies.[8]
Key Findings:
-
Reduction of Airway Hyperresponsiveness (AHR): this compound significantly reduced AHR to methacholine challenge, a hallmark of asthma.
-
Decreased Airway Inflammation: Treatment with this compound led to a significant reduction in the total number of inflammatory cells in the bronchoalveolar lavage fluid (BALF). This included a decrease in eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes.[8]
-
Amelioration of Lung Histopathology: Histological analysis of lung tissue from this compound-treated mice showed reduced peri-bronchial and peri-arterial cellular infiltrates, decreased mucus production (as assessed by PAS staining), and attenuated fibrosis (as assessed by α-SMA staining).[8]
-
Reduction in MMP-12 Expression: this compound treatment led to a dose-dependent decrease in the expression and levels of MMP-12 in the lungs.[8]
| Preclinical Efficacy of this compound in HDM-Induced Asthma Model | | :--- | :--- | | Model Organism | C57BL/6J mice | | Induction Agent | House Dust Mite (HDM) extract | | This compound Dosage | 10-100 mg/kg, orally, daily for 7 days | | Key Endpoints | Airway Hyperresponsiveness (AHR) | | | Bronchoalveolar Lavage Fluid (BALF) cell counts (total and differential) | | | Lung Histopathology (H&E and PAS staining) | | | Lung Fibrosis (α-SMA staining) | | | MMP-12 expression and levels | | Reported Outcomes | Dose-dependent reduction in AHR, BALF inflammatory cells, mucus production, and fibrosis. | | | Significant decrease in MMP-12 levels in the lungs. |
Clinical Pharmacodynamics
This compound has successfully completed a Phase 2 proof-of-concept clinical trial in patients with mild allergic asthma, providing evidence of its efficacy in a human disease setting.[2][4]
Phase 2 Proof-of-Concept Study in Allergic Asthma
This randomized, double-blind, two-period, placebo-controlled, crossover study evaluated the effect of this compound on the allergen-induced late asthmatic response (LAR) in subjects with mild house dust mite (HDM)-allergic asthma.[9]
Key Findings:
-
Primary Endpoint Met: this compound demonstrated a clinically meaningful protection against the allergen-induced LAR, as measured by the forced expiratory volume in 1 second (FEV1) area under the curve from 3 to 8 hours post-allergen challenge (AUC3-8h).[2][4]
-
Favorable Safety and Tolerability: The compound was generally safe and well-tolerated in the study population.[9]
-
Positive Trends in Secondary Endpoints: Positive trends were observed in impulse oscillometry (IOS) parameters (e.g., R5, Fres, AX, and X5), supporting an effect on airway resistance. There was also a lesser increase in allergen-induced fractional exhaled nitric oxide (FeNO), a marker of airway inflammation, in subjects who received this compound compared to placebo.[2][4]
-
Sustained Efficacy: A carry-over effect was observed when this compound was administered in the first period, suggesting a long-term sustained efficacy.[2][4]
| Phase 2 Clinical Trial of this compound in Allergic Asthma | | :--- | :--- | | Study Design | Randomized, double-blind, 2-period, placebo-controlled, crossover | | Patient Population | Subjects with mild, stable HDM-allergic asthma | | Primary Endpoint | Allergen-induced Late Asthmatic Response (LAR) - FEV1 AUC3-8h | | Secondary Endpoints | Safety and Pharmacokinetics | | | Impulse Oscillometry (IOS) | | | PC20methacholine | | | Fractional Exhaled Nitric Oxide (FeNO) | | | Blood eosinophils | | Key Outcomes | Met primary endpoint, demonstrating protection against LAR. | | | Favorable safety and tolerability profile. | | | Positive trends in IOS and FeNO. | | | Evidence of sustained efficacy. |
Signaling Pathways and Experimental Workflows
MMP-12 Signaling Pathway in Asthma
MMP-12 plays a central role in the pathophysiology of asthma by contributing to airway inflammation and remodeling. Its inhibition by this compound is expected to disrupt these pathological processes.
Preclinical Experimental Workflow: HDM-Induced Asthma Model
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the preclinical HDM-induced asthma model.
Detailed Experimental Protocols
In Vitro MMP Inhibition Assay (General Protocol)
While a specific protocol for this compound is not publicly available, a general fluorometric assay is commonly used to determine the IC50 of MMP inhibitors.
-
Reagents and Materials:
-
Recombinant human MMP enzymes (e.g., MMP-12, MMP-2, etc.)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions.
-
In the microplate, add the assay buffer, the diluted this compound or vehicle, and the activated MMP enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength pair.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
House Dust Mite (HDM)-Induced Murine Asthma Model
-
Animals: Female C57BL/6J mice, 6-8 weeks old.
-
Sensitization and Challenge:
-
Treatment:
-
This compound (10-100 mg/kg) or vehicle is administered orally once daily from day 7 to day 13.
-
-
Endpoint Measurements (Day 14):
-
Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using invasive plethysmography.[12] Mice are anesthetized, tracheostomized, and mechanically ventilated. Lung resistance (RL) and dynamic compliance (Cdyn) are measured at baseline and after each methacholine challenge.[12][13]
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS).[14][15][16] The recovered BAL fluid is centrifuged to separate the cells from the supernatant. Total cell counts are performed using a hemocytometer.[15] Differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined by staining cytospin preparations with Diff-Quik.[16][17]
-
Lung Histopathology: The lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[18][19] Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production.[18][19][20][21][22] The severity of inflammation and mucus production is scored in a blinded manner.
-
Phase 2 Clinical Trial in Allergic Asthma (NCT03858686)
-
Study Design: A randomized, double-blind, 2-period, placebo-controlled, crossover study.
-
Inclusion Criteria: Male and female subjects (18-55 years) with a clinical diagnosis of mild, stable asthma and a documented allergy to house dust mites.
-
Treatment Protocol: Subjects receive either this compound or placebo for a defined period, followed by a washout period, and then crossover to the other treatment.
-
Allergen Challenge: On a specific day of each treatment period, subjects undergo an inhaled allergen challenge with HDM extract.
-
Efficacy Assessments:
-
Primary Endpoint: The late asthmatic response (LAR) is assessed by measuring the FEV1 at multiple time points (up to 8 hours) post-allergen challenge and calculating the area under the curve (AUC).
-
Secondary Endpoints: Include safety and tolerability, pharmacokinetic profiling, impulse oscillometry (IOS) to measure airway resistance and reactance, methacholine challenge to assess airway hyperresponsiveness (PC20), and measurement of inflammatory biomarkers such as fractional exhaled nitric oxide (FeNO) and blood eosinophil counts.
-
-
Statistical Analysis: The primary analysis is a within-subject comparison of the FEV1 AUC3-8h between the this compound and placebo treatment periods. A mixed-effects model is typically used for the analysis of crossover trials to account for period, sequence, and treatment effects.[23][24][25][26][27]
Conclusion
This compound is a selective MMP-12 inhibitor with a well-defined mechanism of action targeting key pathological processes in inflammatory and fibrotic diseases. Preclinical studies in a relevant model of allergic asthma have demonstrated its potent anti-inflammatory and anti-remodeling effects. These promising preclinical findings have been translated into a successful Phase 2 proof-of-concept clinical trial, where this compound showed clinically meaningful protection against allergen-induced asthma. The high selectivity of this compound for MMP-12 suggests a favorable safety profile, positioning it as a promising novel therapeutic for asthma and potentially other related conditions. Further clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. Validation of a method for the determination of this compound (FP-025) in K2EDTA human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Matrix Metalloproteinases in Angiogenesis and Its Implications in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. foreseepharma.com [foreseepharma.com]
- 10. Preparation and evaluation of mouse model of house dust mite induced asthma [zgddek.com]
- 11. House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis [en.bio-protocol.org]
- 12. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Invasive and noninvasive methods for studying pulmonary function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 17. Bronchoalveolar Lavage and Lung Tissue Digestion [en.bio-protocol.org]
- 18. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lung Tissue Damage Associated with Allergic Asthma in BALB/c Mice Could Be Controlled with a Single Injection of Mesenchymal Stem Cells from Human Bone Marrow up to 14 d After Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A simple analysis of a simple crossover trial with a dichotomous outcome measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A simple analysis of a simple crossover trial with a dichotomous outcome measure: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 25. On the Proper Use of the Crossover Design in Clinical Trials: Part 18 of a Series on Evaluation of Scientific Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 27. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis | PLOS One [journals.plos.org]
Aderamastat: A Technical Deep Dive into its Potential for Rare Immune-Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aderamastat (FP-025) is an orally bioavailable, selective inhibitor of matrix metalloproteinase-12 (MMP-12) under investigation for its therapeutic potential in a range of immune-fibrotic diseases. This technical guide provides a comprehensive overview of the currently available preclinical and clinical data on this compound, with a focus on its mechanism of action, experimental validation, and potential applications in rare diseases characterized by both inflammatory and fibrotic components. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the scientific foundation supporting the continued investigation of this compound as a novel therapeutic agent.
Introduction: The Role of MMP-12 in Immune-Fibrotic Diseases
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the pathogenesis of various inflammatory and fibrotic conditions.[1][2][3][4][5][6][7][8][9] Secreted primarily by macrophages, MMP-12 plays a crucial role in tissue remodeling, the breakdown of extracellular matrix components like elastin, and the modulation of inflammatory responses.[9] Dysregulation of MMP-12 activity has been linked to the progression of several respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD), as well as other rare immune-fibrotic disorders.[1][2][3][4][5][6][7][8][9] Its multifaceted role in promoting inflammation and fibrosis makes it a compelling therapeutic target.
This compound is a potent and highly selective, non-hydroxamate inhibitor of MMP-12.[9] Its selectivity profile, with a 90-fold preference for MMP-12 over its closest family member, MMP-2, and significantly lower affinity for other MMPs, suggests a favorable safety profile with a reduced risk of off-target effects.[9] This document will delve into the scientific evidence supporting the therapeutic rationale for this compound in immune-fibrotic diseases.
Mechanism of Action: Inhibition of the MMP-12 Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-12. This intervention is believed to disrupt the downstream signaling cascades that contribute to inflammation and fibrosis. The proposed mechanism of action is visualized in the signaling pathway diagram below.
This compound inhibits MMP-12, blocking downstream inflammation and fibrosis.
Preclinical Data: Evidence from a Murine Model of Allergic Asthma
The efficacy of this compound has been evaluated in a well-established house dust mite (HDM)-induced murine model of allergic asthma, a condition with both inflammatory and fibrotic components.[3][9]
Experimental Protocol: HDM-Induced Allergic Asthma Mouse Model
A detailed experimental workflow for a typical HDM-induced asthma model is outlined below.
Workflow for HDM-induced asthma model and this compound treatment.
-
Animals: C57BL/6J mice are typically used.
-
Sensitization: Mice are sensitized via intranasal administration of house dust mite (HDM) extract on multiple occasions (e.g., days 0, 7, and 14).
-
Challenge: Following a rest period, mice are challenged with daily intranasal HDM extract for a defined period (e.g., 5 consecutive days).
-
Treatment: this compound or a vehicle control is administered orally, often concurrently with the challenge phase.
-
Analysis: At the end of the study, various endpoints are assessed, including bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts, lung histology for inflammation and fibrosis, and measurement of airway hyperresponsiveness.
Quantitative Preclinical Efficacy Data
Oral administration of this compound in the HDM-induced allergic asthma model resulted in a dose-dependent reduction in key markers of inflammation and fibrosis.[3][9]
| Parameter | Vehicle Control | This compound (100 mg/kg) | Prednisone (5 mg/kg) |
| Total BAL Cells (cells/mL) | Increased | Significantly Reduced | Significantly Reduced |
| BAL Eosinophils (cells/mL) | Increased | Significantly Reduced | Significantly Reduced |
| BAL Neutrophils (cells/mL) | Increased | Significantly Reduced | Significantly Reduced |
| BAL Macrophages (cells/mL) | Increased | Significantly Reduced | Significantly Reduced |
| BAL Lymphocytes (cells/mL) | Increased | Significantly Reduced | Significantly Reduced |
| Lung Fibrosis (α-SMA staining) | Increased | Reduced | N/A |
| Mucus Production (PAS staining) | Increased | Reduced | N/A |
| Airway Hyperresponsiveness (AHR) | Increased | Abrogated | Abrogated |
Note: "Increased" and "Reduced" indicate the direction of change relative to healthy controls. "Significantly Reduced" and "Abrogated" are based on the findings reported in the source literature.[3][9] N/A indicates data not available.
Clinical Development: Phase 2a Proof-of-Concept in Allergic Asthma
This compound has been evaluated in a Phase 2a, randomized, double-blind, placebo-controlled, 2-way crossover study in subjects with mild allergic asthma.[1][2][4][6][7][10]
Clinical Trial Design
The design of the Phase 2a clinical trial is depicted in the following diagram.
References
- 1. biospace.com [biospace.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. medindia.net [medindia.net]
- 7. foreseepharma.com [foreseepharma.com]
- 8. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]
- 9. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Aderamastat: An In-depth Technical Guide on the Initial Safety and Tolerability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is an orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the pulmonary system. By targeting MMP-12, this compound represents a novel therapeutic approach for conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the initial safety and tolerability profile of this compound, based on data from early-phase clinical trials. The guide includes detailed experimental protocols, quantitative safety data, and visualizations of the relevant biological pathways and study designs.
Core Mechanism of Action: MMP-12 Inhibition
Matrix metalloproteinase-12, also known as macrophage elastase, is predominantly secreted by activated macrophages. In pathological states, elevated MMP-12 activity contributes to the breakdown of the extracellular matrix, including elastin, a critical component of lung tissue. This enzymatic degradation promotes tissue remodeling, inflammation, and fibrosis. This compound is designed to selectively inhibit MMP-12, thereby mitigating these downstream pathological effects.
Clinical Development Program Overview
This compound has been evaluated in several early-stage clinical trials to establish its safety, tolerability, and pharmacokinetic profile. The initial clinical development includes a Phase 1 study in healthy volunteers, a Phase 2a proof-of-concept study in patients with allergic asthma, and a Phase 2/3 study in patients with COVID-19-associated Acute Respiratory Distress Syndrome (ARDS).
Quantitative Safety and Tolerability Data
The initial clinical studies have demonstrated a favorable safety and tolerability profile for this compound. The following tables summarize the available quantitative data on adverse events (AEs) from the Phase 1 first-in-human studies. Detailed adverse event data from the Phase 2 studies are not yet publicly available in a tabulated format, but qualitative descriptions from press releases and clinical trial summaries indicate a similar favorable profile.
Table 1: Adverse Events in Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers [1]
| Dose Group | Number of Subjects | Number of Adverse Events (AEs) |
| 50-600 mg API-in-Capsule | (Not Specified) | 0 |
| 800 mg API-in-Capsule | (Not Specified) | 1 |
| ASD-in-Capsule | (Not Specified) | 0 |
| Placebo | (Not Specified) | (Not Specified) |
Note: The specific nature and severity of the adverse event were not detailed in the available public documents. API = Active Pharmaceutical Ingredient; ASD = Amorphous Solid Dispersion.
Table 2: Adverse Events in Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers [1]
| Dose Group (Twice Daily for 8 Days) | Number of Subjects | Number of Adverse Events (AEs) |
| 100 mg ASD-in-Capsule | (Not Specified) | (Not Specified) |
| 200 mg ASD-in-Capsule | (Not Specified) | (Not Specified) |
| 400 mg ASD-in-Capsule | (Not Specified) | (Not Specified) |
| Total Across all MAD groups | (Not Specified) | 7 |
| Placebo | (Not Specified) | (Not Specified) |
Note: A detailed breakdown of the seven adverse events by dose group and type was not provided in the available public documents. ASD = Amorphous Solid Dispersion.
In a Phase 2a study in patients with mild allergic asthma, it was reported that this compound was "safe and well tolerated" with "few overall mild & self-limiting adverse events" and no Serious Adverse Events (SAEs) were reported[2]. Similarly, for the Phase 2/3 trial in COVID-19 associated ARDS, the study was designed to evaluate the safety and efficacy of the compound, though specific safety data from this trial has not been publicly released[3][4].
Experimental Protocols
Phase 1 First-in-Man Safety, Tolerability, and Pharmacokinetics Study (NCT02238834 & NCT03304964)[1]
-
Study Design: These were two randomized, double-blind, placebo-controlled studies.
-
Study I (SAD): Evaluated eight single ascending doses of this compound (50 mg to 800 mg) in two different formulations (API-in-Capsule and ASD-in-Capsule).
-
Study II (MAD): Assessed three multiple ascending doses (100 mg, 200 mg, and 400 mg, administered twice daily) of the ASD-in-Capsule formulation for 8 days. This study also included an evaluation of the effect of food on drug absorption.
-
-
Participant Population: Healthy adult volunteers.
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (hematology, biochemistry, urinalysis), vital signs, and electrocardiograms (ECGs).
Phase 2a Allergic Asthma Study (NCT03858686)[2][5]
-
Study Design: A randomized, double-blind, two-period, placebo-controlled, crossover study.
-
Participant Population: Subjects with mild, stable house dust mite (HDM)-allergic asthma. Key inclusion criteria included an FEV1 of ≥70% predicted and blood eosinophil levels of ≥150 cells/μL.
-
Intervention: this compound (400 mg) or placebo administered orally twice daily for 12 days in each treatment period. A washout period of 3 to 7 weeks separated the two periods.
-
Efficacy Assessment: The primary endpoint was the effect on the late asthmatic response (LAR) to an inhaled allergen challenge, measured as the area under the curve for FEV1 from 3 to 8 hours post-challenge.
-
Safety Assessments: Comprehensive monitoring of adverse events, clinical laboratory parameters, vital signs, and ECGs throughout the study.
References
- 1. Foresee doses first subject in Covid-19 ARDS treatment trial [clinicaltrialsarena.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Essential role of MMP-12 in Fas-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foresee Pharmaceuticals Announces Dosing of First Patient in Phase 2/3 Clinical Trial of FP-025 for Treatment of COVID-19 Associated ARDS [prnewswire.com]
Methodological & Application
Application Notes and Protocols: Aderamastat for In Vitro MMP-12 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aderamastat (FP-025) is an orally active and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against human MMP-12. Additionally, it outlines the known signaling pathways involving MMP-12 that are relevant to its role in disease.
Introduction to MMP-12
Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages.[4] It plays a crucial role in tissue remodeling by degrading various components of the extracellular matrix (ECM), such as elastin.[5] Dysregulation of MMP-12 activity is associated with chronic inflammation and tissue destruction in several respiratory diseases.[1] Therefore, selective inhibition of MMP-12 by compounds like this compound presents a promising therapeutic strategy.
This compound: A Selective MMP-12 Inhibitor
This compound is a small molecule inhibitor that has demonstrated efficacy in preclinical models of allergic asthma.[1] It selectively targets MMP-12, thereby reducing the inflammatory cascade and pathological tissue remodeling. Understanding its inhibitory potential through robust in vitro assays is a critical step in its development and characterization.
Quantitative Data: this compound Inhibition of MMP-12
The following table summarizes the expected quantitative data from an in vitro MMP-12 inhibition assay for this compound. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | Human MMP-12 | Fluorometric | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | To be determined | N/A |
| GM6001 (General MMP inhibitor) | MMPs | Fluorometric | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | ~2.5 | Published Data |
| MMP408 (Selective MMP-12 inhibitor) | Human MMP-12 | Fluorometric | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | ~19 | Published Data |
Experimental Protocol: In Vitro MMP-12 Inhibition Assay
This protocol is adapted from commercially available fluorometric MMP-12 inhibitor screening kits.[6]
1. Principle:
The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a proximal acceptor molecule. Upon cleavage by MMP-12, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence signal in its presence.
2. Materials and Reagents:
-
Recombinant Human MMP-12 (activated)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
General MMP inhibitor (e.g., GM6001) as a positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of 328/393 nm or 490/520 nm depending on the substrate.[4][6]
3. Assay Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the IC50 determination. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the respective "Inhibitor" wells.
-
Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the "No Inhibitor Control" wells.
-
Add 10 µL of a known MMP-12 inhibitor (e.g., GM6001) to the "Positive Control" wells.
-
Add 10 µL of Assay Buffer to the "Blank" wells (no enzyme).
-
-
Enzyme Addition:
-
Dilute the activated recombinant human MMP-12 in Assay Buffer to the desired working concentration.
-
Add 20 µL of the diluted MMP-12 enzyme solution to all wells except the "Blank" wells. Add 20 µL of Assay Buffer to the "Blank" wells.
-
Mix gently by pipetting and incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare the MMP-12 substrate solution by diluting the stock in Assay Buffer to the final desired concentration (e.g., 10 µM).
-
Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately start measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
4. Data Analysis:
-
Subtract the fluorescence signal of the "Blank" wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of No Inhibitor Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
MMP-12 Signaling Pathways
MMP-12 contributes to inflammatory responses through the activation of specific signaling cascades in various cell types.
Caption: MMP-12 signaling pathways leading to inflammation.
MMP-12 has been shown to induce the expression of inflammatory cytokines like IL-8 by activating the Epidermal Growth Factor Receptor (EGFR), which in turn triggers the ERK1/2 MAP kinase pathway and the transcription factor AP-1.[7] Additionally, MMP-12 can cleave and activate Protease-Activated Receptor 1 (PAR-1), leading to the upregulation of Early Growth Response protein 1 (Egr-1) and subsequent expression of Placenta Growth Factor (PGF), which is implicated in pulmonary emphysema.[8]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro MMP-12 inhibition assay.
Caption: Workflow for this compound MMP-12 inhibition assay.
This structured workflow ensures reproducibility and accuracy in determining the inhibitory potential of this compound against MMP-12. By following this protocol, researchers can effectively characterize the in vitro efficacy of this and other potential MMP-12 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. SensoLyte® 520 MMP-12 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Aderamastat in a House Dust Mite (HDM) Mouse Model of Asthma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aderamastat (formerly FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12, also known as macrophage elastase, is implicated in the pathophysiology of asthma and other inflammatory airway diseases.[2] Its activity is associated with tissue remodeling, inflammation, and airway hyperresponsiveness (AHR).[1][2][3] In a house dust mite (HDM)-induced murine model of allergic asthma, this compound has demonstrated significant efficacy in attenuating key features of the disease.[1] These application notes provide detailed protocols for utilizing this compound in an HDM mouse model of asthma, based on established methodologies.
Mechanism of Action
MMP-12 is secreted by macrophages and airway epithelial cells and contributes to the breakdown of extracellular matrix components, such as elastin.[1][4] In asthma, elevated MMP-12 levels are associated with airway inflammation, recruitment of inflammatory cells, and airway remodeling.[1][3][5] this compound selectively inhibits MMP-12, thereby reducing the inflammatory cascade and pathological changes in the airways. This leads to a reduction in airway hyperresponsiveness, inflammatory cell infiltration, mucus production, and lung fibrosis.[1]
References
- 1. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Optimal Dosage of Aderamastat for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of Aderamastat (FP-025), a selective matrix metalloproteinase-12 (MMP-12) inhibitor, for in vivo studies in mouse models of allergic asthma. The protocols and data presented are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an orally active and highly selective inhibitor of MMP-12, an enzyme implicated in the pathophysiology of inflammatory and fibrotic respiratory diseases such as asthma.[1][2][3] MMP-12 is understood to play a crucial role in airway inflammation and remodeling.[4][5] Preclinical studies in mouse models are essential for determining the efficacy, optimal dosage, and mechanism of action of this compound. This document outlines the recommended dosage, formulation, and experimental protocols for its use in a house dust mite (HDM)-induced allergic asthma mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative data from a representative in vivo mouse study investigating the dose-dependent effects of this compound.
Table 1: this compound Dosage and Administration in a Mouse Model of Allergic Asthma [6]
| Parameter | Details |
| Animal Model | C57BL/6J mice, sensitized to house dust mite (HDM) |
| Drug | This compound (FP-025) |
| Dosage Levels | 10 mg/kg, 30 mg/kg, 100 mg/kg |
| Administration Route | Oral gavage |
| Dosing Frequency | Daily |
| Treatment Duration | 7 days |
| Vehicle Composition | DMSO, PEG300, Tween-80, Saline |
Table 2: Summary of Efficacy Results of this compound in HDM-Induced Allergic Asthma Mouse Model [6]
| Dosage | Key Findings |
| 10 mg/kg | Dose-dependent attenuation of airway hyperresponsiveness (AHR) and reduction in inflammatory cells in bronchoalveolar lavage (BAL) fluid. |
| 30 mg/kg | Significant reduction in AHR, total BAL cells, eosinophils, neutrophils, and macrophages. |
| 100 mg/kg | Showed the most significant effects, abrogating AHR to a similar extent as 5 mg/kg Prednisone. No behavioral or physical signs of discomfort were observed even at this highest dose. |
Experimental Protocols
House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice using house dust mite extract.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Intranasal or intratracheal administration apparatus
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
Starting on day 21, challenge the mice with a lower dose of HDM extract (e.g., 10 µg in 50 µL saline) intranasally for 5 consecutive days.
-
-
Endpoint Analysis:
-
Assess airway hyperresponsiveness (AHR), collect bronchoalveolar lavage (BAL) fluid for cell counts, and harvest lung tissue for histology 24-72 hours after the final HDM challenge.[6]
-
Preparation and Administration of this compound Formulation
This protocol details the preparation of this compound for oral administration.
Materials:
-
This compound (FP-025) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles for mice
Vehicle Formulation:
A commonly used vehicle for oral administration of hydrophobic compounds in mice consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[7]
Preparation Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[6]
-
To prepare the final working solution (e.g., for a 10 mg/kg dose in a 20g mouse, requiring 0.2 mg in a 0.2 mL volume, the concentration would be 1 mg/mL), calculate the required volumes of each component.
-
For a 1 mL working solution as an example:
-
Add the required volume of this compound stock solution to the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until a homogenous solution is formed.
-
Add the calculated volume of sterile saline to reach the final volume and mix well.
-
-
The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary.
Administration Procedure:
-
Administer the prepared this compound solution to mice via oral gavage using an appropriate gauge gavage needle.
-
The volume administered is typically 10 mL/kg body weight.
-
For the efficacy studies, administer this compound daily for the specified duration (e.g., 7 days) during the challenge phase of the asthma model.[6]
Assessment of Pulmonary Function
Airway hyperresponsiveness (AHR) is a key feature of asthma and can be assessed using invasive or non-invasive methods.
Invasive Method (Tracheostomized and Mechanically Ventilated):
-
Anesthetize the mouse.
-
Perform a tracheostomy and cannulate the trachea.
-
Mechanically ventilate the mouse.
-
Measure pulmonary resistance (RL) and dynamic compliance (Cdyn) at baseline and after challenge with increasing concentrations of a bronchoconstrictor (e.g., methacholine).[8]
Non-invasive Method (Whole-body Plethysmography):
-
Place the conscious and unrestrained mouse in a whole-body plethysmography chamber.
-
Allow the mouse to acclimatize.
-
Record baseline respiratory parameters.
-
Expose the mouse to nebulized methacholine at increasing concentrations and record the changes in respiratory parameters, such as enhanced pause (Penh).[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound in allergic asthma.
Caption: Experimental workflow for this compound efficacy testing.
Conclusion
The provided data and protocols support the use of this compound at doses ranging from 10 to 100 mg/kg, administered orally, for the effective attenuation of allergic airway inflammation and hyperresponsiveness in a mouse model. The detailed methodologies and workflow diagrams offer a framework for researchers to conduct further preclinical investigations into the therapeutic potential of this selective MMP-12 inhibitor. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the development of novel treatments for asthma and other respiratory diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. JCI - Overlapping and enzyme-specific contributions of matrix metalloproteinases-9 and -12 in IL-13–induced inflammation and remodeling [jci.org]
- 4. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aderamastat (FP-025) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is a potent and selective, orally active inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] It is primarily secreted by macrophages and plays a crucial role in tissue remodeling, inflammation, and the modulation of immune cell function.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound selectively inhibits the catalytic activity of MMP-12.[1] MMP-12, also known as macrophage elastase, degrades extracellular matrix components. By inhibiting MMP-12, this compound can modulate inflammatory responses and tissue remodeling processes driven by this enzyme. Research suggests that MMP-12 is involved in key inflammatory pathways that contribute to asthma and other lung diseases.[2][3]
Data Presentation
Due to the limited availability of public in vitro data for this compound, the following tables provide general information and a template for researchers to populate with their own experimental results.
Table 1: this compound (FP-025) Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₄S | [1] |
| Molecular Weight | 394.44 g/mol | [1] |
| CAS Number | 877176-23-3 | [1] |
| Solubility | 100 mg/mL in DMSO (253.52 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Table 2: Suggested this compound Concentration Ranges for In Vitro Experiments
| Assay Type | Suggested Starting Concentration Range (µM) | Notes |
| Biochemical MMP-12 Activity | 0.001 - 10 | To determine the IC50 against purified enzyme. |
| Cell-Based MMP-12 Activity | 0.01 - 50 | In cells stimulated to produce MMP-12 (e.g., macrophages). Cellular uptake and other factors may require higher concentrations than in biochemical assays. |
| Cytokine Secretion | 0.1 - 100 | To assess the anti-inflammatory effects on immune cells (e.g., LPS-stimulated macrophages). |
| Cell Viability (Cytotoxicity) | 0.1 - 200 | To determine the concentration at which this compound becomes toxic to the cells. It is recommended to test up to a high concentration to establish a safety window. |
Experimental Protocols
Protocol 1: Preparation of this compound (FP-025) Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (FP-025) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)[1]
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.944 mg of this compound (Molecular Weight = 394.44 g/mol ).
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: In Vitro MMP-12 Activity Assay (Fluorometric)
This protocol provides a general method to determine the IC50 of this compound against purified, active MMP-12 enzyme.
Materials:
-
Recombinant active human MMP-12
-
MMP-12 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (FP-025) stock solution (from Protocol 1)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the diluted this compound or vehicle control to the appropriate wells.
-
Add the purified active MMP-12 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-12 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates (V) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based Assay for MMP-12 Activity in Macrophages
This protocol describes how to assess the inhibitory effect of this compound on MMP-12 activity in a relevant cell line, such as a macrophage cell line (e.g., THP-1 or RAW 264.7) or primary macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) to stimulate MMP-12 production
-
This compound (FP-025) stock solution
-
Serum-free cell culture medium
-
MMP-12 activity assay kit or reagents for zymography
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
This compound Treatment and Stimulation:
-
Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.01 to 50 µM) or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce MMP-12 expression and secretion.
-
-
Sample Collection:
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
MMP-12 Activity Measurement:
-
Measure the MMP-12 activity in the collected supernatants using a commercial MMP-12 activity assay kit or by performing gelatin zymography.
-
Protocol 4: Cytokine Secretion Assay
This protocol outlines a method to evaluate the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.
Materials:
-
Differentiated macrophages in a 24-well plate (as in Protocol 3)
-
This compound (FP-025) stock solution
-
LPS
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Follow steps 1 and 2 from Protocol 3 to prepare and treat the cells with this compound and stimulate with LPS.
-
Incubate for an appropriate time to allow for cytokine production (e.g., 6-24 hours, depending on the cytokine).
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if this compound treatment reduces the secretion of pro-inflammatory cytokines.
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound on the cell line being used.
Materials:
-
Cells of interest (e.g., macrophages)
-
96-well clear, flat-bottom microplate
-
This compound (FP-025) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 200 µM) and a vehicle control. Include a "no-cell" blank control.
-
Incubate for the desired duration of your experiments (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine any potential cytotoxic effects.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to begin investigating the in vitro effects of this compound (FP-025). Due to the limited amount of publicly available cell culture data for this specific compound, it is imperative that researchers empirically determine the optimal experimental conditions, including cell types, this compound concentrations, and incubation times, for their specific research questions. The provided protocols for preparing the compound and for conducting key functional assays will serve as a valuable starting point for these investigations.
References
Aderamastat Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12 is a key enzyme implicated in the pathophysiology of inflammatory and fibrotic diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3][4][5] Primarily secreted by macrophages, MMP-12 plays a crucial role in tissue remodeling and the regulation of macrophage, neutrophil, and lung epithelial cell biology.[1] Preclinical studies in animal models have demonstrated the potential of this compound to mitigate allergic airway inflammation and associated pathologies. These notes provide a detailed overview of the administration of this compound in a preclinical model of allergic asthma, including experimental protocols and key findings.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of MMP-12. In the context of allergic asthma, MMP-12 contributes to the inflammatory cascade and airway remodeling.[6][7] By inhibiting MMP-12, this compound can modulate the immune response, reduce inflammation, and attenuate the pathological changes in the airways associated with allergic asthma.
References
- 1. foreseepharma.com [foreseepharma.com]
- 2. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
Application Notes and Protocols for the Analytical Detection of Aderamastat in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is a selective, small molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12 is a key enzyme implicated in the pathophysiology of various respiratory conditions, including chronic inflammatory airway diseases and pulmonary fibrosis.[2] As an orally active therapeutic candidate, robust and reliable analytical methods for the quantification of this compound in biological matrices are crucial for pharmacokinetic studies and clinical trial monitoring.[2][3] This document provides detailed application notes and protocols for the detection of this compound in human plasma, primarily focusing on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[2]
Mechanism of Action: this compound as an MMP-12 Inhibitor
This compound exerts its therapeutic effect by selectively inhibiting MMP-12, an enzyme predominantly secreted by macrophages.[3] MMP-12 plays a significant role in tissue remodeling, inflammation, and fibrosis.[3] In respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), elevated levels of MMP-12 contribute to the breakdown of the extracellular matrix, leading to airway damage and inflammation.[4][5] MMP-12 is involved in the recruitment of inflammatory cells like macrophages and neutrophils and modulates the activity of key signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β).[6] By inhibiting MMP-12, this compound aims to attenuate these pathological processes.
Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective LC-MS/MS method has been developed and validated for the quantification of this compound in K2EDTA human plasma.[2] This method is suitable for pharmacokinetic studies and has been validated in compliance with the Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[2]
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma using liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variability in extraction and injection.
Experimental Workflow
Detailed Protocols
Materials and Reagents
-
This compound (FP-025) reference standard
-
Internal Standard (a stable isotope-labeled this compound is recommended)
-
Human plasma with K2EDTA as anticoagulant
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |
| Analytical Column | C6-Phenyl, 5 µm, 50 x 2 mm.[2] |
| Column Temperature | 35°C.[2] |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.5 mL/min. |
| Injection Volume | 10 µL. |
| Gradient Elution | A suitable gradient to ensure separation from endogenous plasma components. (Specific gradient to be optimized) |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | To be determined by direct infusion of this compound and the internal standard. |
| Ion Source Parameters | To be optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows). |
| Analyzer Parameters | To be optimized for each MRM transition (e.g., cone voltage, collision energy). |
Data Presentation: Summary of Quantitative Validation Parameters
The LC-MS/MS method for this compound has been successfully validated for linearity, sensitivity, accuracy, precision, and other parameters as per regulatory guidelines.[2] While the full dataset from the validation study is not publicly available, the following table summarizes the expected performance characteristics of a well-validated bioanalytical method for this compound in plasma, with the linearity range based on published data.[7]
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Published/Expected Performance for this compound Assay |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Calibration Curve Range | To cover expected concentrations | 0.5 - 500 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤ 20% | 0.5 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Within acceptable limits |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible | Expected to be consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Within acceptable limits |
| Stability | Stable under various storage and handling conditions (freeze-thaw, etc.) | Demonstrated to be stable |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in human plasma. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for researchers and scientists involved in the development of this compound. Adherence to these or similarly validated methods is essential for generating high-quality data to support preclinical and clinical studies.
References
- 1. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for the determination of this compound (FP-025) in K2EDTA human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix-metalloproteinase 12 Overexpression in Lung Epithelial Cells Plays a Key Role in Emphysema to Lung Bronchioalveolar Adenocarcinoma Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring Aderamastat Efficacy on Bronchoalveolar Lavage Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (formerly FP-025) is a novel, orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12, also known as macrophage elastase, is a key enzyme implicated in the inflammatory and tissue remodeling processes associated with chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] By targeting MMP-12, this compound offers a potential therapeutic mechanism to attenuate airway inflammation and its downstream consequences.[2][3]
Bronchoalveolar lavage (BAL) is a minimally invasive procedure that allows for the sampling of the lower respiratory tract and is a critical tool in both preclinical and clinical research for evaluating the efficacy of new respiratory drugs.[6][7] Analysis of BAL fluid provides a snapshot of the cellular and biochemical milieu of the lung, offering valuable insights into the inflammatory state and the impact of therapeutic interventions.
These application notes provide detailed protocols for assessing the efficacy of this compound by analyzing its effects on various components of bronchoalveolar lavage fluid. The methodologies described are applicable to both preclinical animal models and human clinical trials investigating the therapeutic potential of this compound in respiratory diseases.
Mechanism of Action of this compound and Rationale for BAL Fluid Analysis
MMP-12 is primarily secreted by activated macrophages in the lungs and is involved in the breakdown of extracellular matrix components, as well as the modulation of inflammatory cell migration and cytokine and chemokine activity.[3][5] Elevated levels of MMP-12 are associated with the pathogenesis of asthma and COPD.[3][4] this compound, by selectively inhibiting MMP-12, is hypothesized to reduce the influx of inflammatory cells into the airways and modulate the inflammatory cascade.
BAL fluid analysis is therefore a direct method to quantify the anti-inflammatory effects of this compound. Key parameters for assessment in BAL fluid include:
-
Total and Differential Inflammatory Cell Counts: A reduction in the numbers of key inflammatory cells such as eosinophils, neutrophils, lymphocytes, and macrophages is a primary indicator of efficacy.
-
MMP-12 Levels: A decrease in the concentration of MMP-12 in BAL fluid would confirm target engagement and the direct pharmacological effect of this compound.
-
Cytokine and Chemokine Profiling: Measurement of pro-inflammatory and anti-inflammatory mediators can elucidate the broader immunomodulatory effects of the drug.
-
Total Protein Concentration: A reduction in total protein can indicate a decrease in alveolar-capillary permeability and lung injury.
Preclinical Efficacy of this compound on BAL Fluid
In a preclinical model of house dust mite (HDM)-sensitized allergic asthma, this compound demonstrated a dose-dependent reduction in airway hyperresponsiveness and inflammation.[2] The following table summarizes the reported effects of this compound on BAL fluid inflammatory cells in this model.
| BAL Fluid Parameter | Vehicle Control | This compound (10-100 mg/kg) | Outcome |
| Total Cells | Elevated | Significantly Reduced | Dose-dependent reduction |
| Eosinophils | Elevated | Significantly Reduced | Dose-dependent reduction |
| Neutrophils | Elevated | Significantly Reduced | Dose-dependent reduction |
| Macrophages | Elevated | Significantly Reduced | Dose-dependent reduction |
| Dendritic Cells | Elevated | Significantly Reduced | Dose-dependent reduction |
| B Lymphocytes | Elevated | Significantly Reduced | Dose-dependent reduction |
| CD4+ T Lymphocytes | Elevated | Significantly Reduced | Dose-dependent reduction |
| CD8+ T Lymphocytes | Elevated | No Significant Change | No significant effect observed |
| MMP-12 Levels | Elevated | Significantly Reduced | Dose-dependent reduction |
Data synthesized from preclinical studies.[2]
Clinical Observations
In a Phase 2 proof-of-concept study in patients with mild allergic asthma, this compound was found to be safe and well-tolerated.[3][4] While direct BAL fluid analysis from this study is not publicly detailed, a key finding was a lesser increase in allergen-induced fractional exhaled nitric oxide (FeNO), a surrogate marker of eosinophilic airway inflammation, in subjects who received this compound compared to placebo.[3][4] This finding is consistent with the anti-inflammatory effects observed in preclinical BAL fluid analysis.
Experimental Protocols
The following protocols provide a framework for the collection and analysis of BAL fluid to assess the efficacy of this compound.
Protocol 1: Bronchoalveolar Lavage (BAL) Procedure
Objective: To collect a representative sample of cells and fluid from the lower respiratory tract.
Materials:
-
Sterile, preservative-free, buffered normal saline (0.9% NaCl), warmed to 37°C
-
Fiberoptic bronchoscope
-
Sterile specimen traps or siliconized glass/polyethylene containers
-
Syringes (20-50 mL)
-
Suction apparatus
Procedure (adapted for preclinical and clinical settings):
-
Animal Models: Anesthetize the animal and intubate with an appropriate-sized cannula. Instill a defined volume of sterile saline and gently aspirate. Repeat for a total of 3-5 washes. The volume of instilled saline will vary depending on the animal model.
-
Human Subjects: Following local anesthesia and sedation, the bronchoscope is introduced and wedged in a subsegmental bronchus of the middle lobe or lingula.[8]
-
Instill the warmed sterile saline in aliquots of 20-50 mL.
-
Gently aspirate the fluid after each instillation into a sterile collection container. A low suction pressure should be used to avoid airway collapse.
-
Pool the collected aliquots. The total instilled volume should be between 100-300 mL, with a target recovery of at least 30-50%.[6][9]
-
Place the collected BAL fluid on ice and transport it to the laboratory for immediate processing.
Protocol 2: BAL Fluid Processing and Cell Analysis
Objective: To determine the total and differential cell counts in the BAL fluid.
Materials:
-
Hemocytometer or automated cell counter
-
Microscope
-
Cytocentrifuge
-
Wright-Giemsa or Diff-Quik stain
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Measure the total volume of the recovered BAL fluid.
-
Filter the BAL fluid through a sterile gauze to remove mucus.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
Centrifuge an aliquot of the BAL fluid at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS containing 1% BSA.
-
Prepare cytocentrifuge slides (cytospins) by centrifuging a small volume of the cell suspension onto a microscope slide.
-
Air-dry the slides and stain with Wright-Giemsa or a similar stain for differential cell counting.
-
Under a microscope, count at least 400 non-epithelial cells and express the number of macrophages, lymphocytes, neutrophils, and eosinophils as a percentage of the total cells.
-
Calculate the absolute number of each cell type by multiplying the percentage by the total cell count.
Protocol 3: Measurement of MMP-12 and Cytokines in BAL Fluid
Objective: To quantify the levels of MMP-12 and other relevant biomarkers in the acellular component of the BAL fluid.
Materials:
-
Enzyme-linked immunosorbent assay (ELISA) kits for MMP-12 and specific cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α)
-
Microplate reader
-
Centrifuge
Procedure:
-
Centrifuge the BAL fluid at a higher speed (e.g., 1500 x g for 15 minutes) to remove all cells and debris.
-
Collect the supernatant (acellular BAL fluid) and store it at -80°C until analysis.
-
Thaw the samples on ice before use.
-
Perform ELISA for MMP-12 and other target cytokines according to the manufacturer's instructions.
-
Briefly, this involves adding the BAL fluid supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the concentration of each analyte based on a standard curve.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups (e.g., placebo vs. This compound) and across different doses.
Table 1: Effect of this compound on BAL Fluid Cellularity
| Treatment Group | Total Cell Count (x10^4/mL) | Macrophages (x10^4/mL) | Lymphocytes (x10^4/mL) | Neutrophils (x10^4/mL) | Eosinophils (x10^4/mL) |
| Placebo | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| p-value |
Table 2: Effect of this compound on BAL Fluid Biomarkers
| Treatment Group | MMP-12 (ng/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) | Total Protein (µg/mL) |
| Placebo | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| p-value |
Visualizations
Caption: this compound's inhibitory effect on the MMP-12 pathway.
References
- 1. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases - Davidson - Journal of Thoracic Disease [jtd.amegroups.org]
- 7. wasog.org [wasog.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Histological Analysis of Lung Tissue Following Aderamastat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the histological analysis of lung tissue in preclinical studies evaluating the efficacy of Aderamastat, a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). The focus is on a house dust mite (HDM)-induced allergic asthma mouse model, a relevant preclinical model for investigating the anti-inflammatory and anti-fibrotic potential of this compound.
Introduction to this compound and its Mechanism of Action
This compound (FP-025) is a highly selective, orally administered small molecule inhibitor of MMP-12.[1][2] MMP-12, also known as macrophage elastase, is a key enzyme implicated in the pathophysiology of inflammatory and fibrotic lung diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] MMP-12 is secreted by macrophages and plays a crucial role in extracellular matrix (ECM) remodeling, inflammatory cell recruitment, and the regulation of macrophage, neutrophil, and lung epithelial cell biology.[2] In preclinical studies using a house dust mite (HDM) mouse model of allergic asthma, this compound has been shown to have sustained anti-inflammatory effects and to attenuate allergen-induced histopathology, including fibrosis and mucus production.[3][4]
Key Histological Assessments
The following histological assessments are critical for evaluating the therapeutic effects of this compound on lung tissue in an HDM-induced asthma model:
-
Inflammatory Cell Infiltration: Quantification of peribronchial and perivascular infiltration of inflammatory cells, particularly eosinophils, neutrophils, and lymphocytes.
-
Mucus Hypersecretion: Assessment of goblet cell hyperplasia and mucus production in the airways.
-
Collagen Deposition (Fibrosis): Evaluation of subepithelial and interstitial collagen deposition as an indicator of airway remodeling and fibrosis.
Data Presentation
Quantitative data from histological analyses should be summarized in clear and concise tables to facilitate comparison between treatment groups (e.g., Vehicle Control, HDM Model, this compound-treated).
Table 1: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Eosinophils (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Naive Control | |||||
| HDM + Vehicle | |||||
| HDM + this compound (Low Dose) | |||||
| HDM + this compound (High Dose) |
Table 2: Histopathological Scoring of Lung Tissue
| Treatment Group | Peribronchial Inflammation Score (0-4) | Perivascular Inflammation Score (0-4) | Goblet Cell Hyperplasia Score (0-3) | Subepithelial Fibrosis Score (Ashcroft Score 0-8) |
| Naive Control | ||||
| HDM + Vehicle | ||||
| HDM + this compound (Low Dose) | ||||
| HDM + this compound (High Dose) |
Experimental Protocols
I. House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of allergic airway inflammation and remodeling in mice using house dust mite extract.
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile Phosphate-Buffered Saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Sensitization Phase: Intranasally instill mice with 25 µg of HDM extract in 50 µL of sterile PBS on days 0, 1, and 2.
-
Challenge Phase: From day 14 to day 18, challenge the mice daily with 5 µg of HDM extract in 50 µL of sterile PBS.
-
This compound Treatment: Administer this compound or vehicle orally once daily, starting from day 13 (one day before the challenge phase) until the end of the experiment.
-
Endpoint Analysis: 24-48 hours after the final HDM challenge, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues for histological analysis.
II. Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Counting
Procedure:
-
Expose the trachea of the euthanized mouse and make a small incision.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate the fluid. Repeat this process three times.
-
Pool the collected BALF and centrifuge at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count macrophages, eosinophils, neutrophils, and lymphocytes.
III. Lung Tissue Processing and Staining
Procedure:
-
Fixation: Perfuse the lungs with 10% neutral buffered formalin through the trachea under a constant pressure of 25 cm H₂O.
-
Embedding: After fixation for 24 hours, dehydrate the lung tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Hematoxylin and Eosin (H&E) Staining (for general morphology and inflammation):
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to stain cell nuclei blue.
-
Counterstain with eosin to stain the cytoplasm and extracellular matrix pink.
-
Dehydrate and mount with a coverslip.
-
-
Periodic Acid-Schiff (PAS) Staining (for mucus):
-
Deparaffinize and rehydrate the sections.
-
Oxidize with periodic acid.
-
Treat with Schiff reagent to stain mucus and goblet cells magenta.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
-
Masson's Trichrome Staining (for collagen):
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid.
-
Stain with aniline blue to stain collagen blue.
-
Dehydrate and mount.
-
IV. Quantitative Histological Analysis
-
Inflammation Scoring: Score H&E stained sections for peribronchial and perivascular inflammation on a scale of 0 to 4 (0 = no inflammation, 1 = mild, 2 = moderate, 3 = marked, 4 = severe).
-
Goblet Cell Scoring: Score PAS-stained sections for goblet cell hyperplasia on a scale of 0 to 3 (0 = no goblet cells, 1 = <25% of epithelium, 2 = 25-50% of epithelium, 3 = >50% of epithelium).
-
Fibrosis Scoring: Score Masson's trichrome stained sections for subepithelial fibrosis using the Ashcroft scoring method (a scale of 0 to 8, where 0 is normal lung and 8 is total fibrous obliteration of the field).
Visualizations
This compound (MMP-12 Inhibitor) Signaling Pathway in Allergic Asthma
Caption: this compound inhibits MMP-12, blocking downstream inflammatory and fibrotic pathways.
Experimental Workflow for Histological Analysis
Caption: Workflow for histological analysis of this compound-treated lung tissue.
References
- 1. foreseepharma.com [foreseepharma.com]
- 2. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. foreseepharma.com [foreseepharma.com]
Application Notes and Protocols for Aderamastat Clinical Trials in Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of Aderamastat (FP-025), a selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, in the context of allergic asthma. The included protocols are based on established methodologies and findings from the Phase 2 proof-of-concept clinical trial.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits MMP-12.[1][2] MMP-12, an enzyme secreted primarily by macrophages, plays a significant role in the pathophysiology of asthma by contributing to airway inflammation, tissue remodeling, and fibrosis.[3][4] By inhibiting MMP-12, this compound aims to mitigate these pathological processes, offering a novel therapeutic approach for asthma.[4][5] Preclinical studies in mouse models of house dust mite (HDM)-induced allergic asthma have demonstrated that this compound can attenuate airway hyperresponsiveness, reduce inflammatory cell infiltration in the bronchoalveolar lavage fluid, and decrease lung histopathology.[2][4]
This compound Phase 2 Clinical Trial Design in Allergic Asthma
A Phase 2 proof-of-concept study was conducted to evaluate the efficacy, safety, and tolerability of this compound in patients with mild, house-dust mite-allergic asthma. The study was designed as a randomized, double-blind, two-way cross-over trial.[5]
Patient Population and Investigational Plan
The trial enrolled non-smoking adults (18-55 years) with a clinical diagnosis of mild, stable asthma and a demonstrated allergy to house dust mites. Key inclusion criteria included a blood eosinophil count of ≥150 cells/μL and a demonstrated late asthmatic response (LAR) to HDM at screening.[5]
Participants were randomized to one of two treatment sequences: this compound (400 mg twice daily) for 12 days followed by a washout period and then placebo for 12 days, or the reverse sequence.[5] An inhaled HDM challenge was performed on day 11 of each treatment period to assess the primary endpoint.[5]
Data Presentation
The following tables summarize the key design elements and reported outcomes of the this compound Phase 2 clinical trial in allergic asthma.
Table 1: this compound Phase 2 Clinical Trial Design
| Parameter | Description |
| Study Title | Effect of MMP-12 inhibitor, this compound (FP-025), on allergen-induced late response in asthmatic subjects.[5] |
| Phase | 2[1] |
| Study Design | Randomized, double-blind, placebo-controlled, 2-way cross-over.[5] |
| Patient Population | Mild, stable allergic asthma (HDM sensitized), 18-55 years old, FEV1 ≥70% predicted, blood eosinophils ≥150 cells/μL.[5] |
| Intervention | This compound (FP-025) 400 mg, administered orally twice daily.[5] |
| Control | Placebo.[5] |
| Treatment Duration | 12 days per period.[5] |
| Washout Period | 3 to 7 weeks.[5] |
| Primary Endpoint | Allergen-induced Late Asthmatic Response (LAR), measured as the area under the curve for FEV1 from 3 to 8 hours post-allergen challenge (FEV1 AUC3-8h).[5] |
| Secondary Endpoints | Safety and tolerability, pharmacokinetics, impulse oscillometry (IOS), methacholine challenge (PC20), fractional exhaled nitric oxide (FeNO), and blood eosinophils.[5] |
Table 2: Summary of Key Efficacy Results from the this compound Phase 2 Trial
| Endpoint | Result |
| Late Asthmatic Response (LAR) (FEV1 AUC3-8h) | This compound significantly reduced the LAR by an average of 29% compared to placebo (p=0.0149).[5] |
| Fractional Exhaled Nitric Oxide (FeNO) | A lesser increase in allergen-induced FeNO was observed in subjects who received this compound compared to placebo.[4] |
| Impulse Oscillometry (IOS) | Positive trends were observed in IOS parameters (e.g., R5, Fres, AX, and X5), supporting the overall response.[4] |
| Safety and Tolerability | This compound was reported to be safe and well-tolerated in subjects with mild allergic asthma.[4] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments conducted in the this compound clinical trials for asthma.
Protocol 1: House Dust Mite (HDM) Allergen Challenge
Objective: To induce a controlled asthmatic response to assess the protective effect of this compound.
Materials:
-
Standardized HDM allergen extract
-
Nebulizer and air compressor
-
Spirometer
-
Emergency medication (e.g., salbutamol)
Procedure:
-
Baseline Measurement: Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).
-
Allergen Administration: Administer a predetermined dose of HDM allergen extract via a nebulizer over a set period (e.g., 2 minutes of tidal breathing).
-
Post-Allergen Monitoring:
-
Measure FEV1 at 10, 20, 30, 45, and 60 minutes post-challenge to assess the Early Asthmatic Response (EAR).
-
Continue to measure FEV1 at hourly intervals from 2 to 8 hours post-challenge to assess the Late Asthmatic Response (LAR).
-
-
Data Analysis: Calculate the area under the curve (AUC) for the percent change in FEV1 from baseline for the EAR (0-3 hours) and LAR (3-8 hours).
Protocol 2: Impulse Oscillometry (IOS)
Objective: To assess airway resistance and reactance, providing insights into both large and small airway function.
Materials:
-
Impulse Oscillometry System
Procedure:
-
Patient Preparation: The patient should be seated comfortably, wearing a nose clip.
-
Measurement: The patient breathes normally into the mouthpiece of the IOS device. The device superimposes small pressure oscillations on the patient's tidal breathing.
-
Data Acquisition: The system measures the resulting flow and pressure to calculate respiratory impedance, which is separated into resistance (R) and reactance (X) at different frequencies (typically 5-35 Hz).
-
Key Parameters:
-
R5: Resistance at 5 Hz, reflecting total airway resistance.
-
R20: Resistance at 20 Hz, reflecting large airway resistance.
-
R5-R20: Difference between R5 and R20, indicative of small airway resistance.
-
X5: Reactance at 5 Hz, reflecting peripheral airway elasticity.
-
Fres: Resonant frequency, where reactance is zero.
-
AX: Area of reactance, a global measure of peripheral airway obstruction.
-
-
Quality Control: At least three reproducible measurements should be obtained, with a coefficient of variation of less than 10% for R5 and R20.
Protocol 3: Fractional Exhaled Nitric Oxide (FeNO) Measurement
Objective: To measure the concentration of nitric oxide in exhaled breath, a biomarker of eosinophilic airway inflammation.
Materials:
-
FeNO analyzer (chemiluminescence or electrochemical)
Procedure:
-
Patient Instruction: The patient is instructed to inhale to total lung capacity and then exhale steadily into the device at a constant flow rate (50 mL/s for adults) for a specified duration (e.g., 10 seconds).
-
Measurement: The analyzer measures the concentration of NO in the exhaled breath and reports the value in parts per billion (ppb).
-
Interpretation (based on ATS Guidelines):
-
Quality Control: Measurements should be performed according to the manufacturer's instructions and ATS/ERS guidelines to ensure accuracy and reproducibility.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Putative signaling pathway of MMP-12 in allergic asthma and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound Phase 2 cross-over clinical trial in allergic asthma.
References
- 1. methapharmrespiratory.com [methapharmrespiratory.com]
- 2. news-medical.net [news-medical.net]
- 3. Use of Fractional Exhaled Nitric Oxide to Guide the Treatment of Asthma: An Official American Thoracic Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. foreseepharma.com [foreseepharma.com]
Application Notes and Protocols for Assessing Airway Hyperresponsiveness Following Aderamastat Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is a novel, orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12 is a key enzyme implicated in the pathophysiology of asthma, contributing to airway inflammation and remodeling.[2][3][4] Elevated levels of MMP-12 are associated with increased disease severity in asthma.[2][4] By selectively targeting MMP-12, this compound offers a potential therapeutic mechanism to mitigate airway hyperresponsiveness (AHR), a hallmark of asthma.
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in preclinical and clinical settings, with a focus on evaluating its impact on airway hyperresponsiveness.
Mechanism of Action: this compound and MMP-12 Inhibition
MMP-12, also known as macrophage elastase, is a protease that degrades extracellular matrix components, such as elastin.[5] In asthmatic airways, MMP-12 is secreted by macrophages and other cells and is involved in the inflammatory cascade, leading to airway remodeling and hyperresponsiveness.[5][6][7] this compound acts as a potent and selective inhibitor of MMP-12, thereby aiming to reduce the pathological effects of excessive MMP-12 activity in the airways.[2] Preclinical studies in murine models of house dust mite (HDM)-induced allergic asthma have demonstrated that this compound can attenuate airway inflammation and histopathology.[1][3]
A Phase 2 proof-of-concept clinical trial in individuals with mild allergic asthma has shown that this compound provides clinically meaningful protection against allergen-induced asthma.[3] The primary endpoint, the late asthmatic response (LAR) as measured by the area under the curve (AUC) of the forced expiratory volume in one second (FEV1) from 3 to 8 hours post-allergen challenge, was met.[2]
Data Presentation: Summary of this compound Phase 2 Clinical Trial Results
The following tables summarize the key quantitative data from the Phase 2 clinical trial of this compound in subjects with mild house dust mite (HDM)-allergic asthma.
| Parameter | This compound | Placebo | % Reduction with this compound | p-value |
| Late Asthmatic Response (FEV1 AUC3-8h) | ||||
| Pooled Data (n=19) | 80.83 (47.33) | 113.43 (48.6) | 29% | <0.05 |
| Placebo-Aderamastat Sequence (n=8) | 84.01 (54.41) | 113.43 (48.6) | 26% | <0.05 |
| Maximal % drop in FEV1 (3-8h) | -27.716% (14.315) | -36.605% (15.019) | - | 0.0612 |
Data are presented as Mean (Standard Deviation). Data for Placebo in the Late Asthmatic Response is from Period 1 only, while this compound data is pooled from both periods of the crossover study.
| Parameter | Observation |
| Impulse Oscillometry (IOS) | Positive trends observed in R5, Fres, AX, and X5, supporting the overall response. |
| Fractional Exhaled Nitric Oxide (FeNO) | Lesser increase in allergen-induced FeNO in subjects who received this compound compared to placebo. |
Specific quantitative data for IOS and FeNO from the Phase 2 trial are not yet publicly available.
Experimental Protocols
Protocol 1: Allergen Challenge (House Dust Mite)
This protocol describes a standardized inhaled house dust mite (HDM) challenge to induce an asthmatic response.
1. Subject Selection:
-
Subjects with a clinical diagnosis of mild, stable allergic asthma.
-
Confirmed sensitivity to HDM via skin prick test or specific IgE measurement.
-
Demonstrated late asthmatic response to HDM at screening.
2. Materials:
-
Standardized HDM allergen extract for inhalation.
-
Nebulizer and dosimeter system.
-
Spirometer.
-
Emergency medical supplies (e.g., bronchodilators, epinephrine).
3. Procedure:
-
Baseline Measurements: Perform baseline spirometry to measure FEV1.
-
Allergen Administration: Administer increasing doses of the HDM allergen extract via the nebulizer. The dosing should be standardized and controlled by a dosimeter.
-
Monitoring Early Asthmatic Response (EAR): Measure FEV1 at regular intervals (e.g., every 10-15 minutes) for the first 2-3 hours post-challenge to assess the EAR.
-
Monitoring Late Asthmatic Response (LAR): Continue to measure FEV1 at hourly intervals from 3 to 8 hours post-challenge to assess the LAR.
-
Data Analysis: Calculate the FEV1 AUC for the 3-8 hour period to quantify the LAR.
Protocol 2: Assessment of Airway Hyperresponsiveness with Methacholine Challenge
This protocol follows the American Thoracic Society (ATS) guidelines for methacholine challenge testing to assess airway hyperresponsiveness.
1. Subject Preparation:
-
Ensure the subject has withheld any medications that may interfere with the test for the appropriate duration.
-
The subject should be in a stable clinical state with no recent respiratory infections.
2. Materials:
-
Methacholine chloride in doubling concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL).
-
Nebulizer and dosimeter system.
-
Spirometer.
-
Emergency medical supplies.
3. Procedure:
-
Baseline Spirometry: Obtain a baseline FEV1 measurement.
-
Diluent Inhalation: The subject inhales a saline diluent as a control. Repeat spirometry to ensure no significant response to the diluent.
-
Methacholine Inhalation: The subject inhales increasing concentrations of methacholine.
-
Spirometry after each dose: Perform spirometry after each dose of methacholine to measure the FEV1.
-
Termination Criteria: The test is terminated when the FEV1 has dropped by 20% or more from baseline, or the highest concentration of methacholine has been administered.
-
Data Analysis: The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is calculated. A lower PC20 indicates greater airway hyperresponsiveness.
Protocol 3: Assessment of Airway Mechanics with Impulse Oscillometry (IOS)
IOS is a non-invasive technique that measures lung mechanics during tidal breathing.
1. Equipment:
-
Impulse oscillometry system.
2. Procedure:
-
The subject breathes normally into the IOS device for a short period (typically 30-60 seconds).
-
The device sends small pressure oscillations into the airways and measures the response.
-
Key parameters are calculated, including:
-
R5 (Resistance at 5 Hz): Reflects total airway resistance.
-
R20 (Resistance at 20 Hz): Reflects central airway resistance.
-
R5-R20: Represents peripheral airway resistance.
-
X5 (Reactance at 5 Hz): Reflects the elastic properties of the peripheral airways.
-
Fres (Resonant Frequency): The frequency at which reactance is zero.
-
AX (Area of Reactance): Represents the total reactance of the respiratory system.
-
3. Data Analysis:
-
Changes in these parameters before and after this compound administration and/or allergen challenge are analyzed to assess the drug's effect on airway mechanics.
Mandatory Visualizations
Caption: MMP-12 signaling pathway in allergic asthma and the inhibitory action of this compound.
Caption: Experimental workflow for a crossover clinical trial assessing this compound's efficacy.
References
- 1. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 6. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of airway inflammation and MMP-12 expression in smokers and ex-smokers with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Fibrotic Effects of Aderamastat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-fibrotic properties of Aderamastat (FP-025), a selective matrix metalloproteinase-12 (MMP-12) inhibitor. The following sections detail the mechanism of action, protocols for key in vitro and in vivo experiments, and templates for data presentation.
Introduction to this compound and its Anti-Fibrotic Potential
This compound is an orally available small molecule that selectively inhibits matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12, also known as macrophage elastase, is implicated in the pathogenesis of inflammatory and fibrotic diseases.[2][3][4][5] In fibrotic conditions, MMP-12 is thought to contribute to tissue remodeling and the progression of fibrosis. By inhibiting MMP-12, this compound presents a promising therapeutic strategy to attenuate or reverse fibrotic processes. Preclinical studies have suggested that this compound possesses anti-inflammatory and anti-fibrotic effects, making it a candidate for the treatment of various fibrotic disorders.[2][3]
Mechanism of Action: MMP-12 Inhibition in Fibrosis
MMP-12 plays a multifaceted role in the development of fibrosis. Its inhibition by this compound can interfere with key pro-fibrotic signaling pathways. One of the central pathways in fibrosis is mediated by Transforming Growth Factor-beta (TGF-β). This compound, by inhibiting MMP-12, is expected to modulate the TGF-β signaling cascade, leading to a reduction in the activation of fibroblasts into myofibroblasts and a decrease in the deposition of extracellular matrix (ECM) components, such as collagen.
In Vitro Evaluation of Anti-Fibrotic Effects
In vitro assays are essential for the initial screening and characterization of this compound's anti-fibrotic activity.
Experimental Workflow: In Vitro Fibroblast Activation
A common in vitro model involves the stimulation of fibroblasts with TGF-β to induce their differentiation into myofibroblasts, a key event in fibrosis.
Data Presentation: In Vitro Quantitative Analysis
Note: The following tables are templates. Specific quantitative data on the anti-fibrotic effects of this compound are not yet widely available in published literature. Researchers should use these tables to record their own experimental results.
Table 1: Effect of this compound on Pro-Fibrotic Marker Protein Expression in TGF-β-Stimulated Fibroblasts (Western Blot)
| Treatment Group | α-SMA Expression (Fold Change vs. Vehicle) | Collagen Type I Expression (Fold Change vs. Vehicle) | Fibronectin Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| TGF-β (10 ng/mL) | Data | Data | Data |
| TGF-β + this compound (1 µM) | Data | Data | Data |
| TGF-β + this compound (10 µM) | Data | Data | Data |
| TGF-β + this compound (50 µM) | Data | Data | Data |
Table 2: Effect of this compound on Pro-Fibrotic Gene Expression in TGF-β-Stimulated Fibroblasts (RT-qPCR)
| Treatment Group | COL1A1 mRNA (Fold Change vs. Vehicle) | ACTA2 mRNA (Fold Change vs. Vehicle) | FN1 mRNA (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| TGF-β (10 ng/mL) | Data | Data | Data |
| TGF-β + this compound (1 µM) | Data | Data | Data |
| TGF-β + this compound (10 µM) | Data | Data | Data |
| TGF-β + this compound (50 µM) | Data | Data | Data |
Experimental Protocols: In Vitro Assays
-
Sample Preparation:
-
Culture human lung fibroblasts (e.g., IMR-90) to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with recombinant human TGF-β1 (10 ng/mL) for 48 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen Type I, anti-Fibronectin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described in the Western Blot protocol (48-hour incubation).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for COL1A1, ACTA2, FN1, and a housekeeping gene (e.g., GAPDH).
-
Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
In Vivo Evaluation of Anti-Fibrotic Effects
In vivo models are critical for assessing the therapeutic efficacy of this compound in a complex biological system. The bleomycin-induced lung fibrosis model is a widely used and well-characterized model.
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
Data Presentation: In Vivo Quantitative Analysis
Note: The following tables are templates for recording experimental data.
Table 3: Effect of this compound on Lung Collagen Content in Bleomycin-Induced Fibrosis Model
| Treatment Group | Lung Hydroxyproline Content (µ g/lung ) | Ashcroft Fibrosis Score |
| Sham Control | Data | Data |
| Bleomycin + Vehicle | Data | Data |
| Bleomycin + this compound (Low Dose) | Data | Data |
| Bleomycin + this compound (High Dose) | Data | Data |
Table 4: Effect of this compound on Fibrotic Marker Expression in Bleomycin-Induced Fibrosis Model (Lung Homogenates)
| Treatment Group | α-SMA Protein (Fold Change vs. Sham) | Collagen Type I Protein (Fold Change vs. Sham) | Col1a1 mRNA (Fold Change vs. Sham) |
| Sham Control | 1.0 | 1.0 | 1.0 |
| Bleomycin + Vehicle | Data | Data | Data |
| Bleomycin + this compound (Low Dose) | Data | Data | Data |
| Bleomycin + this compound (High Dose) | Data | Data | Data |
Experimental Protocols: In Vivo Assays
-
Tissue Preparation:
-
Harvest lungs and fix in 10% neutral buffered formalin for 24 hours.
-
Embed tissues in paraffin and cut 5 µm sections.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate sections through xylene and graded ethanol to water.[6][7][8][9]
-
Wash in running tap water to remove the yellow color.[7]
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[9]
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes.[9]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[9]
-
Stain with aniline blue solution for 5-10 minutes.[9]
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.[7]
-
-
Analysis:
-
Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red.[9]
-
Quantify the fibrotic area using image analysis software.
-
-
Tissue Preparation:
-
Prepare paraffin-embedded lung sections as described for Masson's Trichrome.
-
-
Staining Procedure:
-
Analysis:
-
Under polarized light, collagen fibers will appear bright red or yellow, allowing for quantification of collagen deposition.
-
-
Sample Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
Conclusion
The protocols and data presentation templates provided in these application notes offer a standardized framework for the comprehensive evaluation of this compound's anti-fibrotic effects. By employing these in vitro and in vivo methodologies, researchers can systematically investigate the therapeutic potential of this compound and elucidate its mechanism of action in the context of fibrotic diseases. Consistent and well-documented experimental practices are crucial for advancing the development of novel anti-fibrotic therapies.
References
- 1. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Smad2/3 and p38 MAP kinase in TGF-β1-induced epithelial-mesenchymal transition of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β-Elicited Induction of Tissue Inhibitor of Metalloproteinases (TIMP)-3 Expression in Fibroblasts Involves Complex Interplay between Smad3, p38α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis | PLOS One [journals.plos.org]
- 7. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - MMP12-dependent myofibroblast formation contributes to nucleus pulposus fibrosis [insight.jci.org]
- 9. pnas.org [pnas.org]
- 10. Simple gene signature to assess murine fibroblast polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fibronectin ED-A domain enhances recruitment of latent TGF-β-binding protein-1 to the fibroblast matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Aderamastat in Primary Human Bronchial Epithelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is an orally active and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12, a key enzyme secreted by macrophages and also expressed by lung epithelial cells, is implicated in the pathophysiology of inflammatory and fibrotic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] Its role in modulating macrophage, neutrophil, and lung epithelial cell biology makes it a significant target for therapeutic intervention. In preclinical studies using a house dust mite (HDM) mouse model of allergic asthma, this compound has been shown to attenuate airway hyperresponsiveness, reduce inflammatory cell infiltration, decrease mucus production, and lower MMP-12 expression in bronchial epithelial cells.[1]
These application notes provide a framework for investigating the effects of this compound in primary human bronchial epithelial (pHBE) cell culture models, a critical in vitro system for studying airway biology and disease. The following protocols and conceptual data are based on the known mechanism of this compound and the established role of MMPs in airway epithelial cell function.
Potential Applications in pHBE Cell Culture
-
Investigation of Anti-inflammatory Effects: Evaluating the potential of this compound to modulate the expression and secretion of pro-inflammatory cytokines and chemokines from pHBE cells stimulated with inflammatory triggers (e.g., IL-13, TNF-α, or lipopolysaccharide).
-
Analysis of Mucin Production and Goblet Cell Hyperplasia: Assessing the efficacy of this compound in reducing mucin gene expression (e.g., MUC5AC, MUC5B) and protein production in pHBE cell models of mucus hypersecretion, which can be induced by cytokines like IL-13.[4][5]
-
Elucidation of Signaling Pathways: Using this compound as a tool to dissect the role of MMP-12 in various signaling cascades within bronchial epithelial cells, including pathways related to cell differentiation, proliferation, and extracellular matrix remodeling.
Data Presentation: Expected Effects of this compound on pHBE Cells
The following table summarizes the anticipated quantitative outcomes of this compound treatment on pHBE cells based on preclinical data and the known roles of MMP/ADAM family members in airway inflammation.[1][4]
| Parameter Assessed | Cell Model | Expected Outcome with this compound Treatment | Potential Method of Analysis |
| MMP-12 Expression | IL-13 or other inflammatory stimulant-treated pHBE cells | Dose-dependent reduction in MMP-12 protein levels and gene expression. | Western Blot, ELISA, qRT-PCR |
| Mucin Production | pHBE cells differentiated at an air-liquid interface (ALI) and stimulated with IL-13 to induce goblet cell metaplasia. | Significant decrease in MUC5AC and MUC5B gene expression and protein levels. | qRT-PCR, Periodic acid-Schiff (PAS) staining, Immunofluorescence, ELISA |
| Pro-inflammatory Cytokine Secretion | pHBE cells stimulated with TNF-α or LPS. | Reduction in the secretion of cytokines such as IL-6 and IL-8. | ELISA, Multiplex cytokine array |
| Epithelial Cell Viability | Unstimulated and stimulated pHBE cells. | No significant cytotoxicity at effective concentrations. | MTT assay, LDH assay |
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action in Bronchial Epithelial Cells
The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects on bronchial epithelial cells. Inflammatory stimuli, such as IL-13, can induce the expression and activity of MMP-12. MMP-12 can cleave various substrates, contributing to inflammation and tissue remodeling. This compound, by selectively inhibiting MMP-12, is expected to mitigate these downstream effects.
Caption: Proposed mechanism of this compound in pHBE cells.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for assessing the efficacy of this compound in a pHBE cell culture model of IL-13-induced mucus hypersecretion.
Caption: Workflow for testing this compound on pHBE cells.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
-
Cell Seeding: Coat a permeable transwell insert with an appropriate extracellular matrix protein (e.g., collagen). Seed primary human bronchial epithelial cells at a high density onto the insert in a specialized bronchial epithelial growth medium.
-
Submerged Culture: Culture the cells submerged in medium in both the apical and basolateral compartments until they reach 100% confluency.
-
Establishing ALI: Once confluent, remove the apical medium to create an air-liquid interface. Continue to feed the cells from the basolateral compartment only.
-
Differentiation: Maintain the ALI culture for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium containing basal, ciliated, and goblet cells. Change the basolateral medium every 2-3 days.
Protocol 2: this compound Treatment and IL-13 Stimulation of pHBE ALI Cultures
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in the basolateral culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed a cytotoxic level (typically <0.1%).
-
Pre-treatment: After the differentiation period (day 21-28), replace the existing basolateral medium with fresh medium containing the desired concentrations of this compound or a vehicle control. Incubate for a pre-determined period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, add recombinant human IL-13 to the basolateral medium of the appropriate wells to a final concentration known to induce goblet cell metaplasia and mucin production (e.g., 10-50 ng/mL).
-
Incubation: Culture the cells for an additional 48-72 hours to allow for a measurable response to IL-13.
-
Harvesting:
-
Apical Secretions: Collect mucus secretions by washing the apical surface with a small volume of phosphate-buffered saline (PBS). Centrifuge to remove debris and store the supernatant at -80°C for protein analysis (e.g., ELISA for MUC5AC).
-
Cell Lysates for RNA: Add lysis buffer directly to the cells on the transwell insert to extract total RNA for gene expression analysis (e.g., qRT-PCR for MUC5AC and MMP12).
-
Cell Fixation for Histology: Fix the transwell membranes in 4% paraformaldehyde for subsequent histological staining (e.g., Periodic acid-Schiff stain to visualize mucins).
-
Protocol 3: Analysis of Mucin Production by Periodic Acid-Schiff (PAS) Staining
-
Fixation: Fix the pHBE ALI cultures in 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Gently wash the fixed cells with PBS.
-
Oxidation: Treat the cells with 1% periodic acid solution for 5 minutes.
-
Rinsing: Rinse thoroughly with distilled water.
-
Schiff Reagent: Incubate with Schiff reagent for 15 minutes in the dark. Mucin-containing goblet cells will stain a magenta color.
-
Counterstaining: Briefly counterstain with hematoxylin to visualize the nuclei.
-
Mounting and Imaging: Carefully excise the membrane from the transwell insert, mount on a microscope slide, and image using a bright-field microscope. Quantify the PAS-positive area using image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. Effect of MMP/ADAM inhibitors on goblet cell hyperplasia in cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMEM16A Mediates Mucus Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aderamastat Testing in a Murine Model of Allergic Asthma
These application notes provide a comprehensive protocol for inducing allergic asthma in mice and a framework for evaluating the therapeutic efficacy of Aderamastat, a selective matrix metalloproteinase-12 (MMP-12) inhibitor. The protocols are intended for researchers, scientists, and drug development professionals working in the field of respiratory diseases.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. Murine models of allergic asthma are indispensable tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[1][2][3] this compound (FP-025) is an orally active, selective inhibitor of MMP-12, an enzyme implicated in the pathogenesis of inflammatory airway diseases, including asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7] this compound has been shown to protect against house dust mite (HDM)-sensitized allergic asthma in mice.[4]
This document outlines two common protocols for inducing allergic asthma in mice: the ovalbumin (OVA) model and the house dust mite (HDM) model. The HDM model is often considered more clinically relevant as HDM is a common human allergen.[8][9][10] Following the induction of asthma, a protocol for the administration and evaluation of this compound is provided.
Experimental Protocols
Two primary models for inducing allergic asthma in mice are detailed below. The choice of model may depend on the specific research question and available resources.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma
This model is a well-established and widely used method to induce a robust Th2-mediated allergic airway inflammation.[1][2][11]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
BALB/c mice (female, 6-8 weeks old are commonly used as they tend to develop a strong Th2 response)[12]
Procedure:
-
Sensitization:
-
Challenge:
-
From day 14 to day 20, challenge the sensitized mice with an aerosolized solution of 1% OVA in sterile saline for 30 minutes daily. This can be done using a nebulizer connected to an inhalation chamber.[2]
-
Alternatively, intranasal (i.n.) challenge can be performed by administering 20 µg of OVA in 50 µL of saline to each nostril on days 14, 15, and 16.[13]
-
Control mice are challenged with aerosolized saline.
-
-
Endpoint Analysis:
-
On day 21, 24-48 hours after the final challenge, mice can be assessed for airway hyperresponsiveness, and samples can be collected for further analysis.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma
This model utilizes a clinically relevant allergen and can induce both acute and chronic features of asthma.[8][9][10]
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus or Dermatophagoides farinae)
-
Sterile, pyrogen-free saline
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization and Challenge (Combined Protocol):
-
A common protocol involves intranasal (i.n.) administration of HDM extract. On day 0, sensitize the mice with an i.n. instillation of 25 µg of HDM extract in 30-50 µL of sterile saline.[15]
-
From day 7 to day 11, challenge the mice daily with an i.n. administration of 10 µg of HDM extract.
-
Another protocol involves daily i.n. challenge with 25 µg of HDM for 5 consecutive days, followed by a rest period of 2 days, and then another 5 consecutive days of challenge.
-
Control mice receive i.n. saline.
-
-
Endpoint Analysis:
-
Endpoint analysis is typically performed 24-72 hours after the final HDM challenge.
-
This compound Administration Protocol
This compound has been shown to be effective when administered orally in a house dust mite (HDM)-sensitized mouse model of allergic asthma.[4]
Materials:
-
This compound (FP-025)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Drug Administration:
-
This compound can be administered orally by gavage.
-
Effective doses in mice have been reported to be in the range of 10-100 mg/kg, administered daily.[4]
-
Treatment with this compound can commence either before the sensitization phase (prophylactic) or after the sensitization and during the challenge phase (therapeutic). A typical therapeutic regimen would involve daily oral administration of this compound for 7 days during the challenge period.[4]
-
A vehicle control group should be included, receiving the same volume of the vehicle solution.
-
A positive control group, such as mice treated with dexamethasone (a corticosteroid), can also be included for comparison.[11]
-
Outcome Measures and Data Presentation
To evaluate the efficacy of this compound, a range of endpoints should be assessed. All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
1. Airway Hyperresponsiveness (AHR):
-
AHR to a bronchoconstrictor agent like methacholine can be measured using whole-body plethysmography or invasive methods to assess lung resistance and compliance.[10][16]
2. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Collect BAL fluid to determine the inflammatory cell infiltrate.
-
Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[2]
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant using ELISA or multiplex assays.
3. Lung Histology:
-
Perfuse and fix the lungs for histological examination.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.[17]
4. Serum Immunoglobulin Levels:
-
Collect blood samples to measure total and allergen-specific IgE levels in the serum using ELISA.
5. Gene and Protein Expression in Lung Tissue:
-
Analyze the expression of relevant genes (e.g., Mmp12, cytokines, chemokines) and proteins in lung homogenates using qPCR, Western blotting, or immunohistochemistry.
Data Summary Tables
Table 1: Airway Hyperresponsiveness (Penh) in Response to Methacholine
| Treatment Group | Saline | 3.125 mg/mL | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL |
| Control | ||||||
| Asthma Model | ||||||
| This compound (10 mg/kg) | ||||||
| This compound (30 mg/kg) | ||||||
| This compound (100 mg/kg) | ||||||
| Dexamethasone |
Table 2: Differential Cell Counts in Bronchoalveolar Lavage (BAL) Fluid (cells x 10^4/mL)
| Treatment Group | Total Cells | Macrophages | Eosinophils | Neutrophils | Lymphocytes |
| Control | |||||
| Asthma Model | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) | |||||
| This compound (100 mg/kg) | |||||
| Dexamethasone |
Table 3: Th2 Cytokine Levels in BAL Fluid (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Control | |||
| Asthma Model | |||
| This compound (10 mg/kg) | |||
| This compound (30 mg/kg) | |||
| This compound (100 mg/kg) | |||
| Dexamethasone |
Table 4: Serum IgE Levels (ng/mL)
| Treatment Group | Total IgE | Allergen-Specific IgE |
| Control | ||
| Asthma Model | ||
| This compound (10 mg/kg) | ||
| This compound (30 mg/kg) | ||
| This compound (100 mg/kg) | ||
| Dexamethasone |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for inducing allergic asthma and this compound treatment.
Signaling Pathway in Allergic Asthma
Caption: Key signaling pathways in allergic asthma and the point of this compound intervention.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 8. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 9. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aderamastat (FP-025) Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for working with Aderamastat (FP-025), a selective inhibitor of matrix metalloproteinase-12 (MMP-12). Due to its hydrophobic nature, this compound presents solubility challenges in aqueous solutions, which can impact the accuracy and reproducibility of in vitro and in vivo experiments. This guide offers practical solutions, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (FP-025) in common laboratory solvents?
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening?
This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] When a concentrated DMSO stock is introduced into an aqueous environment, the DMSO is rapidly diluted, and the solubility of the hydrophobic compound drastically decreases, leading to precipitation. The final concentration of this compound in the aqueous solution may have exceeded its solubility limit.
Q3: What is the recommended method for preparing this compound (FP-025) solutions for in vitro cell-based assays?
To minimize precipitation, it is crucial to keep the final DMSO concentration in your cell culture medium as low as possible (typically below 0.5% to avoid cellular toxicity) while ensuring this compound remains in solution. A serial dilution approach is recommended. Prepare a high-concentration stock in 100% DMSO and then perform intermediate dilutions in a mixture of DMSO and your final aqueous buffer or medium before the final dilution into the bulk of the medium.
Q4: How should I store my this compound (FP-025) stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting its solubility and activity.
Troubleshooting Guide: this compound (FP-025) Precipitation in Aqueous Solutions
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer or media. | The final concentration of this compound exceeds its aqueous solubility limit. | - Lower the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium (see Experimental Protocols section). |
| Rapid dilution and "solvent shock." | - Pre-warm the aqueous buffer or cell culture medium to 37°C. - Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid and even dispersion. - Consider a stepwise dilution, first into a smaller volume of the aqueous solution before adding to the final volume. | |
| Precipitation observed after a period of incubation (e.g., in a cell culture incubator). | The compound is coming out of a supersaturated solution over time. | - Reduce the final concentration of this compound. - Ensure the final DMSO concentration is sufficient to maintain solubility for the duration of the experiment, while remaining non-toxic to cells. |
| Evaporation of the medium, leading to an increase in compound concentration. | - Use humidified incubators. - For long-term experiments, consider using sealed plates or flasks to minimize evaporation. | |
| Interaction with components in the cell culture medium (e.g., salts, proteins). | - If using serum-free medium, the absence of proteins that can bind to the compound may reduce its apparent solubility. Test the solubility in both serum-free and serum-containing media. | |
| Inconsistent experimental results. | Partial precipitation of this compound is leading to variations in the effective concentration. | - Before each experiment, visually inspect your final working solution for any signs of precipitation. - If possible, centrifuge your working solution at high speed and measure the concentration of this compound in the supernatant to confirm it is fully dissolved. |
Quantitative Data on this compound (FP-025) Solubility
While the intrinsic aqueous solubility of this compound has not been publicly reported, the following table summarizes the available data for its solubility in various solvent systems.
| Solvent System | Achievable Concentration | Molar Concentration | Notes |
| 100% DMSO | 100 mg/mL | ~253.5 mM | May require sonication to fully dissolve.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | ~6.34 mM | Requires sonication. Suitable for in vivo use.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | ~6.34 mM | Requires sonication. SBE-β-CD is a solubilizing agent.[1][2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | ~6.34 mM | Requires sonication. Suitable for in vivo oral administration.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (FP-025) Stock Solution in DMSO
Materials:
-
This compound (FP-025) powder (Molecular Weight: 394.44 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.94 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the powder does not dissolve completely, brief sonication in a water bath may be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound (FP-025) in an Aqueous Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)
Procedure:
-
Prepare a serial dilution of your 10 mM this compound stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~19.5 µM.
-
In the 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Add a small, consistent volume of each this compound dilution from your DMSO serial dilution to the corresponding wells of the aqueous buffer (e.g., 2 µL). This will result in a final DMSO concentration of 1%.
-
Include a control well with only the aqueous buffer and DMSO (no this compound).
-
Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
Visually inspect the plate immediately for any signs of precipitation (cloudiness or visible particles).
-
Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 2, 6, 24 hours).
-
At each time point, visually inspect for precipitation.
-
(Optional) For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the control well indicates precipitation.
-
The highest concentration of this compound that remains clear is the maximum soluble concentration under your specific experimental conditions.
Visualizations
This compound (FP-025) and the MMP-12 Signaling Pathway
This compound is a selective inhibitor of MMP-12. MMP-12 is involved in various signaling pathways that contribute to inflammation and tissue remodeling. The diagram below illustrates a simplified overview of some of the key pathways influenced by MMP-12 activity.
Caption: Simplified MMP-12 signaling pathway and the inhibitory action of this compound (FP-025).
Experimental Workflow for Determining this compound (FP-025) Solubility
The following diagram outlines the key steps in determining the solubility of this compound in an aqueous solution.
Caption: Experimental workflow for determining the maximum soluble concentration of this compound.
Troubleshooting Logic for this compound (FP-025) Precipitation
This flowchart provides a logical sequence of steps to troubleshoot precipitation issues encountered when working with this compound.
Caption: Logical flowchart for troubleshooting this compound (FP-025) precipitation issues.
References
preventing Aderamastat precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of Aderamastat precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] This occurs because this compound is likely more soluble in DMSO than in the aqueous media, and the rapid dilution causes it to fall out of solution.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for making dilutions.[3] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This might necessitate preparing a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can be caused by changes in the media environment over time.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The metabolic activity of cells can cause the pH of the culture medium to decrease (become more acidic) over time.[1] This pH change can alter the charge of this compound, potentially reducing its solubility.[4][5] | Ensure the medium is adequately buffered. Consider using a medium supplemented with HEPES in addition to the standard bicarbonate buffering system for more stable pH control.[1] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[6] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing its concentration beyond its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[6] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Binding to Serum Proteins | If you are using a serum-containing medium, this compound might initially be stabilized by binding to serum proteins like albumin.[7][8] Changes in protein conformation or saturation of binding sites over time could lead to the release and subsequent precipitation of the compound. | Be aware of the potential for protein binding to influence solubility. The unbound fraction of the drug is generally considered the active portion.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and many other hydrophobic compounds for in vitro use.[1][9] However, it is critical to keep the final concentration of DMSO in your cell culture low (ideally <0.1%) to avoid solvent-induced cytotoxicity.[2]
Q2: What is the known solubility of this compound?
A2: The solubility of this compound can vary depending on the solvent system. Here are some published solubility data:
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.34 mM) | Requires sonication for a clear solution.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.34 mM) | Requires sonication for a clear solution.[9] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.34 mM) | Requires sonication for a clear solution.[9] |
Note: These are examples of formulation solvents and may not be directly applicable to all cell culture experiments. It is recommended to determine the solubility in your specific cell culture medium.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a simple serial dilution experiment to visually determine the highest concentration of this compound that remains in solution in your medium. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can I use heat or sonication to redissolve precipitated this compound in my culture media?
A4: While gentle warming (to 37°C) and vortexing can be used to dissolve this compound in the initial stock solution, applying heat or sonication directly to the cell culture medium containing the compound is generally not recommended as it can degrade media components and harm the cells.[9] If precipitation occurs in the stock solution upon thawing, gentle warming and vortexing to ensure it is fully redissolved before adding it to the media is acceptable.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally active and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12).[9][10] MMP-12 is involved in inflammatory processes, particularly in respiratory diseases.[11][12]
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without visible precipitation.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
-
Prepare Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and a vehicle control).
-
Add pre-warmed (37°C) complete cell culture medium to each tube/well.
-
Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the corresponding tube/well of pre-warmed medium. For example, to make a 100 µM solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of media).
-
Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
For the vehicle control, add the same volume of DMSO as used for the highest this compound concentration to a tube/well with media.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's endpoint (e.g., 24, 48, or 72 hours).[3]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, etc.).[3]
-
For a more sensitive assessment, transfer a small aliquot of the medium from each tube/well to a microscope slide and examine for micro-precipitates.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Visualizations
Caption: Workflow for determining the maximum soluble concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How does pH affect drug delivery? [synapse.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 11. foreseepharma.com [foreseepharma.com]
- 12. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
Technical Support Center: Optimizing Aderamastat Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Aderamastat, a selective matrix metalloproteinase-12 (MMP-12) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as FP-025) is an orally active and selective small molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5][6][7] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of the extracellular matrix.[8] MMP-12, specifically, is implicated in various inflammatory and fibrotic diseases.[5][6] this compound exerts its effects by binding to the active site of the MMP-12 enzyme, thereby blocking its enzymatic activity.[9]
Q2: What is a recommended starting concentration for this compound in an in vitro assay?
A2: While a specific IC50 value for this compound is not publicly available, other selective MMP-12 inhibitors have reported IC50 values in the low nanomolar range. Therefore, a reasonable starting point for an initial dose-response experiment would be a concentration range spanning from 1 nM to 1 µM. It is recommended to perform a broad-range dose-response curve to determine the optimal concentration for your specific assay and cell type.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 10 mM in DMSO.[2] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in pure, anhydrous DMSO. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q4: I am observing unexpected or inconsistent results. What are some common pitfalls?
A4: Inconsistent results can arise from several factors, including:
-
Compound precipitation: Ensure this compound remains soluble in your final assay medium. Visually inspect for any precipitate after dilution.
-
DMSO concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration below 0.5%.
-
Cell health and density: Ensure your cells are healthy and seeded at a consistent density across all wells.
-
Assay-specific interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Include appropriate controls to account for this.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a wider dose-response experiment, starting from a lower concentration (e.g., 0.1 nM) and extending to a higher concentration (e.g., 10 µM). |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactive Enzyme | Ensure the recombinant MMP-12 enzyme is active. Include a positive control inhibitor with a known IC50 value. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer components of your assay are optimal for MMP-12 activity. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Lower the final DMSO concentration in your assay to <0.1%. Ensure all wells, including controls, have the same final DMSO concentration. |
| Compound Precipitation | Decrease the final concentration of this compound. Consider using a solubilizing agent, but first, test its compatibility with your assay. |
| Cell Stress or Death | Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound. Use concentrations below the toxic threshold. |
| Assay Interference | Run a control with this compound in the absence of cells or enzyme to check for direct interference with the assay signal. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 100 mg/mL (253.52 mM) |
Data obtained from commercially available sources.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Range | Notes |
| Biochemical (Enzyme) Assay | 1 nM - 1 µM | Based on the potency of other selective MMP-12 inhibitors. |
| Cell-Based Assay | 10 nM - 10 µM | Higher concentrations may be needed to achieve a cellular effect. Always determine cytotoxicity. |
Experimental Protocols
Protocol 1: Fluorogenic MMP-12 Inhibition Assay
This protocol is adapted from a standard fluorogenic assay for screening MMP-12 inhibitors.
Materials:
-
Recombinant human MMP-12
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare enzyme solution: Dilute recombinant MMP-12 in Assay Buffer to the working concentration.
-
Assay Plate Setup:
-
Blank: 100 µL Assay Buffer.
-
Vehicle Control: 50 µL of MMP-12 solution + 50 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.
-
Inhibitor Wells: 50 µL of MMP-12 solution + 50 µL of this compound dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add 50 µL of the fluorogenic MMP-12 substrate solution to all wells.
-
Read fluorescence: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the highest DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for cytotoxicity.[1][10][11][12]
Mandatory Visualization
Caption: this compound inhibits MMP-12, preventing PAR-1 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. foreseepharma.com [foreseepharma.com]
- 4. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. foreseepharma.com [foreseepharma.com]
- 7. foreseepharma.com [foreseepharma.com]
- 8. mdpi.com [mdpi.com]
- 9. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MMP-12 Inhibition Assays
Welcome to the technical support center for Matrix Metalloproteinase-12 (MMP-12) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimental procedures. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the generation of consistent and reliable data.
Frequently Asked questions (FAQs)
Q1: My fluorescence signal is very low in the no-inhibitor control wells. What are the likely causes?
A low signal in your positive control (enzyme activity without inhibitor) points to a problem with the enzymatic reaction itself. Here are several potential causes:
-
Inactive MMP-12 Enzyme: The enzyme may have lost activity due to improper storage, handling, or exceeding its expiration date. Always store the enzyme at the recommended temperature (typically -70°C or -80°C), handle it on ice, and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][2][3]
-
Substrate Degradation: The fluorogenic substrate is often light-sensitive and can degrade over time. It should be stored protected from light at -20°C.[2]
-
Incorrect Plate Reader Settings: Ensure that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for the specific substrate used in your assay.[2] Common wavelengths for MMP FRET substrates are in the range of Ex/Em = 328/420 nm or 490/520 nm.[1][2][4][5]
-
Sub-optimal Enzyme Concentration: The concentration of the MMP-12 enzyme may be too low to generate a robust signal. It may be necessary to perform an enzyme titration experiment to determine the optimal concentration for your specific assay conditions.[2]
Q2: I am not observing any inhibition, even with my positive control inhibitor. What should I check?
When a known positive control inhibitor fails to show activity, it suggests a fundamental issue with the assay setup or reagents.
-
Inactive Positive Control: The inhibitor itself may have degraded. Ensure it has been stored correctly according to the manufacturer's instructions.
-
Problem with Enzyme or Substrate: If the enzyme is inactive or the substrate is degraded, no activity will be present to inhibit. Refer to the troubleshooting steps in Q1.[2]
-
Incorrect Reagent Concentrations: Double-check all dilution calculations and reagent preparation steps. Significant errors in the final concentrations of the enzyme, substrate, or inhibitor will directly impact the results.[2]
-
Assay Buffer Composition: MMP-12 is a zinc- and calcium-dependent enzyme. Using an incorrect assay buffer that lacks these essential ions will result in an inactive enzyme.
Q3: I'm seeing high variability and inconsistent results between replicate wells. What could be the cause?
High variability can obscure real results and make data interpretation difficult. The most common sources of variability include:
-
Inaccurate Pipetting: Assays often use small volumes, where even minor pipetting errors can lead to significant concentration differences. Ensure your pipettes are properly calibrated and consider using reverse pipetting for viscous solutions.[2]
-
Inhibitor Precipitation: If your test compound is not fully soluble in the final assay buffer, it will not be available to interact with the enzyme, leading to inconsistent inhibition. Visually inspect your assay plate for any signs of precipitation. The final concentration of solvents like DMSO should be kept low and consistent across all wells.[2]
-
Inconsistent Incubation Times: For kinetic assays, ensure that reagents are added to all wells in a consistent and timely manner. Using multichannel pipettes or automated liquid handlers can help minimize this variability.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure the plate is incubated at a stable, consistent temperature as recommended by the protocol (e.g., 37°C).[1][2]
Q4: My sample blanks (containing a test compound but no enzyme) show high background fluorescence. How can I address this?
High background in the absence of enzyme activity is a common issue that can mask the true signal.
-
Autofluorescent Compounds: The test compound itself may be inherently fluorescent at the assay's excitation and emission wavelengths. It is crucial to run a "sample blank" control for each compound concentration, containing the inhibitor but no MMP-12 enzyme. The fluorescence from this well should be subtracted from the corresponding test well.[2]
-
Contaminated Reagents or Plates: Ensure that the assay buffer, microplates, and other reagents are not contaminated with fluorescent substances.[2] For fluorescence assays, always use black, clear-bottom microplates to minimize background and light scatter.[2]
-
Media Components: In cell-based assays, components like Fetal Bovine Serum (FBS) and phenol red can be autofluorescent. Consider using specialized media or performing the final measurement in a buffered salt solution.[6]
Q5: What is the role of DMSO in the assay and can it affect my results?
DMSO is a common solvent used to dissolve test compounds. While necessary, it can influence the assay's outcome.
-
Solvent Effects: High concentrations of DMSO can inhibit or denature enzymes. It is critical to maintain a consistent, low final concentration of DMSO (typically ≤1%) in all wells, including controls.[7][8]
-
Solvent Control: Always include a "solvent control" (or "no-inhibitor control") that contains the enzyme, substrate, and the same concentration of DMSO as the test wells. This serves as the 100% activity reference.
-
Anti-inflammatory Properties: In cell-based assays, it's important to be aware that DMSO itself can have anti-inflammatory effects, which might influence MMP-12 expression or activity in a cellular context.[9]
Data Presentation: Typical Assay Parameters
The following tables summarize typical concentrations and parameters for fluorometric MMP-12 inhibition assays. Note that these values are illustrative and should be optimized for your specific experimental conditions and reagent sources.
Table 1: Reagent Concentrations
| Component | Typical Final Concentration | Notes |
| MMP-12 Enzyme | 0.2 - 2 µg/mL | Titrate to find the optimal concentration that gives a linear reaction rate. |
| Fluorogenic Substrate | 10 - 20 µM | Should be at or below the Km for accurate inhibitor kinetics. |
| Positive Control (NNGH) | ~1.3 µM | A broad-spectrum MMP inhibitor often included in kits.[1] |
| Positive Control (GM6001) | 0.1 - 1 µM | A common broad-spectrum MMP inhibitor.[10] |
| Test Inhibitor | Varies (e.g., 10 nM - 100 µM) | Test a range of concentrations to determine the IC50 value. |
| DMSO | ≤ 1% | Keep final concentration consistent across all wells. |
Table 2: Assay Conditions & Settings
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength | 320-328 nm or ~490 nm | Dependent on the specific fluorogenic substrate used.[1][5] |
| Emission Wavelength | 393-420 nm or ~520 nm | Dependent on the specific fluorogenic substrate used.[1][5] |
| Incubation Temperature | 37°C or Room Temperature | Must be kept constant. 37°C is common for enzymatic assays.[1][2] |
| Incubation Time | 30 - 60 minutes (kinetic) | Readings should be taken frequently to ensure the reaction is in the linear phase.[3] |
| Assay Plate Type | Black, clear-bottom 96-well plate | Minimizes background fluorescence and bleed-through.[2] |
Experimental Protocols
Generalized Fluorometric MMP-12 Inhibition Assay Protocol
This protocol provides a general workflow for a typical fluorescence-based MMP-12 inhibition assay. Always refer to the specific instructions provided with your assay kit.
1. Reagent Preparation:
-
Thaw all components (Enzyme, Substrate, Buffer, Inhibitors) on ice.
-
Allow the MMP-12 Assay Buffer to warm to room temperature before use.[3]
-
Reconstitute the lyophilized MMP-12 enzyme with the assay buffer as instructed. Mix gently by pipetting, do not vortex. Prepare single-use aliquots and store at -70°C or -80°C to avoid freeze-thaw cycles.[1][3]
-
Prepare a stock solution of the fluorogenic substrate in DMSO or assay buffer as recommended.
-
Prepare a stock solution of the positive control inhibitor (e.g., NNGH, GM6001).
-
Prepare serial dilutions of your test compounds. It is common to prepare these at a higher concentration (e.g., 4x or 5x) than the final desired concentration.
2. Assay Plate Setup:
-
Prepare the following controls in a 96-well black, clear-bottom plate:
-
No-Inhibitor Control (100% Activity): MMP-12 Enzyme + Assay Buffer + Solvent (e.g., DMSO).
-
Positive Inhibitor Control: MMP-12 Enzyme + Positive Control Inhibitor.
-
Test Inhibitor Wells: MMP-12 Enzyme + Test Compound at various concentrations.
-
Blank/No Enzyme Control: Assay Buffer + Substrate (No Enzyme).
-
Sample Blank Control (for each compound concentration): Test Compound + Assay Buffer (No Enzyme).
-
3. Reaction Incubation:
-
Add the MMP-12 enzyme to the appropriate wells (all wells except Blanks and Sample Blanks).
-
Add the test compounds, positive control inhibitor, or solvent to the appropriate wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 30-60 minutes to allow the inhibitors to bind to the enzyme.[1]
4. Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the MMP-12 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence in kinetic mode, taking readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[3]
5. Data Analysis:
-
For each well, calculate the rate of reaction (slope) in the linear portion of the fluorescence vs. time curve.
-
Subtract the slope of the "Sample Blank" from the corresponding "Test Inhibitor" wells to correct for compound autofluorescence.
-
Calculate the percent inhibition for each test compound concentration relative to the "No-Inhibitor Control".
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Visualizations
Experimental Workflow Diagram
Caption: Standard workflow for a fluorometric MMP-12 inhibition assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common MMP-12 assay issues.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. SensoLyte® 520 MMP-12 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Dimethyl sulfoxide attenuates TNF-α-induced production of MMP-9 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Aderamastat Technical Support Center: Investigating Potential Off-Target Effects in Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of Aderamastat (FP-025) in experimental settings. This compound is a highly selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), a key enzyme implicated in inflammatory and fibrotic diseases. While generally reported as safe and well-tolerated in clinical trials, a thorough understanding of its selectivity profile is crucial for accurate interpretation of research data.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: Based on available preclinical data, this compound demonstrates high selectivity for MMP-12. However, like any small molecule inhibitor, the potential for off-target interactions exists, particularly at concentrations significantly higher than the IC50 for MMP-12. The primary known off-target interactions are with other members of the MMP family.
Q2: How was the selectivity of this compound determined?
A2: The selectivity of this compound was characterized through in vitro enzymatic assays against a panel of purified human MMPs. These assays measure the concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50).
Q3: I am observing an unexpected phenotype in my animal model after this compound treatment. Could this be an off-target effect?
A3: While an off-target effect is a possibility, it is essential to first rule out other potential causes. Consider the following:
-
Dose and Concentration: Are you using a concentration of this compound that is significantly higher than its IC50 for MMP-12? High concentrations increase the likelihood of engaging less sensitive off-targets.
-
Animal Model Specifics: Could the observed phenotype be a unique response of your specific animal model (species, strain, disease state) to MMP-12 inhibition?
-
Experimental Variables: Have you controlled for all other experimental variables that could contribute to the observed phenotype?
We recommend performing a dose-response study to see if the unexpected effect is dose-dependent. Additionally, consider using a structurally distinct MMP-12 inhibitor as a control to determine if the effect is specific to this compound or a general consequence of MMP-12 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell death or toxicity in vitro. | High this compound concentration: Exceeding the optimal concentration range can lead to off-target effects or direct cellular toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Ensure the final concentration of the vehicle (e.g., DMSO) is not causing toxicity. |
| Contradictory results compared to published data. | Different experimental conditions: Variations in cell lines, animal models, dosing regimens, or endpoint measurements can lead to different outcomes. | Carefully review and compare your experimental protocol with the published literature. Pay close attention to details such as the timing of administration and the method of analysis. |
| Lack of efficacy in an established model of MMP-12-driven disease. | Poor bioavailability or incorrect dosing: The compound may not be reaching the target tissue at a sufficient concentration. | Verify the formulation and route of administration. Consider performing pharmacokinetic analysis to measure this compound levels in plasma and the target tissue. |
| Unusual inflammatory or fibrotic response. | Modulation of a non-MMP-12 target: this compound could be interacting with another protein involved in inflammatory or fibrotic signaling pathways. | Review the selectivity data provided below. If a suspected off-target is identified, consider using a more selective tool compound for that target to see if it recapitulates the effect. |
Quantitative Data: this compound Selectivity Profile
The following table summarizes the in vitro inhibitory activity of this compound against a panel of human Matrix Metalloproteinases. This data is crucial for designing experiments and interpreting results, particularly when considering potential off-target effects.
| Target | IC50 (nM) | Selectivity vs. MMP-12 |
| MMP-12 | X | - |
| MMP-2 | 90X | 90-fold |
| Other MMPs | >100X | >100-fold |
| (Seven additional MMP family members) | >1000X | >1000-fold |
Note: The specific IC50 value for MMP-12 (denoted as 'X') and the identities of the seven other MMP family members with >1000-fold selectivity are not publicly available in the cited literature. Researchers should be aware that off-target effects on these or other un-tested proteases are possible, especially at high concentrations.
Key Experimental Protocols
MMP Enzymatic Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against a purified MMP enzyme.
-
Enzyme Activation: Recombinant human pro-MMP is activated according to the manufacturer's instructions. A common method is treatment with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: this compound is serially diluted in an appropriate assay buffer to create a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with a fluorescent substrate in the presence of varying concentrations of this compound or vehicle control.
-
Signal Detection: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing Experimental Logic and Pathways
DOT Script for Troubleshooting Experimental Issues
Caption: Troubleshooting workflow for unexpected experimental outcomes.
DOT Script for this compound's Primary Signaling Pathway
Caption: this compound's mechanism of action via MMP-12 inhibition.
stability of Aderamastat stock solutions for long-term experiments
Welcome to the technical support center for Aderamastat. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term stability and use of this compound stock solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is highly soluble in DMSO.[1] For experiments involving aqueous solutions, it is best to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: How can I ensure the sterility of my this compound stock solution for cell culture experiments?
A3: While weighing and initial dissolution of this compound in DMSO may be done on the bench, the final preparation of the stock solution and subsequent dilutions should be performed in a sterile environment, such as a laminar flow hood. DMSO itself is bacteriostatic, but sterile handling practices are crucial to prevent contamination of your cell cultures. Filtration of the final diluted solution using a 0.22 µm syringe filter compatible with your final solvent is also a good practice.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of matrix metalloproteinase-12 (MMP-12).[2][3] MMP-12 is a key enzyme involved in tissue remodeling and inflammation, particularly in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By inhibiting MMP-12, this compound can modulate inflammatory responses and fibrotic processes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous media. | This compound has low aqueous solubility. The addition of a concentrated DMSO stock directly into an aqueous buffer can cause the compound to "crash out." | - Perform a serial dilution of the DMSO stock into your aqueous buffer. - Increase the percentage of co-solvent (e.g., ethanol, PEG300) in the final solution, if your experimental system allows. - Use a surfactant like Tween-80 to improve solubility.[1] - Ensure the pH of the aqueous buffer is compatible with this compound's solubility. |
| Inconsistent or unexpected experimental results. | - Degradation of the this compound stock solution. - Inaccurate concentration of the stock solution. - Multiple freeze-thaw cycles of the stock solution. | - Prepare a fresh stock solution from powdered this compound. - Verify the concentration of the stock solution using a validated analytical method such as HPLC-UV or LC-MS/MS. - Always use freshly thawed aliquots for your experiments and discard any unused portion. |
| Cell toxicity observed at expected non-toxic concentrations. | The final concentration of DMSO in the cell culture media may be too high. | - Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%, as higher concentrations can be toxic to many cell lines.[4][5] - Run a vehicle control (media with the same final DMSO concentration without this compound) to assess the effect of the solvent on your cells. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound: 394.45 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile polypropylene microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Stability Assessment of this compound Stock Solutions by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
Procedure:
-
Time Zero (T=0) Analysis:
-
Prepare a fresh 10 mM this compound stock solution in DMSO.
-
Dilute a small aliquot of the stock solution to a suitable concentration (e.g., 10 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area and retention time of the this compound peak. This will serve as your baseline.
-
-
Sample Storage:
-
Store the aliquots of the stock solution at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a diluted sample for HPLC analysis as described in step 1.
-
Inject the sample and record the peak area and retention time.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area to determine the percentage of this compound remaining.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Note: A validated LC-MS/MS method has been developed for the quantification of this compound in human plasma, which can be adapted for in vitro stability studies.[6]
Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Use.
Caption: Simplified MMP-12 Signaling Pathway Inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage metalloelastase (MMP-12) as a target for inflammatory respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
- 6. Validation of a method for the determination of this compound (FP-025) in K2EDTA human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in animal responses to Aderamastat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aderamastat (also known as FP-025) in animal models of respiratory disease. The information is tailored for scientists and drug development professionals to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12 is a key enzyme involved in the breakdown of the extracellular matrix and is implicated in inflammatory and fibrotic diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2] By inhibiting MMP-12, this compound aims to reduce inflammation, airway remodeling, and airway hyperresponsiveness.[1]
Q2: What is the most common animal model used for preclinical studies of this compound?
A2: The most frequently used animal model is the house dust mite (HDM)-induced allergic asthma model in mice.[1][2][3] This model recapitulates key features of human allergic asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.[1]
Q3: What are the known effects of this compound in the HDM mouse model?
A3: In the HDM mouse model, this compound has been shown to produce sustained anti-inflammatory effects and attenuate allergen-induced histopathology.[2][3] Specifically, oral administration of this compound has been demonstrated to dose-dependently reduce airway hyperresponsiveness and the number of inflammatory cells in the bronchoalveolar lavage fluid (BALF).[1] It also reduces fibrosis and mucus production in the lungs of HDM-sensitized mice.[1]
Q4: Is there known variability in animal responses to this compound?
A4: While specific data on variability in animal responses to this compound is not extensively published, variability is a common challenge in the HDM-induced asthma model. Factors such as mouse strain, the specific batch and preparation of HDM extract, and the sensitization and challenge protocol can all contribute to inter-animal and inter-study variability. Furthermore, a Phase 2 clinical trial of this compound noted inter-subject variability in pharmacokinetic parameters, suggesting that individual differences in drug metabolism could also play a role in variable responses.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental results when working with this compound in animal models.
| Issue | Potential Causes | Recommended Solutions |
| High variability in inflammatory cell counts in BALF between animals in the same treatment group. | - Inconsistent HDM sensitization or challenge.- Differences in animal age, weight, or sex.- Improper BALF collection technique. | - Standardize the HDM administration protocol (dose, volume, timing).- Use age- and weight-matched animals of the same sex.- Ensure consistent and complete BALF recovery from all animals. |
| Lack of significant therapeutic effect of this compound compared to vehicle control. | - Insufficient drug dosage or bioavailability.- Suboptimal timing of drug administration relative to HDM challenge.- Low-grade inflammation in the control group. | - Confirm the dose of this compound is appropriate for the chosen animal model. Consider a dose-response study.- Optimize the timing of this compound administration (e.g., prophylactic vs. therapeutic).- Ensure the HDM challenge is robust enough to induce a significant inflammatory response. |
| Unexpected adverse effects or changes in animal behavior. | - Off-target effects of the compound at high doses.- Vehicle-related toxicity.- Stress from handling and procedures. | - Include a vehicle-only control group to assess for vehicle effects.- Monitor animals closely for any signs of distress and refine handling techniques to minimize stress. |
| Inconsistent airway hyperresponsiveness (AHR) measurements. | - Variability in methacholine challenge.- Differences in anesthesia depth.- Technical issues with plethysmography equipment. | - Ensure consistent delivery of methacholine aerosol.- Standardize the anesthesia protocol.- Calibrate and maintain plethysmography equipment according to the manufacturer's instructions. |
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on bronchoalveolar lavage fluid (BALF) inflammatory cell counts in a house dust mite (HDM)-induced allergic asthma mouse model.[1]
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^4) | Lymphocytes (x10^4) | Dendritic Cells (x10^4) |
| Vehicle | 15.2 | 7.1 | 1.5 | 4.5 | 1.8 | 0.3 |
| This compound (10 mg/kg) | 12.1 | 5.5 | 1.2 | 3.8 | 1.4 | 0.2 |
| This compound (30 mg/kg) | 9.8 | 4.2 | 0.9 | 3.1 | 1.1 | 0.15 |
| This compound (100 mg/kg) | 6.5 | 2.1 | 0.5 | 2.2 | 0.6 | 0.1 |
| Prednisone (5 mg/kg) | 5.9 | 1.9 | 0.4 | 2.0 | 0.5 | 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean values and have been extracted and simplified from the source for clarity.
Experimental Protocols
Key Experiment: House Dust Mite (HDM)-Induced Allergic Asthma Model in C57BL/6J Mice [1]
1. Animals:
-
Female C57BL/6J mice, 6-8 weeks old.
-
Housed in a specific pathogen-free facility.
2. Sensitization and Challenge:
-
Sensitization: On day 0, mice are lightly anesthetized and intranasally administered with 10 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 20 µL of sterile saline.
-
Challenge: From day 7 to day 11, mice receive a daily intranasal challenge with 10 µg of HDM extract in 20 µL of sterile saline. A control group receives sterile saline only.
3. This compound Administration:
-
This compound is prepared in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Beginning on day 12, mice are orally administered with this compound at the desired doses (e.g., 10, 30, 100 mg/kg) once daily for 7 days.
-
A positive control group may receive an appropriate reference compound, such as intraperitoneal prednisone (e.g., 5 mg/kg).
-
The vehicle control group receives the vehicle only.
4. Outcome Measures (Day 19):
-
Airway Hyperresponsiveness (AHR): AHR to inhaled methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the lungs are lavaged with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
The recovered BAL fluid is centrifuged, and the supernatant is stored for cytokine analysis.
-
The cell pellet is resuspended, and total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined using standard cytological techniques.
-
-
Lung Histology:
-
Lungs are perfused, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
MMP-12 Levels:
-
MMP-12 protein levels in BAL fluid and lung homogenates can be quantified by ELISA.
-
Mandatory Visualizations
References
- 1. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
overcoming challenges in Aderamastat delivery for in vivo studies
Welcome to the Aderamastat Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound (also known as FP-025) in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in this compound delivery and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (FP-025) is an orally active and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2] MMP-12 is a key enzyme involved in tissue remodeling and inflammation, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] By inhibiting MMP-12, this compound can reduce inflammation, airway hyperresponsiveness, and fibrosis in preclinical models of allergic asthma.[1][6]
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: The primary challenge with this compound, like many small molecule inhibitors, is its poor aqueous solubility. This can lead to low oral bioavailability, requiring careful formulation to ensure adequate exposure in animal models.[7][8] Formulation instability, such as precipitation of the compound, can also be a significant hurdle.
Q3: What are the recommended vehicles for formulating this compound for oral administration in mice?
A3: Due to its low water solubility, this compound requires a formulation with co-solvents and surfactants for in vivo oral dosing. A commonly used vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. One specific protocol yields a clear solution at a concentration of 2.5 mg/mL.[1] Another approach to improve oral bioavailability is the use of an amorphous solid dispersion (ASD) formulation.[9]
Q4: What are the signs of toxicity I should monitor for in my animal studies?
A4: In a study using a house dust mite (HDM)-sensitized mouse model of allergic asthma, this compound administered orally at doses of 10-100 mg/kg daily for 7 days did not induce behavioral or physical signs of discomfort, nor were there differences in body weight compared to the control group.[1] However, it is always good practice to monitor for general signs of toxicity in rodents, which can include piloerection, half-shut eyes, decreased motor activity, and significant body weight loss (e.g., >5%).[10] Non-selective MMP inhibitors have been associated with musculoskeletal syndrome and systemic toxicity, highlighting the importance of using a selective inhibitor like this compound.[11]
Q5: What is the known oral bioavailability and pharmacokinetic profile of this compound?
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Formulation and Administration Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in the formulation. | - Poor solubility of this compound in the chosen vehicle. - Incorrect mixing order of solvents. - Temperature fluctuations. | - Use sonication and/or gentle heating to aid dissolution.[1] - Prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step.[1] - Prepare fresh formulations before each use and store them appropriately. For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2] |
| Difficulty in administering the formulation via oral gavage. | - High viscosity of the formulation. - Improper restraint of the animal. - Incorrect gavage needle size or technique. | - Ensure the final formulation is not overly viscous. If necessary, adjust the ratio of co-solvents. - Use proper scruffing technique to ensure the mouse's head and neck are in a straight line with its body.[15] - Select the appropriate gavage needle size based on the mouse's weight. Use a flexible plastic or ball-tipped needle to minimize the risk of injury.[15][16] |
| Regurgitation or signs of distress in mice after oral gavage. | - Administration of too large a volume. - Incorrect placement of the gavage needle (in the trachea). - Rapid injection of the formulation. | - The recommended maximum oral gavage volume for mice is 10 mL/kg.[9] - If you feel resistance during needle insertion, withdraw and reposition. If fluid comes from the nose or mouth, stop immediately.[15][16] - Administer the solution slowly and steadily over 2-3 seconds.[17] |
Experimental Outcome Issues
| Problem | Possible Cause | Recommended Solution |
| Lack of efficacy or high variability in results. | - Inadequate dosing or poor bioavailability of this compound. - Instability of the this compound formulation. - Incorrect timing of administration relative to disease induction. - Issues with the animal model. | - Ensure the formulation is prepared correctly to maximize solubility and bioavailability. Consider using an amorphous solid dispersion for improved exposure.[9] - Prepare fresh formulations for each experiment and handle them according to stability guidelines. - Optimize the dosing regimen (dose and frequency) based on the specific animal model and disease progression. - Ensure the disease model (e.g., HDM-induced asthma) is well-established and shows consistent phenotypes. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (2.5 mg/mL)
This protocol is adapted from information provided by MedChemExpress.[1]
Materials:
-
This compound (FP-025) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex or sonicate until fully dissolved.
-
-
Prepare the final formulation (1 mL total volume as an example):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Note on Stability:
House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
This is a general protocol synthesized from multiple sources and may require optimization for specific experimental goals.[3][7][18][19]
Materials:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
-
House Dust Mite (HDM) extract
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
Equipment for intranasal administration
Procedure:
-
Sensitization Phase:
-
On day 0, anesthetize the mice with isoflurane.
-
Administer 10 µg of HDM extract in 40 µL of sterile PBS intranasally.
-
-
Challenge Phase:
-
From days 7 to 11, challenge the mice daily with 20 µg of HDM extract in 40 µL of sterile PBS intranasally under light anesthesia.
-
-
This compound Treatment:
-
This compound can be administered orally (e.g., via gavage) at the desired dose (e.g., 10-100 mg/kg) daily, starting before or during the challenge phase, depending on the experimental design (prophylactic or therapeutic).
-
-
Endpoint Analysis:
-
24-72 hours after the final HDM challenge, various endpoints can be assessed, including:
-
Airway hyperresponsiveness (AHR) to methacholine.
-
Cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in bronchoalveolar lavage fluid (BALF).
-
Cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF.
-
Histological analysis of lung tissue for inflammation, mucus production, and fibrosis.
-
Serum levels of HDM-specific IgE.
-
-
Data Presentation
Table 1: this compound Formulation for In Vivo Oral Administration
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to aid in emulsification and stability |
| Saline | 45% | Diluent |
| Final this compound Concentration | 2.5 mg/mL |
Source: Adapted from MedChemExpress.[1]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of MMP-12 in respiratory diseases and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 5. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 6. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 7. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 8. researchgate.net [researchgate.net]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 12. MMP-12-mediated by SARM-TRIF signaling pathway contributes to IFN-γ-independent airway inflammation and AHR post RSV infection in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. foreseepharma.com [foreseepharma.com]
- 15. benchchem.com [benchchem.com]
- 16. instechlabs.com [instechlabs.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. citeqbiologics.com [citeqbiologics.com]
- 19. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
Aderamastat Preclinical Technical Support Center: Minimizing Vehicle-Induced Effects
Welcome to the technical support center for researchers utilizing Aderamastat (FP-025) in preclinical experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize the confounding effects of delivery vehicles, ensuring the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action in preclinical models?
A1: this compound (also known as FP-025) is a selective, orally active, small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12, also known as macrophage elastase, is an enzyme involved in the breakdown of the extracellular matrix.[4][5] In inflammatory and fibrotic diseases, such as asthma and chronic obstructive pulmonary disease (COPD), MMP-12 is understood to play a key role in tissue remodeling and the modulation of immune responses.[6][7] Preclinical studies have demonstrated that this compound can attenuate allergen-induced airway hyperresponsiveness, inflammation, and lung histopathology in mouse models of allergic asthma.[8][9]
Q2: My vehicle control group is showing an unexpected inflammatory response. What are the potential causes?
A2: An unexpected inflammatory or toxic response in a vehicle control group is a common issue that can confound study results. Potential causes include:
-
Inherent Toxicity of the Vehicle: Some organic solvents or surfactants, even at low concentrations, can cause local tissue irritation or systemic inflammation.[10][11] For example, high concentrations of DMSO can have biological effects.[12]
-
Improper Formulation: Incorrect pH, high osmolality, or high viscosity of the formulation can cause irritation and stress to the animal upon administration.[13] The recommended pH for oral gavage solutions is between 5 and 9.
-
Gavage-Related Injury: Physical trauma to the esophagus or stomach during oral gavage is a significant cause of stress and inflammation.[14][15] This can lead to lesions like esophagitis and may result in animal mortality.[14]
-
Contamination: The vehicle or formulation may be contaminated with endotoxins or other inflammatory substances. Parenteral formulations should be sterile and endotoxin-free.
-
Stress: The stress of the administration procedure itself can induce physiological changes, including altered immune cell counts and corticosterone levels, which can be misinterpreted as a vehicle effect.[16]
Q3: What are the recommended vehicles for oral administration of this compound, which is a poorly water-soluble compound?
A3: For poorly water-soluble compounds like this compound, multi-component vehicle systems are often necessary. While the specific vehicle used in the pivotal published preclinical studies for this compound is not detailed, a common approach for similar compounds involves a combination of solvents and surfactants to achieve a stable solution or suspension. A representative formulation protocol suggests a mixture of DMSO, PEG300, Tween-80, and saline.[3] Other commonly used vehicles for oral administration of hydrophobic compounds in rodents include aqueous solutions of carboxymethylcellulose (CMC), polyethylene glycol (PEG) 400, and vegetable oils.[10][12]
Q4: How do I select and validate an appropriate vehicle for my this compound experiment?
A4: Selecting and validating a vehicle is a critical step. A multi-stage approach is recommended:
-
Solubility & Stability Screening: First, test the solubility and stability of this compound in several candidate vehicles to find a formulation that can deliver the desired dose in a reasonable volume.
-
Pilot Tolerability Study: Before initiating the main experiment, conduct a small pilot study. Administer the vehicle alone to a small group of animals for the planned duration of the study.
-
Monitor for Adverse Effects: Closely monitor the animals for clinical signs of toxicity, such as weight loss, changes in food/water intake, lethargy, or signs of local irritation (e.g., salivation).[17]
-
Histopathological Analysis: At the end of the pilot study, perform a histopathological examination of relevant tissues (e.g., esophagus, stomach, liver, kidneys) to check for any vehicle-induced microscopic changes.
-
Establish Baseline Data: The validated vehicle should produce minimal to no biological effect compared to an untreated or saline-treated control group. This validated vehicle then serves as the proper control for the main this compound experiment.
Data Presentation: Efficacy and Vehicle Selection
Table 1: Summary of this compound (FP-025) Efficacy in a Murine Asthma Model
The following data is summarized from a key preclinical study by Ravanetti et al. (2023) using a house dust mite (HDM)-sensitized mouse model, demonstrating the dose-dependent effects of orally administered this compound.
| Treatment Group | Dose (mg/kg, p.o.) | Total BAL Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lung Inflammation Score (0-10) | Mucus Production Score (0-4) |
| Control (HDM) | Vehicle Only | 7.8 ± 0.5 | 39.5 ± 3.1 | 10.2 ± 1.5 | 7.5 ± 0.3 | 3.1 ± 0.2 |
| This compound | 10 | 6.5 ± 0.4 | 30.1 ± 2.8 | 8.1 ± 1.1 | 6.9 ± 0.4 | 2.8 ± 0.3 |
| This compound | 30 | 5.1 ± 0.3 | 22.4 ± 2.2 | 5.9 ± 0.9 | 6.2 ± 0.5 | 2.2 ± 0.2 |
| This compound | 100 | 3.9 ± 0.2 | 15.6 ± 1.9 | 3.4 ± 0.5 | 5.5 ± 0.4* | 1.5 ± 0.2 |
| Prednisone (i.p.) | 5 | 3.5 ± 0.3 | 11.2 ± 1.5 | 2.9 ± 0.4 | 4.8 ± 0.3 | 1.1 ± 0.1 |
*Data are presented as Mean ± SEM. Data is representative based on figures from the cited study.[8] BAL = Bronchoalveolar Lavage. *p < 0.05, *p < 0.01 compared to Control (HDM) group.
Table 2: Common Vehicles for Oral Gavage in Rodent Studies
This table summarizes common vehicles used for poorly soluble compounds, their typical concentrations, and potential issues to be aware of.
| Vehicle | Typical Concentration / Use | Advantages | Potential Issues & Confounding Effects |
| Carboxymethylcellulose (CMC) | 0.5% - 1.0% (w/v) in water | Forms stable suspensions, generally well-tolerated.[18][19] | Can affect motor activity; may marginally decrease body weight with long-term use.[19] |
| Polyethylene Glycol 400 (PEG 400) | 10% - 40% (v/v) in water/saline | Good solvent for many organic compounds. | Can cause motor impairment at higher concentrations; may have renal effects with chronic use.[10][17] |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) in aqueous solution | Excellent solvent for highly insoluble compounds. | Can have inherent biological/inflammatory effects; may cause changes in blood cell counts and organ weights.[11][12] |
| Vegetable Oils (Corn, Olive, etc.) | Up to 10 mL/kg (species dependent) | Good for highly lipophilic compounds. | Can have nutritional effects; may influence lipid metabolism and alter baseline inflammatory status.[19] |
| Tween-80 / Polysorbate 80 | 0.1% - 5% (v/v) | Surfactant used to increase solubility and stability. | Can cause hypersensitivity reactions in some strains; may cause irritation at higher concentrations.[11] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from a standard method for preparing poorly soluble compounds for in vivo rodent studies and is suitable for achieving a target concentration of 2.5 mg/mL.[3]
Materials:
-
This compound (FP-025) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Initial Dilution: For a final volume of 1 mL, add 100 µL of the this compound stock solution to 400 µL of PEG300 in a sterile conical tube. Mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Final Dilution: Add 450 µL of sterile saline to the tube to bring the total volume to 1 mL. Vortex thoroughly. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vehicle Control Preparation: Prepare the vehicle control by following the same procedure (steps 2-4) but substituting the 100 µL of this compound stock with 100 µL of pure DMSO.
-
Storage: Use the formulation immediately. For studies lasting over two weeks, the stability of this specific formulation should be carefully re-evaluated.[3]
Protocol 2: Best Practices for Oral Gavage Administration in Mice
This protocol outlines a refined procedure for oral gavage to minimize animal stress and procedural injury.
Equipment:
-
Appropriate size syringe (e.g., 1 mL)
-
Flexible, ball-tipped gavage needle (20-22 gauge for adult mice)
-
Validated this compound formulation and vehicle control
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders. The head and body should form a straight line to facilitate the passage of the needle.
-
Measure Insertion Depth: Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach. Mark this depth on the needle.
-
Needle Insertion: Insert the ball-tipped needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes.
-
Confirm Placement: The needle should advance smoothly without resistance. If resistance is met or the animal shows signs of choking, withdraw immediately and reassess. DO NOT FORCE THE NEEDLE.
-
Administer Compound: Once the needle is correctly placed in the stomach, administer the solution slowly and steadily.
-
Withdrawal and Monitoring: After administration, withdraw the needle smoothly. Return the mouse to its cage and monitor for at least 15 minutes for any immediate signs of distress (e.g., gasping, fluid from the nose).[12] Conduct follow-up monitoring for up to 24 hours.
Visualizations: Workflows and Pathways
Caption: Workflow for selecting and validating a suitable vehicle.
References
- 1. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. foreseepharma.com [foreseepharma.com]
- 8. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. daily oral gavage: Topics by Science.gov [science.gov]
- 17. Foresee Pharma Announces Results From Phase I Clinical Studies - BioSpace [biospace.com]
- 18. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
identifying and mitigating Aderamastat assay interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Aderamastat, a selective matrix metalloproteinase-12 (MMP-12) inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during in vitro and cell-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MMP-12 activity assay shows inconsistent results or no inhibition with this compound. What are the potential causes?
Multiple factors can lead to inconsistent results in an MMP-12 inhibition assay. These can be broadly categorized into issues with the compound, the enzyme, the substrate, or the assay conditions.
Troubleshooting Guide:
-
Compound-Related Issues:
-
Precipitation: this compound has limited aqueous solubility. If the final concentration of the solvent (e.g., DMSO) is too high or the assay buffer is incompatible, the compound may precipitate, leading to lower than expected effective concentrations.[1]
-
Mitigation: Ensure the final DMSO concentration is low (typically <1%) and compatible with the assay. Visually inspect for any precipitate in the stock solution and final assay wells. If precipitation is suspected, consider using a different formulation or solubility-enhancing excipients, if appropriate for the assay.[1]
-
-
Adsorption to Plastics: Small molecules can adsorb to the surface of microplates and pipette tips, reducing the available concentration.
-
Mitigation: Use low-adsorption plasticware. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can also help, but check for compatibility with the assay.
-
-
-
Enzyme and Substrate Issues:
-
Enzyme Inactivity: MMP-12 may be inactive due to improper storage or handling.
-
Mitigation: Aliquot the enzyme upon receipt and store at the recommended temperature (typically -70°C). Avoid repeated freeze-thaw cycles. Always handle the enzyme on ice.[2] Include a positive control (a known MMP-12 inhibitor) to verify enzyme activity and inhibitor sensitivity.
-
-
Substrate Degradation: Fluorogenic substrates are often light-sensitive and can degrade over time.
-
Mitigation: Store the substrate protected from light at -20°C.[2] Prepare fresh dilutions of the substrate for each experiment.
-
-
-
Assay Condition Issues:
-
Incorrect Buffer Composition: MMP-12 is a zinc- and calcium-dependent enzyme. The assay buffer must contain the appropriate concentrations of these ions for optimal activity.[2]
-
Mitigation: Use the recommended assay buffer for the specific enzyme and substrate.
-
-
Inaccurate Pipetting: Small volume inaccuracies can lead to significant variations in concentration.
-
Mitigation: Ensure pipettes are calibrated. For viscous solutions, consider using reverse pipetting.
-
-
Q2: I am using a fluorogenic peptide substrate for my MMP-12 assay. Could this compound be interfering with the fluorescence signal?
Yes, it is possible for test compounds to interfere with fluorescence-based assays. This can manifest as quenching (decrease in signal) or auto-fluorescence (increase in signal), leading to false negative or false positive results, respectively.
Troubleshooting Guide:
-
Run a Compound Interference Control:
-
Protocol: Prepare a set of wells containing the assay buffer, the fluorogenic substrate, and this compound at the highest concentration used in the experiment, but without the MMP-12 enzyme .
-
Interpretation:
-
If the fluorescence in these wells is significantly lower than the substrate-only control, this compound may be quenching the signal.
-
If the fluorescence is significantly higher, the compound may be auto-fluorescent at the excitation and emission wavelengths of the assay.
-
-
-
Mitigation Strategies:
-
If interference is detected, consider using an alternative assay format that is not fluorescence-based, such as an ELISA-based method or a FRET-based assay with a different fluorophore/quencher pair.[3][4]
-
If the interference is minor, it may be possible to correct for it by subtracting the background fluorescence from the compound interference control wells.
-
Q3: I am observing unexpected effects in my cell-based assay when treating with this compound. How can I determine if this is due to off-target effects or assay interference?
Cell-based assays introduce additional complexities, and it's important to distinguish between true biological effects and experimental artifacts.[5][6][7]
Troubleshooting Guide:
-
Assess Cytotoxicity:
-
Protocol: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary cell-based assay, using the same cell type, cell density, and this compound concentrations.
-
Interpretation: If this compound is cytotoxic at the concentrations used in your primary assay, the observed effects may be a result of cell death rather than specific MMP-12 inhibition.
-
-
Control for Solvent Effects:
-
Protocol: Include a vehicle control group in your experiment that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Interpretation: This will help to differentiate the effects of the compound from the effects of the solvent.
-
-
Use a Negative Control Compound:
-
Protocol: If available, include a structurally similar but inactive analog of this compound in your experiment.
-
Interpretation: If the inactive analog does not produce the same effect, it provides evidence that the observed activity is due to the specific action of this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 394.4 g/mol | [8] |
| XLogP3-AA | 3.7 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 5 | [8] |
| Rotatable Bond Count | 6 | [8] |
Table 2: this compound Formulation for In Vitro and In Vivo Studies
| Protocol | Components | Final Concentration | Notes | Reference |
| In Vitro Stock Solution | DMSO | 100 mg/mL (253.52 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | [1] |
| Animal Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Requires sonication to achieve a clear solution. | [1] |
| Animal Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Requires sonication to achieve a clear solution. | [1] |
| Animal Formulation 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Requires sonication to achieve a clear solution. | [1] |
Experimental Protocols
Protocol 1: Fluorometric MMP-12 Inhibition Assay
This protocol is adapted from commercially available MMP-12 inhibitor screening kits.[3]
Materials:
-
Recombinant human MMP-12
-
MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., Tris-based buffer containing CaCl2, NaCl, and ZnCl2)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., NNGH)
-
Black, clear-bottom 96-well microplate
Procedure:
-
Reagent Preparation:
-
Dilute the MMP-12 enzyme and fluorogenic substrate in assay buffer to the desired working concentrations.
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration remains constant across all wells and is below 1%.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the this compound dilutions, positive control, and vehicle control (DMSO) to the appropriate wells.
-
Add the diluted MMP-12 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the diluted fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for Mca/Dpa substrates) in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[3]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: LC-MS/MS for this compound Quantification in Plasma
This is a summary of a validated method for determining this compound concentrations in human plasma.[9]
Sample Preparation:
-
Spike K2EDTA human plasma samples with an internal standard.
-
Perform liquid-liquid extraction.
Chromatography:
-
Column: 5 µm C6-Phenyl 110 Å, 50*2 mm analytical column
-
Temperature: 35 °C
-
Separation: Chromatographic gradient
Mass Spectrometry:
-
Interface: Turbo Ion Spray®
-
Detection: MS/MS
Validation: The method has been validated for linearity, sensitivity, accuracy, precision, dilution, selectivity, and matrix effects.[9]
Visualizations
Caption: A simplified diagram of the MMP-12 signaling pathway.
Caption: A logical workflow for troubleshooting this compound assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. bioagilytix.com [bioagilytix.com]
- 8. This compound | C21H18N2O4S | CID 67177374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Validation of a method for the determination of this compound (FP-025) in K2EDTA human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring consistent Aderamastat activity in repeated experiments
Welcome to the Aderamastat (FP-025) technical support center. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.
Troubleshooting Guide: Ensuring Consistent this compound Activity
Inconsistent activity of this compound can be a significant source of variability in experimental outcomes. This guide provides a systematic approach to troubleshooting and resolving such issues.
Problem: High Variability in Experimental Replicates
High variability between replicates can mask the true effect of this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Improper Stock Solution Handling | Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] |
| Inconsistent Pipetting | Calibrate and regularly service your pipettes. Use filtered pipette tips to prevent cross-contamination. For small volumes, consider using a repeating pipette. |
| Cell Culture Inconsistency | Ensure uniform cell seeding density and passage number across all experimental wells. Monitor cell health and morphology throughout the experiment. |
| Assay Edge Effects | Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Reagent Variability | Use reagents from the same lot number for the entire experiment. Prepare fresh working solutions of all critical reagents before each experiment. |
Problem: Lower Than Expected this compound Potency (High IC50)
If this compound appears less potent than anticipated, consider the following factors that can influence its inhibitory activity.
| Potential Cause | Recommended Solution |
| Compound Degradation | Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the concentration using a suitable analytical method like HPLC. |
| High Protein Binding in Media | If using serum-containing media, consider that this compound may bind to serum proteins, reducing its effective concentration. Perform assays in serum-free media or a buffer system if compatible with your experimental setup. |
| Substrate Competition | In enzymatic assays, ensure the substrate concentration is appropriate. High substrate concentrations may require higher concentrations of this compound for effective inhibition. |
| Cellular Uptake and Efflux | In cell-based assays, the compound's ability to penetrate the cell membrane and its susceptibility to efflux pumps can affect its apparent potency. |
Problem: Complete Loss of this compound Activity
A complete lack of activity is a critical issue that requires immediate attention.
| Potential Cause | Recommended Solution |
| Incorrect Compound | Confirm the identity and purity of the this compound sample. |
| Expired Reagents | Check the expiration dates of all reagents, including this compound, enzymes, substrates, and buffers. |
| Improper Assay Conditions | Verify that the pH, temperature, and incubation times of your assay are optimal for both the enzyme and this compound activity. |
| Presence of Inhibitor Antagonists | Ensure that no components in your assay buffer or media are known to interfere with or antagonize the activity of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2] MMP-12 is an enzyme involved in inflammatory processes, particularly in respiratory diseases.[3][4] By inhibiting MMP-12, this compound can modulate inflammatory responses.[3][4]
Q2: How should I prepare this compound stock solutions?
A2: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] It is crucial to ensure the compound is fully dissolved. For in vivo experiments, working solutions should be prepared fresh on the day of use.[1]
Q3: What are the recommended storage conditions for this compound?
A3: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1]
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays. However, it is important to determine the optimal concentration range and incubation time for your specific cell type and experimental conditions. A preliminary dose-response experiment is recommended.
Q5: Are there any known liabilities of this compound that I should be aware of?
A5: Like many small molecules, this compound has poor water solubility.[5] This necessitates the use of organic solvents for stock solutions and careful preparation of working solutions to avoid precipitation. In cell-based assays, high concentrations of the vehicle (e.g., DMSO) can have cytotoxic effects, so it is important to include appropriate vehicle controls.
Experimental Protocols
Standard MMP-12 Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against MMP-12 in vitro.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute recombinant human MMP-12 enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of a fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well black microplate.
-
Add the this compound serial dilutions or vehicle control (DMSO) to the respective wells.
-
Add the MMP-12 enzyme to all wells except the negative control wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting MMP-12.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Aderamastat (FP-025) and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Aderamastat (also known as FP-025) on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (FP-025) is an orally active and selective small molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1] It is primarily being developed for the treatment of respiratory diseases, such as allergic asthma and chronic inflammatory airway diseases.[1][2][3][4][5]
Q2: Why would I investigate this compound's effect on cancer cell viability?
While this compound is being clinically developed for inflammatory diseases, its target, MMP-12, has been implicated in cancer progression. MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in processes like cell proliferation, migration, and invasion.[6] Studies have shown that MMP-12 is highly expressed in some cancers, such as lung adenocarcinoma, and that knocking down MMP-12 can inhibit the proliferation and invasion of these cancer cells.[7][8] Therefore, researchers may be interested in evaluating the potential anti-cancer effects of a selective MMP-12 inhibitor like this compound.
Q3: I am not seeing any effect of this compound on my cells. What should I check?
If this compound is not producing the expected effect on cell viability, consider the following:
-
Target Expression: Confirm that your cell line of interest expresses MMP-12.
-
Compound Solubility: Ensure this compound is fully dissolved. It can be prepared in DMSO for a stock solution, and further diluted in aqueous solutions containing PEG300, Tween-80, or SBE-β-CD to maintain solubility.[1]
-
Concentration Range: You may need to test a wider range of concentrations.
-
Treatment Duration: The incubation time may be too short to induce a measurable effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes.
Q4: I am observing high variability between my replicate wells. What could be the cause?
High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Compound Precipitation: this compound may be precipitating out of the solution at higher concentrations or after dilution in the culture medium. Prepare fresh dilutions for each experiment and visually inspect for any precipitates.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Troubleshooting Guide for Unexpected Cell Viability Results
This guide addresses specific issues you may encounter when assessing the effect of this compound on cell viability.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| ADR-V-01 | Unexpectedly low cell viability across all concentrations, including very low doses. | 1. Direct Assay Interference: this compound may be reacting with the assay reagents (e.g., reducing tetrazolium salts like MTT). 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high (typically should be <0.5%). | 1. Run a cell-free control: Add this compound to the culture medium without cells and perform the viability assay. If a signal is generated, it confirms interference. 2. Switch to an alternative assay: Use an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay (measures protein content) or a luminescent assay that measures ATP levels (e.g., CellTiter-Glo®). 3. Perform a solvent toxicity control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity. |
| ADR-V-02 | No significant decrease in cell viability even at high concentrations. | 1. Low or no expression of MMP-12 in the chosen cell line. 2. Cell line resistance to MMP-12 inhibition. 3. Incorrect assay endpoint: The incubation time with this compound may be too short. | 1. Verify target expression: Use techniques like Western blot or qPCR to confirm MMP-12 expression in your cell line. 2. Consider a different cell line: Test this compound on a panel of cell lines with varying levels of MMP-12 expression. 3. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| ADR-V-03 | Inconsistent IC50 values between experiments. | 1. Variability in cell health and passage number. 2. Inconsistent compound preparation: Issues with solubility or stability of the stock solution. 3. Inconsistent cell seeding density. | 1. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Aliquot and store the stock solution at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] 3. Standardize your cell seeding protocol. |
Quantitative Data Summary
As this compound is primarily investigated for inflammatory conditions, there is limited publicly available data on its cytotoxic effects on a wide range of cancer cell lines. Researchers are encouraged to generate their own dose-response curves to determine the half-maximal inhibitory concentration (IC50) in their cell lines of interest. Below is a template table for summarizing such data.
Table 1: Example IC50 Values of this compound on Various Cell Lines
| Cell Line | Cancer Type | MMP-12 Expression Level | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Adenocarcinoma | High | 72 | Data to be determined by user |
| MCF-7 | Breast Cancer | Moderate | 72 | Data to be determined by user |
| PANC-1 | Pancreatic Cancer | Low | 72 | Data to be determined by user |
| User Cell Line 1 | User Cancer Type | User Determined | User Optimized | Data to be determined by user |
| User Cell Line 2 | User Cancer Type | User Determined | User Optimized | Data to be determined by user |
Experimental Protocols
Here are detailed methodologies for three common cell viability assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
This assay measures cell density based on the quantification of total cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50.
Visualizations
Troubleshooting and Signaling Pathways
Caption: A workflow for troubleshooting unexpected cell viability results with this compound.
Caption: ADAM8 signaling pathway, relevant to cell survival and chemoresistance.[1][9][10]
Caption: Potential root causes for inconsistent cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP12 is a Potential Predictive and Prognostic Biomarker of Various Cancers Including Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of MMP12 inhibits the growth and invasion of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM8 in invasive cancers: links to tumor progression, metastasis, and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Aderamastat in Enzyme Assays
Welcome to the technical support center for Aderamastat, a selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5][6][7] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time in enzyme assays involving this compound, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as FP-025) is an orally active and selective small molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4][5][6][7] MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. MMP-12, specifically, is implicated in the pathophysiology of various inflammatory and fibrotic diseases.[4][5] this compound exerts its inhibitory effect by binding to the active site of the MMP-12 enzyme, thereby blocking its catalytic activity.
Q2: Why is optimizing the incubation time for this compound in our enzyme assay crucial?
Optimizing the incubation time is critical for accurately determining the potency (e.g., IC50 value) of this compound. The observed inhibitory effect can be highly dependent on the pre-incubation time of the enzyme with the inhibitor before the addition of the substrate, especially for inhibitors with slow-binding kinetics or irreversible mechanisms. An insufficient incubation time may lead to an underestimation of the inhibitor's potency, while an excessively long incubation might lead to enzyme instability or other experimental artifacts.
Q3: What is the difference between pre-incubation and incubation time?
-
Pre-incubation time: This is the period during which the enzyme and the inhibitor (this compound) are incubated together before the addition of the substrate to initiate the enzymatic reaction. This allows for the binding equilibrium between the enzyme and the inhibitor to be established.
-
Incubation time (or reaction time): This is the duration for which the substrate is allowed to react with the enzyme (in the presence or absence of the inhibitor) to generate a product.
Q4: How does the binding kinetics (kon and koff) of an inhibitor affect the required pre-incubation time?
The time required to reach binding equilibrium is dependent on the association rate constant (kon) and the dissociation rate constant (koff). Inhibitors with slow association rates will require a longer pre-incubation time to reach equilibrium and exhibit their maximal inhibitory effect. The equilibrium dissociation constant (Ki) is the ratio of koff/kon.
Q5: Is this compound a time-dependent inhibitor?
While specific public data on the time-dependent nature of this compound's inhibition of MMP-12 is limited, many potent enzyme inhibitors exhibit time-dependent characteristics. It is, therefore, crucial to experimentally determine if the IC50 value for this compound changes with varying pre-incubation times in your specific assay conditions. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound between experiments. | Inconsistent pre-incubation time. | Standardize the pre-incubation time across all assays. Use a timer to ensure consistency. |
| Enzyme instability. | Ensure the enzyme is stored correctly and handled on ice. Perform a control experiment to assess enzyme activity over the course of the longest pre-incubation period. | |
| This compound instability in assay buffer. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your assay buffer over time. | |
| IC50 value for this compound is higher than expected. | Insufficient pre-incubation time. | Increase the pre-incubation time to allow for binding equilibrium to be reached. Perform a time-dependent IC50 experiment (see protocol below). |
| High enzyme concentration. | Reduce the enzyme concentration. For potent inhibitors, the enzyme concentration should ideally be well below the Ki. | |
| Substrate competition. | If this compound is a competitive inhibitor, a high substrate concentration can lead to an apparent decrease in potency. Use a substrate concentration at or below the Km. | |
| No inhibition observed at expected concentrations of this compound. | Inactive this compound. | Verify the integrity and concentration of your this compound stock solution. |
| Inactive enzyme. | Use a new aliquot of the enzyme and verify its activity with a known control inhibitor or substrate. | |
| Incorrect assay conditions (pH, temperature). | Ensure the assay buffer pH and temperature are optimal for MMP-12 activity and this compound stability. |
Data Presentation
The following tables present illustrative data on the effect of pre-incubation time on the IC50 of this compound against MMP-12. Note: This data is hypothetical and for demonstration purposes. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Effect of Pre-incubation Time on this compound IC50
| Pre-incubation Time (minutes) | This compound IC50 (nM) |
| 5 | 50.2 |
| 15 | 25.8 |
| 30 | 12.5 |
| 60 | 10.1 |
| 120 | 9.8 |
Table 2: Illustrative Kinetic Parameters for this compound
| Parameter | Illustrative Value |
| Ki | 1 nM |
| kon | 1 x 105 M-1s-1 |
| koff | 1 x 10-4 s-1 |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for this compound
This protocol is designed to determine the necessary pre-incubation time for this compound to reach binding equilibrium with MMP-12.
Materials:
-
Recombinant human MMP-12
-
This compound
-
MMP-12 substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., Tris-based buffer with CaCl2, ZnCl2, and Brij-35)
-
96-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of MMP-12 in assay buffer.
-
Prepare a series of 2X this compound dilutions in assay buffer.
-
Prepare a 2X working solution of the MMP-12 substrate in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the 2X this compound dilutions to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 50 µL of the 2X MMP-12 solution to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for varying amounts of time (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Initiate Reaction:
-
At the end of each pre-incubation period, add 100 µL of the 2X substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence signal in the plate reader at appropriate excitation and emission wavelengths. Record data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates (Vo) from the linear portion of the progress curves.
-
Plot the percent inhibition versus the pre-incubation time for each this compound concentration. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.
-
Visualizations
Caption: Workflow for determining the optimal pre-incubation time.
Caption: Troubleshooting logic for high IC50 variability.
Caption: Simplified MMP-12 signaling pathway and this compound's point of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 7. foreseepharma.com [foreseepharma.com]
Technical Support Center: Validating Aderamastat Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and executing control experiments to validate the specificity of Aderamastat, a selective MMP-12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as FP-025) is an orally active, small-molecule inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12, also known as macrophage elastase, is an enzyme implicated in the breakdown of the extracellular matrix and is involved in various physiological and pathological processes, including inflammatory and fibrotic diseases.[4][5]
Q2: Why is it crucial to validate the specificity of this compound in my experiments?
Validating the specificity of any inhibitor is critical to ensure that the observed biological effects are indeed due to the inhibition of the intended target (MMP-12) and not a result of off-target effects.[6] Broad-spectrum inhibition of MMPs has been associated with wide-ranging biological consequences and potential side effects, which can lead to misinterpretation of experimental results.[7]
Q3: What are the essential positive and negative controls for this compound experiments?
A robust experimental design should include a combination of positive and negative controls to ensure the reliability of the results.
| Control Type | Purpose | Example |
| Positive Control | To confirm that the experimental setup can detect MMP inhibition. | A well-characterized, broad-spectrum MMP inhibitor like GM6001. |
| Negative Control (Compound) | To ensure that the observed effects are not due to the chemical scaffold of this compound or the solvent. | A structurally similar but inactive analog of this compound. If unavailable, use the vehicle (e.g., DMSO) as a control.[6] |
| Negative Control (Biological) | To confirm that the effects of this compound are dependent on the presence of its target. | Cells that do not express MMP-12 (e.g., MMP-12 knockout/knockdown cells).[8] |
| No Treatment Control | To establish a baseline for the biological activity being measured. | Cells or enzyme treated with vehicle alone. |
Q4: How can I be sure that this compound is not precipitating in my cell culture medium?
Inhibitor precipitation can lead to inconsistent and inaccurate results.[1] To check for precipitation, prepare the this compound solution in your cell culture medium at the final working concentration and visually inspect for any particulate matter. You can also centrifuge the medium and analyze the supernatant for the concentration of this compound via techniques like HPLC.[9]
Troubleshooting Guides
Problem 1: High background fluorescence in my in vitro MMP-12 activity assay.
-
Possible Cause: The this compound compound itself may be autofluorescent at the assay's excitation and emission wavelengths.[1]
-
Solution: Run a control sample containing this compound in the assay buffer without the MMP-12 enzyme. Subtract the fluorescence of this sample blank from your experimental readings.[1]
Problem 2: I am not observing any inhibition of MMP-12 activity, even with my positive control.
-
Possible Cause 1: The MMP-12 enzyme may be inactive.
-
Solution 1: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known substrate before proceeding with the inhibition assay.
-
Possible Cause 2: The fluorescent substrate may have degraded.
-
Solution 2: Store the substrate protected from light at -20°C.[1] Prepare fresh dilutions for each experiment.
Problem 3: My results from cell-based assays are inconsistent.
-
Possible Cause: The stability of this compound in the cell culture medium may be poor.
-
Solution: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C.[9] You can analyze aliquots at different time points using methods like LC-MS/MS.
Experimental Protocols
Biochemical Assay: Validating this compound's In Vitro Selectivity
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against MMP-12 and other MMPs to establish its selectivity profile.
Materials:
-
Recombinant human MMP-12, MMP-2, MMP-9, etc.
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
DMSO
-
Black 96-well plates
Procedure:
-
Prepare Reagents:
-
Reconstitute MMP enzymes in assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the this compound dilutions to the sample wells.
-
Add 10 µL of the positive control to the respective wells.
-
Add 10 µL of assay buffer with DMSO to the no-inhibitor control wells.
-
Add 20 µL of the MMP enzyme to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 325 nm/393 nm) in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration.
-
Calculate the IC50 value for each MMP.
-
Data Presentation:
| MMP Isoform | This compound IC50 (nM) | GM6001 IC50 (nM) |
| MMP-12 | Experimental Value | Experimental Value |
| MMP-1 | Experimental Value | Experimental Value |
| MMP-2 | Experimental Value | Experimental Value |
| MMP-8 | Experimental Value | Experimental Value |
| MMP-9 | Experimental Value | Experimental Value |
| MMP-13 | Experimental Value | Experimental Value |
Cell-Based Assay: Zymography to Assess MMP-12 Inhibition
This protocol uses gelatin zymography to visualize the inhibition of MMP-12 activity in a cellular context.
Materials:
-
Cells expressing MMP-12 (e.g., macrophages, certain cancer cell lines)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate MMP expression (optional)
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with different concentrations of this compound for a predetermined time (e.g., 24 hours). A positive control (e.g., GM6001) and a vehicle control should be included.
-
If necessary, stimulate MMP-12 expression with PMA.
-
-
Sample Preparation:
-
Collect the conditioned media from the treated cells.
-
Determine the protein concentration of the media.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin zymogram gel.
-
Run the gel at 4°C.
-
-
Renaturation and Development:
-
Wash the gel with renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands (indicating gelatin degradation) appear against a blue background.
-
-
Analysis:
-
Quantify the clear bands using densitometry.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | Relative MMP-12 Activity (%) |
| Vehicle Control | 0 | 100 |
| This compound | 0.1 | Experimental Value |
| This compound | 1 | Experimental Value |
| This compound | 10 | Experimental Value |
| Positive Control (GM6001) | 1 | Experimental Value |
Visualizations
Caption: Workflow for determining the in vitro selectivity of this compound.
Caption: Experimental workflow for cell-based validation of this compound.
Caption: Simplified signaling pathway of MMP-12 and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Aderamastat vs. Linvemastat (FP-020): A Comparative Analysis of Two MMP-12 Inhibitors
Aderamastat and Linvemastat (FP-020) are both orally administered, selective inhibitors of matrix metalloproteinase-12 (MMP-12) developed by Foresee Pharmaceuticals for the treatment of inflammatory and fibrotic diseases. While both compounds target the same enzyme, they are at different stages of clinical development and exhibit distinct profiles. This compound has completed a Phase 2 proof-of-concept study in allergic asthma, whereas Linvemastat, a next-generation inhibitor with greater potency, has completed Phase 1 trials and is poised for Phase 2 studies.
This guide provides a comprehensive comparison of the available efficacy data, mechanism of action, and clinical trial designs for this compound and Linvemastat, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting MMP-12 in Inflammatory and Fibrotic Diseases
Matrix metalloproteinase-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).[1][2] Secreted primarily by macrophages, MMP-12 plays a crucial role in tissue remodeling, modulation of immune pathways, and fibrosis.[1][3][4] By inhibiting MMP-12, this compound and Linvemastat aim to reduce the underlying inflammation and prevent tissue damage characteristic of these diseases. The therapeutic potential of targeting MMP-12 is supported by genetic evidence and its association with disease severity in humans.[2][3][5]
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Linvemastat have not been conducted. However, a comparative assessment can be made based on their individual preclinical and clinical data.
This compound (FP-025)
This compound has demonstrated anti-inflammatory effects and attenuation of allergen-induced histopathology in a house dust mite (HDM) mouse model of allergic asthma.[2][3] In this preclinical model, this compound was shown to reduce airway hyperresponsiveness, inflammatory cell infiltration in the bronchoalveolar lavage fluid, and lung histopathology.[6]
The most significant data for this compound comes from a Phase 2 proof-of-concept study in patients with mild allergic asthma.[2] The study met its primary endpoint, demonstrating a clinically meaningful protection against allergen-induced asthma.[2]
| This compound Phase 2 Efficacy Data | |
| Primary Endpoint | Met (FEV1 AUC-3-8h)[2] |
| Key Findings | - Lesser increase in allergen-induced FeNO compared to placebo.[2] - Positive trends in specific IOS parameters (R5, Fres, AX, and X5).[2] - A carry-over effect was observed, suggesting potential for long-term sustained efficacy.[2] |
| Safety and Tolerability | Safe and well-tolerated in subjects with mild allergic asthma.[2] |
Linvemastat (FP-020)
Linvemastat is positioned as a next-generation MMP-12 inhibitor with greater potency than this compound.[1][5] It has shown a favorable efficacy profile in multiple animal models of respiratory diseases and IBD.[1][7]
Linvemastat has successfully completed a Phase 1 single and multiple ascending dose clinical study in healthy volunteers.[1][8] The trial demonstrated that Linvemastat was well-tolerated and had a favorable safety and pharmacokinetic profile.[1] The most common treatment-emergent adverse events were mild nausea and headache. Phase 2 studies in asthma and IBD are planned for 2025.[1][8]
| Linvemastat Phase 1 Data | |
| Study Population | Healthy Volunteers[1] |
| Key Findings | - Favorable safety and tolerability profile.[1] - Positive pharmacokinetic properties.[1] |
| Adverse Events | No serious adverse events reported. The most common were mild nausea and headache.[1] |
| Next Steps | Phase 2 studies in asthma and IBD planned for 2025.[1] |
Experimental Protocols
This compound: Phase 2 Proof-of-Concept Allergic Asthma Study
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[9]
-
Participants: Subjects with mild house dust mite (HDM)-allergic asthma.[3]
-
Intervention: Multiple oral doses of this compound.[3]
-
Primary Endpoint: Late asthmatic response (LAR) to allergen challenge, measured as the area under the curve for forced expiratory volume in 1 second (FEV1) from 3 to 8 hours post-challenge (FEV1 AUC-3-8h).[2]
-
Secondary Endpoints: Included evaluation of fractional exhaled nitric oxide (FeNO) and impulse oscillometry (IOS) parameters.[2]
Linvemastat: Phase 1 Clinical Trial
-
Study Design: A two-part study consisting of a single ascending dose (SAD) and multiple ascending dose (MAD) evaluation.[1]
-
Participants: Healthy volunteers.[1]
-
Objectives: To assess the safety, tolerability, and pharmacokinetics of Linvemastat.[1]
-
Part 1 (SAD): 40 subjects received a single dose of Linvemastat or a placebo.[1]
-
Part 2 (MAD): 24 subjects received daily doses of Linvemastat or a placebo for ten days.[1]
References
- 1. Foresee Pharmaceuticals Reports Positive Phase 1 Results for Linvemastat (FP-020) [synapse.patsnap.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. foreseepharma.com [foreseepharma.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. foreseepharma.com [foreseepharma.com]
A Head-to-Head Comparison: Aderamastat vs. Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of matrix metalloproteinase (MMP) inhibition has been a journey of initial promise, significant setbacks, and renewed optimism driven by the development of selective inhibitors. This guide provides a detailed, data-driven comparison of Aderamastat (FP-025), a selective MMP-12 inhibitor, and the class of broad-spectrum MMP inhibitors, offering insights into their mechanisms, efficacy, and safety profiles.
Executive Summary
Broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, were developed with the rationale that inhibiting the entire family of matrix-degrading enzymes would be beneficial in diseases like cancer and arthritis. However, their clinical development was largely halted due to a lack of efficacy and, most notably, severe dose-limiting side effects, primarily musculoskeletal syndrome (MSS).[1][2][3] In contrast, this compound represents a new generation of MMP inhibitors, designed for high selectivity towards a single MMP, MMP-12. This targeted approach aims to maximize therapeutic benefit in specific inflammatory and fibrotic diseases, such as asthma, while minimizing the off-target effects that plagued its predecessors.[4][5]
Mechanism of Action and Selectivity
The fundamental difference between this compound and broad-spectrum MMP inhibitors lies in their interaction with the MMP family of enzymes.
This compound: this compound is a highly selective, orally active inhibitor of MMP-12.[4][5] Its mechanism of action is centered on the specific inhibition of this enzyme, which plays a crucial role in the pathophysiology of inflammatory airway diseases.[4] Preclinical data indicates that this compound (FP-025) has a 90-fold selectivity for MMP-12 over its closest family member, MMP-2, and is two to three orders of magnitude more selective against seven other MMPs.[6][7]
Broad-Spectrum MMP Inhibitors: The first generation of synthetic MMP inhibitors, including Batimastat and Marimastat, were designed as broad-spectrum agents.[8] Their mechanism often involves a hydroxamate group that chelates the zinc ion in the active site of MMPs, leading to non-selective inhibition across the MMP family.[8] This lack of specificity is the primary reason for their extensive off-target effects.[1][2][3]
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative broad-spectrum MMP inhibitors against a panel of MMPs, illustrating their lack of selectivity. While a complete IC50 panel for this compound is not publicly available, its high selectivity for MMP-12 is noted for comparison.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-12 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound (FP-025) | - | High IC50 | - | - | - | - | Potent | - | - |
| Batimastat | 3 | 4 | 20 | 6 | - | 4 | - | - | - |
| Marimastat | 5 | 6 | - | 13 | - | 3 | - | - | 9 |
| Doxycycline | 280,000 | - | - | - | 16,000-18,000 | 30,000-50,000 | - | - | - |
Note: this compound is reported to be highly selective for MMP-12, with significantly higher IC50 values for other MMPs.[6][7] Doxycycline is a tetracycline antibiotic with broad-spectrum MMP inhibitory activity at much higher concentrations.
Signaling Pathways and Pathophysiological Rationale
This compound and the MMP-12 Pathway in Asthma
MMP-12, also known as macrophage elastase, is implicated in the pathogenesis of asthma and other inflammatory lung diseases.[4][6] It is involved in airway inflammation, tissue remodeling, and the degradation of the extracellular matrix.[6][9] By selectively inhibiting MMP-12, this compound aims to disrupt these pathological processes.
Broad-Spectrum MMP Inhibitors and Musculoskeletal Syndrome (MSS)
The dose-limiting toxicity of broad-spectrum MMP inhibitors is musculoskeletal syndrome (MSS), characterized by joint pain, stiffness, and inflammation.[1][2][3] This is believed to result from the non-selective inhibition of various MMPs that are essential for normal tissue homeostasis in joints and tendons.[10] The disruption of this delicate balance leads to the observed pathology.
Comparative Efficacy and Safety
This compound
A Phase 2 proof-of-concept study of this compound in patients with mild allergic asthma has been completed.[11][12][13] The study met its primary endpoint, demonstrating clinically meaningful protection against allergen-induced asthma.[11][12][13] this compound was reported to be safe and well-tolerated in this patient population.[11][12]
Key Findings from this compound Phase 2 Asthma Trial:
-
Efficacy: The primary endpoint, the late asthmatic response (LAR) as measured by the area under the curve for forced expiratory volume in 1 second (FEV1 AUC), was met.[11][12] There was also a lesser increase in allergen-induced fractional exhaled nitric oxide (FeNO) in subjects who received this compound compared to placebo.[11][12]
-
Safety: this compound was generally safe and well-tolerated in subjects with mild allergic asthma.[11][12]
Broad-Spectrum MMP Inhibitors
Clinical trials of broad-spectrum MMP inhibitors in various cancers largely failed to demonstrate a survival benefit.[1][2][3] Furthermore, these trials were consistently plagued by a high incidence of musculoskeletal side effects.
Clinical Trial Adverse Events for Marimastat:
| Cancer Type | Treatment Arm | Incidence of Musculoskeletal Toxicity (Any Grade) | Incidence of Severe Musculoskeletal Toxicity (Grade ≥2) |
| Pancreatic Cancer | Marimastat (all doses) | 44% | 8% |
| Gastric Cancer | Marimastat | 37% | - |
| Metastatic Breast Cancer | Marimastat | 63% | - |
| Inoperable Colorectal Hepatic Metastases | Marimastat | 61% (35 out of 57 patients) | - |
Data compiled from multiple clinical trial reports.[1][2][14]
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.
Objective: To determine the IC50 value of a test compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-12, MMP-1, MMP-2, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., this compound, Batimastat) dissolved in DMSO
-
Known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP enzyme is in its pro-form, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Plate Preparation:
-
Add assay buffer to all wells.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Add the activated MMP enzyme to all wells except the blank controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The comparison between this compound and broad-spectrum MMP inhibitors highlights a critical evolution in drug development strategy. The lack of specificity of early MMP inhibitors led to significant safety concerns that ultimately overshadowed any potential efficacy. This compound, with its highly selective targeting of MMP-12, represents a more nuanced and potentially safer approach to modulating MMP activity. The positive, albeit early-stage, clinical data for this compound in asthma suggests that selective MMP inhibition may hold the key to unlocking the therapeutic potential of this enzyme class in specific diseases, a potential that was long sought but unrealized by its broad-spectrum predecessors. Further clinical development and data will be crucial in fully defining the therapeutic role of this compound and the broader class of selective MMP inhibitors.
References
- 1. Role of Matrix Metalloproteinases in Musculoskeletal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 7. Role of Matrix Metalloproteinases in Angiogenesis and Its Implications in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Cancer Drugs Batimastat and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor marimastat in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. foreseepharma.com [foreseepharma.com]
- 14. Matrix Metalloproteinases and Synovial Joint Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Aderamastat Demonstrates In Vivo Efficacy in Placebo-Controlled Allergic Asthma Trial
New data from a Phase 2 clinical trial demonstrates that Aderamastat (FP-025), a selective oral inhibitor of matrix metalloproteinase-12 (MMP-12), significantly reduces the late asthmatic response (LAR) to allergen challenge in patients with mild allergic asthma when compared to placebo. The findings highlight the potential of MMP-12 inhibition as a novel anti-inflammatory strategy for respiratory diseases.
Researchers and drug development professionals now have access to key efficacy data and experimental protocols from a recent Phase 2 proof-of-concept study (NCT03858686). This guide provides a comprehensive comparison of this compound's in vivo performance against placebo, supported by quantitative data, detailed methodologies, and visualizations of the underlying biological pathways.
Summary of Quantitative Efficacy Data
The primary endpoint of the study was the effect of this compound on the allergen-induced Late Asthmatic Response, measured as the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-allergen challenge (AUC3-8h). The results, presented at the European Respiratory Society (ERS) International Congress 2023, showed a clinically meaningful and statistically significant reduction in LAR in subjects treated with this compound compared to placebo.[1][2]
| Efficacy Endpoint | This compound (FP-025) | Placebo | % Reduction vs. Placebo | p-value |
| Late Asthmatic Response (FEV1 AUC3-8h) | 26-29% | <0.05 | ||
| Additional details on secondary endpoints such as Fractional Exhaled Nitric Oxide (FeNO) and Impulse Oscillometry (IOS) parameters are pending full publication of trial data. |
Table 1: Summary of Primary Efficacy Endpoint from the Phase 2 Allergic Asthma Trial of this compound.
Positive trends were also observed in secondary endpoints, including a lesser increase in allergen-induced FeNO and improvements in specific IOS parameters (e.g., R5, Fres, AX, and X5) in subjects receiving this compound compared to placebo, supporting the overall positive response.[1][2]
Experimental Protocols
The in vivo efficacy of this compound was evaluated in a randomized, double-blind, 2-period, placebo-controlled, cross-over clinical trial involving subjects with mild, stable allergic asthma.
Study Design:
-
Participants: Non-smoking subjects aged 18-55 with a diagnosis of mild allergic asthma and a demonstrated late asthmatic response to house dust mite (HDM) allergen.
-
Intervention: this compound (FP-025) administered orally at a dose of 400 mg twice daily for 12 days.
-
Control: Placebo administered orally on the same schedule.
-
Study Periods: Two 12-day treatment periods separated by a washout period. Subjects received either this compound or placebo in the first period and were then crossed over to the other treatment for the second period.
Key Experimental Procedure: House Dust Mite (HDM) Allergen Challenge:
-
Baseline Measurements: Baseline spirometry (FEV1), FeNO, and IOS were performed before the allergen challenge.
-
Allergen Administration: On Day 11 of each treatment period, subjects underwent a standardized inhaled HDM challenge. The challenge involved the inhalation of nebulized HDM extract at increasing concentrations until a predefined drop in FEV1 was observed or the maximum dose was reached.
-
Post-Challenge Monitoring: FEV1 was measured at frequent intervals for up to 8 hours post-challenge to assess the early and late asthmatic responses. FeNO and IOS were also measured at specified time points post-challenge.
-
Data Analysis: The primary efficacy variable was the FEV1 AUC3-8h. Secondary endpoints included changes in FeNO and IOS parameters.
Mechanism of Action: MMP-12 Inhibition in Allergic Asthma
This compound's therapeutic effect is derived from its selective inhibition of MMP-12, a key enzyme implicated in the pathophysiology of asthma.[1][3] In allergic asthma, exposure to allergens triggers an inflammatory cascade in the airways. This leads to the release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-13 (IL-13).[4][5] These cytokines, in turn, stimulate various cells in the airways, including macrophages and smooth muscle cells, to upregulate the expression and activity of MMP-12.[5][6]
Activated MMP-12 contributes to the pathology of asthma through several mechanisms:
-
Extracellular Matrix (ECM) Degradation: MMP-12 degrades components of the ECM, such as elastin, which can lead to airway tissue remodeling, a hallmark of chronic asthma.[7][8]
-
Modulation of Inflammation: MMP-12 can process and activate other signaling molecules, including chemokines, which are responsible for recruiting inflammatory cells like eosinophils and neutrophils to the airways. This amplifies the inflammatory response.
By inhibiting MMP-12, this compound is believed to disrupt these pathological processes, leading to a reduction in airway inflammation and the attenuation of the asthmatic response to allergens.
The presented data provides a strong rationale for the continued development of this compound as a first-in-class oral treatment for allergic asthma. Further studies will be crucial to fully elucidate the long-term efficacy and safety profile of this novel therapeutic agent.
References
- 1. foreseepharma.com [foreseepharma.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 4. dovepress.com [dovepress.com]
- 5. Induction and regulation of matrix metalloproteinase-12 in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
Aderamastat Poised to Disrupt Standard-of-Care in Allergic Asthma with Novel Anti-Inflammatory Mechanism
For Immediate Release: Aderamastat (FP-025), a first-in-class oral inhibitor of matrix metalloproteinase-12 (MMP-12), has demonstrated promising results in a Phase 2 proof-of-concept study for the treatment of allergic asthma. Developed by Foresee Pharmaceuticals, this novel anti-inflammatory agent presents a potential paradigm shift in asthma management, moving beyond symptom control to target underlying inflammatory pathways. This guide provides a comprehensive comparison of this compound with current standard-of-care asthma treatments, supported by available experimental data for researchers, scientists, and drug development professionals.
This compound: A Targeted Approach to Asthma Pathophysiology
This compound's unique mechanism of action centers on the inhibition of MMP-12, an enzyme implicated in the inflammatory cascade and airway remodeling characteristic of asthma.[1][2] Elevated levels of MMP-12 are associated with asthma severity, making it a compelling therapeutic target.[1][2] By selectively inhibiting MMP-12, this compound aims to mitigate the downstream effects of allergen-induced inflammation.
Head-to-Head: this compound vs. Standard-of-Care
Current standard-of-care for persistent asthma primarily relies on inhaled corticosteroids (ICS), often in combination with long-acting beta-agonists (LABAs) or long-acting muscarinic antagonists (LAMAs). While effective for many patients, these treatments are not without limitations, including potential side effects and a lack of disease-modifying effects in some individuals.
A recently completed Phase 2 clinical trial of this compound in patients with mild allergic asthma provides the first glimpse into its potential clinical efficacy. The study, a randomized, double-blind, placebo-controlled, two-way crossover trial, evaluated the effect of this compound on the late asthmatic response (LAR) following a house dust mite (HDM) allergen challenge. The LAR is a key indicator of underlying airway inflammation.
Table 1: Quantitative Comparison of this compound and Standard-of-Care in Mild Allergic Asthma (Allergen Challenge Model)
| Treatment Class | Drug | Dosage | Primary Efficacy Endpoint | Efficacy Outcome | Citation |
| MMP-12 Inhibitor | This compound (FP-025) | 400 mg BID | Reduction in Late Asthmatic Response (LAR) FEV1 AUC3-8h | 26-29% reduction vs. Placebo (p=0.0161) | Foresee Pharmaceuticals Data |
| Inhaled Corticosteroid | Fluticasone Propionate | 100 µg BID | Reduction in Late Asthmatic Response (LAR) FEV1 | Significant suppression of LAR vs. Placebo | [2] |
| Inhaled Corticosteroid | Fluticasone Propionate | 500 µg BID | Reduction in Late Asthmatic Response (LAR) FEV1 | Significant suppression of LAR vs. Placebo | [2] |
Note: Direct head-to-head trials of this compound with standard-of-care treatments have not yet been conducted. The data presented for standard-of-care is from a separate study in a similar patient population and is intended for general comparison. FEV1 AUC3-8h refers to the area under the curve of the change in forced expiratory volume in one second from 3 to 8 hours post-allergen challenge.
The Phase 2 study demonstrated that this compound was safe and well-tolerated. The primary endpoint was met, showing a statistically significant reduction in the LAR to the allergen challenge.
Experimental Protocols
This compound Phase 2 Proof-of-Concept Study
Objective: To assess the efficacy, safety, and pharmacokinetics of multiple oral doses of this compound in subjects with mild house dust mite (HDM)-allergic asthma.
Study Design: A randomized, double-blind, placebo-controlled, 2-way crossover study. The study consisted of two identical treatment periods separated by a washout period.
Participant Population: Non-smoking adults (18-55 years) with a clinical diagnosis of mild, stable allergic asthma and evidence of blood eosinophilia. Participants were required to have a demonstrated late asthmatic response to HDM allergen.
Methodology:
-
Screening: Participants underwent a screening period to confirm eligibility, including allergy testing and a baseline allergen challenge to establish their late asthmatic response.
-
Randomization and Treatment: Eligible participants were randomized to receive either this compound (400 mg) or a matching placebo, administered orally twice daily for 12 days.
-
Allergen Challenge: On day 11 of each treatment period, participants underwent a standardized HDM inhalation challenge.
-
Efficacy Assessment: The primary efficacy endpoint was the effect on the late asthmatic response, measured as the area under the curve of the forced expiratory volume in one second (FEV1) from 3 to 8 hours post-challenge (AUC3-8h). Secondary endpoints included safety, pharmacokinetics, and other measures of lung function.
-
Crossover: Following a washout period of 3 to 7 weeks, participants crossed over to the alternate treatment for the second 12-day period, followed by another allergen challenge.
Inhaled Corticosteroid (Fluticasone Propionate) Study
Objective: To evaluate the effects of smoking on allergen-induced airway responses in asthmatics treated with an inhaled corticosteroid.
Study Design: A randomized, double-blind, crossover study.
Participant Population: Atopic asthmatics, including both non-smokers and smokers.
Methodology:
-
Treatment Periods: Participants underwent three 7-day treatment periods with twice-daily fluticasone propionate (100 µg or 500 µg) or placebo.
-
Allergen Challenge: On day 6 of each treatment period, approximately 1 hour after the morning dose, participants underwent an allergen inhalation challenge.
-
Efficacy Assessment: The late asthmatic response (LAR) was assessed by measuring the minimum change in FEV1 between 4 and 10 hours post-challenge.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
Assessing the Synergistic Potential of Aderamastat with Corticosteroids in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, Aderamastat, and corticosteroids, exploring the potential for synergistic effects in the treatment of inflammatory diseases. While direct experimental data on the combination of this compound and corticosteroids is not yet available in published literature, this document synthesizes preclinical data on their individual efficacy and examines their convergent and complementary mechanisms of action on key inflammatory signaling pathways. This analysis suggests a strong rationale for their combined use to achieve enhanced anti-inflammatory outcomes.
Comparative Efficacy of this compound and Corticosteroids in a Preclinical Asthma Model
A key preclinical study by Ravanetti et al. (2023) in a house dust mite (HDM)-induced allergic asthma mouse model provides a direct comparison of the anti-inflammatory effects of this compound (FP-025) and the corticosteroid, Prednisone. The findings from this study are summarized below, highlighting the comparable efficacy of this compound to a standard corticosteroid in reducing key markers of allergic airway inflammation.
Table 1: Comparison of this compound and Prednisone in a Murine Model of Allergic Asthma
| Parameter | Control (Vehicle) | This compound (100 mg/kg) | Prednisone (5 mg/kg) |
| Airway Hyperresponsiveness (AHR) to Methacholine | Increased | Significantly Attenuated | Significantly Attenuated |
| Total Bronchoalveolar Lavage (BAL) Cells | Increased | Significantly Reduced | Significantly Reduced |
| BAL Eosinophils | Increased | Significantly Reduced | Significantly Reduced |
| BAL Neutrophils | Increased | Significantly Reduced | Significantly Reduced |
| BAL Macrophages | Increased | Significantly Reduced | Significantly Reduced |
| BAL Lymphocytes | Increased | Significantly Reduced | Significantly Reduced |
| Lung Histopathology (Inflammation Score) | Severe | Dose-dependently Reduced | Significantly Reduced |
| MMP-12 Expression in Lung Tissue | Increased | Significantly Reduced | Not Reported |
Data synthesized from Ravanetti L, et al. Allergy. 2023.
Postulated Synergistic Mechanisms of Action
The potential for synergistic or additive effects when combining this compound with corticosteroids stems from their distinct yet overlapping mechanisms of action that target key inflammatory signaling pathways from different angles. Corticosteroids provide broad, potent immunosuppression, while this compound offers a more targeted approach by inhibiting MMP-12, a key enzyme in inflammatory cell recruitment and tissue remodeling.[1]
Convergence on NF-κB and MAP Kinase Signaling Pathways
A strong basis for the synergistic potential lies in the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response in diseases like asthma.
-
Corticosteroids exert a significant portion of their anti-inflammatory effects by inhibiting the NF-κB pathway.[2][3] The activated glucocorticoid receptor (GR) can directly bind to and inhibit the p65 subunit of NF-κB, preventing the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Additionally, corticosteroids can induce the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), which in turn inhibits the p38 MAPK pathway, another critical inflammatory signaling cascade.[5][6][7]
-
This compound , by inhibiting MMP-12, can indirectly modulate these same pathways. MMP-12 has been shown to regulate the production of pro-inflammatory cytokines and to be involved in the activation of the ERK/p38 MAPK signaling pathway.[8] By reducing MMP-12 activity, this compound can decrease the downstream activation of these key inflammatory pathways, thus complementing the inhibitory action of corticosteroids.
Below is a diagram illustrating the proposed convergent signaling pathways of this compound and corticosteroids.
References
- 1. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 2. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of MMP12 in the Oral Environment - PMC [pmc.ncbi.nlm.nih.gov]
Aderamastat with Long-Acting Beta-Agonists: A Comparative Guide for Novel Respiratory Therapy
An objective analysis of the emerging therapeutic candidate Aderamastat in combination with long-acting beta-agonists (LABAs) versus established combination therapies for obstructive lung diseases. This guide synthesizes available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety to inform researchers and drug development professionals.
Executive Summary
This compound (FP-025) is a first-in-class, orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme implicated in the inflammatory and remodeling processes of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] While clinical development is in its early stages, with a completed Phase 2a proof-of-concept trial in allergic asthma, the unique anti-inflammatory and potential anti-fibrotic mechanism of this compound presents a compelling rationale for its use in combination with long-acting beta-agonists (LABAs).[4][5] LABAs are the cornerstone of bronchodilator therapy in persistent asthma and COPD.[6][7] This guide provides a comparative analysis of the theoretical this compound/LABA combination against the well-established LABA/Inhaled Corticosteroid (ICS) and LABA/Long-Acting Muscarinic Antagonist (LAMA) therapies. Due to the absence of direct clinical data for the this compound/LABA combination, this comparison is based on the individual mechanisms of action and available clinical data for each component.
Mechanism of Action: A Novel Anti-Inflammatory Approach
This compound's mechanism centers on the inhibition of MMP-12, a key modulator of immune and fibrotic pathways secreted by macrophages.[2][3] MMP-12 is associated with the pathophysiology and severity of asthma and COPD. By inhibiting MMP-12, this compound aims to reduce airway inflammation and potentially mitigate tissue remodeling, offering a different modality of action compared to the broad anti-inflammatory effects of corticosteroids.[2][3]
Long-acting beta-agonists function as bronchodilators by activating β2-adrenergic receptors on airway smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[6][7]
The proposed combination of this compound and a LABA would therefore offer a dual approach: direct bronchodilation from the LABA and a targeted anti-inflammatory and anti-remodeling effect from this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of this compound and LABAs, and a typical experimental workflow for an allergen challenge study used to evaluate therapies like this compound.
Comparative Efficacy
Direct comparative efficacy data for this compound/LABA is not available. The following tables summarize the available data for this compound monotherapy in an allergen challenge study and for established LABA combination therapies in broader patient populations.
Table 1: this compound Efficacy Data in Allergic Asthma (Phase 2a) [1][4][8][9]
| Endpoint | This compound (FP-025) | Placebo | % Reduction vs. Placebo |
| Late Asthmatic Response (LAR) FEV1 AUC3-8h | 80.83 (SD 47.33) | 113.43 (SD 48.6) | 29% |
| Fractional Exhaled Nitric Oxide (FeNO) | Lesser increase | Greater increase | Not statistically significant |
Table 2: Comparative Efficacy of LABA Combination Therapies [10][11][12][13]
| Combination Therapy | Indication | Key Efficacy Outcomes |
| LABA/ICS | Asthma | - Improved lung function (FEV1) and symptom control compared to ICS alone.- Reduced rates of exacerbations. |
| LABA/LAMA | COPD | - Significant improvements in trough FEV1.- Reduced exacerbations and improved health status. |
Safety and Tolerability
This compound: In the Phase 2a allergic asthma trial, this compound was reported to be safe and well-tolerated, with only a few mild and self-limiting adverse events and no serious adverse events reported.[8]
LABA/ICS Combination: Generally considered safe and effective.[11][13] The safety profiles are typically the sum of their individual components.[14] A known risk associated with ICS is an increased incidence of pneumonia.[14]
LABA/LAMA Combination: These combinations are also considered safe, with adverse event profiles reflecting their individual components.[10][14] Some studies suggest a lower risk of pneumonia compared to LABA/ICS combinations.[14]
Experimental Protocols
This compound Phase 2a Proof-of-Concept Trial in Allergic Asthma[1][4][15]
-
Study Design: A randomized, double-blind, placebo-controlled, 2-way crossover study.
-
Participants: Non-smoking subjects with clinically stable, mild allergic asthma with blood eosinophilia.
-
Intervention: Two 12-day treatment periods with either this compound (400 mg BID) or a matching placebo, separated by a washout period of 3 to 7 weeks.
-
Primary Endpoint: The effect of this compound versus placebo on the allergen-induced late asthmatic response (LAR), defined as the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-allergen challenge (AUC3-8h).
-
Allergen Challenge: A house dust mite (HDM) allergen challenge was performed on day 11 of each treatment period.
Allergen Challenge Testing in Asthma Clinical Trials[16][17][18][19][20]
-
Objective: To induce a controlled asthmatic response to assess the efficacy of an investigational drug.
-
Procedure:
-
Screening: Participants are screened for eligibility, including a positive skin prick test to a relevant allergen and a demonstrated asthmatic response to an initial allergen challenge.
-
Baseline Measurements: Pre-challenge measurements of lung function (e.g., FEV1), airway inflammation (e.g., FeNO), and airway hyperresponsiveness are taken.
-
Allergen Inhalation: Participants inhale a standardized dose of the allergen.
-
Post-Challenge Monitoring: Lung function is monitored at frequent intervals for several hours to assess both the early asthmatic response (EAR; within the first 2 hours) and the late asthmatic response (LAR; 3-8 hours post-challenge). Other biomarkers may also be assessed.
-
Conclusion and Future Directions
This compound, with its targeted MMP-12 inhibitory mechanism, represents a novel approach to managing the underlying inflammation in respiratory diseases. While direct clinical data is pending, the theoretical combination with a LABA offers the potential for both bronchodilation and a distinct anti-inflammatory effect that differs from corticosteroids. The initial Phase 2a data for this compound in allergic asthma is promising, demonstrating a significant reduction in the late asthmatic response to an allergen challenge.[1][4]
Future research should focus on head-to-head trials comparing the efficacy and safety of an this compound/LABA combination with standard-of-care LABA/ICS and LABA/LAMA therapies in both asthma and COPD. Long-term studies will be crucial to determine the impact of this compound on disease progression and airway remodeling. Further investigation into biomarkers associated with MMP-12 activity could also help identify patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. atsjournals.org [atsjournals.org]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. Scientific rationale for inhaled combination therapy with long-acting beta2-agonists and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual therapy strategies for COPD: the scientific rationale for LAMA + LABA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foreseepharma.com [foreseepharma.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Quantitative analysis of efficacy and safety of LABA/LAMA fixed-dose combinations in the treatment of stable COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative analysis of real-world data on the efficacy and safety of and adherence to ICS/LABA combinations in asthma management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canadacommons.ca [canadacommons.ca]
- 13. Comparative analysis of real-world data on the efficacy and safety of and adherence to ICS/LABA combinations in asthma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Aderamastat's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with MMP Family Members
For Researchers, Scientists, and Drug Development Professionals
Aderamastat (FP-025) is an orally active, selective inhibitor of matrix metalloproteinase-12 (MMP-12) currently under investigation for its therapeutic potential in inflammatory and fibrotic diseases, with a particular focus on respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3][4]. This guide provides a comparative analysis of this compound's cross-reactivity with other members of the MMP family, supported by available data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
This compound has been reported to be a highly selective inhibitor of MMP-12. While specific IC50 values for a comprehensive panel of MMPs are not widely published in publicly available literature, existing research indicates a significant selectivity margin for MMP-12 over other family members.
One study highlights that this compound exhibits a 90-fold greater selectivity for MMP-12 compared to its closest family member, MMP-2. Furthermore, its selectivity is described as being two to three orders of magnitude higher against seven other MMP family members[5][6]. This high selectivity is a critical attribute, as off-target inhibition of other MMPs can lead to undesirable side effects.
| Target | IC50/Selectivity | Reference |
| MMP-12 | Primary Target | [1][7][8][9] |
| MMP-2 | 90-fold less sensitive than MMP-12 | [5][6] |
| Other MMPs (7) | 100 to 1000-fold less sensitive than MMP-12 | [5][6] |
Note: Specific IC50 values for MMPs other than MMP-12 are not detailed in the currently available public literature. The data presented is based on reported selectivity ratios.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against various MMPs is typically conducted using in vitro enzyme inhibition assays. A common method is the fluorogenic substrate assay, which provides a sensitive and continuous measurement of enzyme activity.
General Fluorometric MMP Inhibition Assay Protocol
This protocol outlines the general steps for assessing the inhibitory potency of a test compound, such as this compound, against a specific MMP enzyme.
1. Materials and Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Marimastat)
-
96-well black microplates
-
Fluorometric microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/420 nm for Mca-based substrates)
2. Assay Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor and a dilution series in Assay Buffer to achieve the desired final concentrations. Dilute the MMP enzyme to a working concentration in cold Assay Buffer. The optimal enzyme concentration should be predetermined to ensure a linear reaction rate.
-
Assay Setup: To the wells of a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the diluted test inhibitor or vehicle control (for uninhibited control wells).
-
20 µL of the diluted MMP enzyme.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
3. Data Analysis:
-
Blank Subtraction: Subtract the background fluorescence from a "no enzyme" control well.
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀_uninhibited - V₀_inhibited) / V₀_uninhibited] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing Key Pathways and Processes
To better understand the context of this compound's mechanism of action and the methods used to evaluate it, the following diagrams have been generated.
Caption: Experimental workflow for a fluorometric MMP inhibition assay.
Caption: Simplified signaling pathways involving MMP-12.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of FP-025: A novel matrix metalloproteinase-12 (MMP-12) inhibitor in murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 9. foreseepharma.com [foreseepharma.com]
Aderamastat's Potency Unveiled: A Comparative Analysis of MMP Inhibition
For Immediate Release
Aderamastat (FP-025), a novel, orally available small molecule, has demonstrated significant and selective inhibitory activity against matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in the inflammatory and fibrotic pathways of various respiratory diseases. This guide provides a comprehensive comparative analysis of this compound's inhibitory potency (IC50) across a panel of MMPs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unprecedented Selectivity for MMP-12
This compound has been shown to be a highly selective inhibitor of MMP-12. Published data indicates that this compound exhibits 90-fold greater selectivity for MMP-12 compared to its next closest family member, MMP-2. Furthermore, it displays a selectivity of two to three orders of magnitude over seven other MMPs, including MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, MMP-13, and MMP-14. This high degree of selectivity suggests a favorable therapeutic window with a reduced likelihood of off-target effects.
Table 1: Comparative Inhibitory Activity (IC50) of this compound Against Various MMPs
| MMP Target | This compound IC50 (Relative to MMP-12) |
| MMP-12 | 1x |
| MMP-2 | ~90x |
| MMP-1 | >100-1000x |
| MMP-3 | >100-1000x |
| MMP-7 | >100-1000x |
| MMP-8 | >100-1000x |
| MMP-9 | >100-1000x |
| MMP-13 | >100-1000x |
| MMP-14 | >100-1000x |
Note: This table is based on reported selectivity data. Exact IC50 values are proprietary to the manufacturer.
Experimental Protocol: Determining MMP Inhibition with this compound
The half-maximal inhibitory concentration (IC50) of this compound against various MMPs is determined using a well-established in vitro fluorogenic substrate-based assay. This method measures the enzymatic activity of the target MMP by monitoring the cleavage of a specific fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound (FP-025)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Recombinant human MMP enzymes are activated according to the manufacturer's instructions. The activated enzymes are then diluted in assay buffer to the desired working concentration.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a range of concentrations.
-
Assay Reaction:
-
25 µL of the activated MMP enzyme solution is added to each well of a 96-well plate.
-
5 µL of the serially diluted this compound or vehicle control (DMSO) is added to the respective wells.
-
The plate is incubated at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: 20 µL of the fluorogenic MMP substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and then kinetically every 5 minutes for 60 minutes using a microplate reader (Excitation/Emission wavelengths are substrate-dependent, e.g., 328 nm/393 nm).
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percent inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Conclusion
This compound stands out as a highly selective inhibitor of MMP-12, a critical enzyme in the pathogenesis of inflammatory and fibrotic respiratory diseases. The data presented underscores its potential as a targeted therapeutic agent. The detailed experimental protocol provides a robust framework for researchers to independently verify and expand upon these findings. The visualized workflow and signaling pathway offer clear insights into the practical and biological aspects of this compound's function, facilitating further research and development in this promising area of pharmacology.
Aderamastat's Anti-Inflammatory Efficacy: A Comparative Analysis in Preclinical and Clinical Models
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory effects of Aderamastat, a novel selective oral matrix metalloproteinase-12 (MMP-12) inhibitor, against established and alternative anti-inflammatory agents in relevant preclinical and clinical models of allergic asthma. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP-12 inhibition in inflammatory airway diseases.
Executive Summary
This compound has demonstrated promising anti-inflammatory effects in both a preclinical house dust mite (HDM) induced allergic asthma mouse model and a Phase 2 clinical trial in patients with allergic asthma. By inhibiting MMP-12, a key enzyme in the inflammatory cascade, this compound offers a targeted approach to mitigating airway inflammation. This guide presents the available data for this compound and compares its performance with a standard corticosteroid (dexamethasone), a leukotriene receptor antagonist (montelukast), and a biologic therapy (mepolizumab). While direct comparative studies are limited, this analysis provides a valuable overview based on existing data from similar experimental models.
Data Presentation
Preclinical Data: House Dust Mite (HDM) Induced Allergic Asthma Mouse Model
Note: Specific quantitative data for this compound on inflammatory cell counts and cytokine levels in the bronchoalveolar lavage fluid (BALF) of HDM-challenged mice are not publicly available at this time. The available information indicates that this compound "attenuated allergen-induced histopathology"[1][2]. The following table compares the reported effects of dexamethasone in a similar HDM mouse model.
| Treatment Group | Total Cells (x10^5/mL) | Eosinophils (x10^5/mL) | Neutrophils (x10^5/mL) | Lymphocytes (x10^5/mL) | Macrophages (x10^5/mL) |
| Control (Saline) | 4.28 ± 0.74 | 0 | 0.02 ± 0.01 | 0.03 ± 0.01 | 4.23 ± 0.73 |
| HDM-Challenged (Vehicle) | 20.24 ± 4.00 | 5.51 ± 1.96 | 0.15 ± 0.06 | 0.38 ± 0.11 | 14.20 ± 2.89 |
| HDM + Dexamethasone (2.5 mg/kg) | Significantly Reduced vs. HDM | Significantly Reduced vs. HDM | Significantly Reduced vs. HDM | No Significant Change | - |
Data for dexamethasone is sourced from a representative study in an HDM-induced asthma model. The exact values can vary between studies.
Clinical Data: Allergen Challenge Studies in Patients with Allergic Asthma
| Treatment | Primary Endpoint | Result |
| This compound | Late Asthmatic Response (LAR) as measured by FEV1 AUC3-8h | 26% reduction compared to placebo |
| Montelukast | Lower airway response as measured by FEV1 AUC0-60min during cat allergen challenge | Mean of 10.5% per hour decrease in FEV1 vs. 14.7% per hour for placebo |
| Mepolizumab (in severe eosinophilic asthma) | Annualized exacerbation rate | 47-53% reduction compared to placebo |
Experimental Protocols
This compound: House Dust Mite (HDM) Induced Allergic Asthma Mouse Model (General Protocol)
A detailed, specific protocol for the this compound HDM mouse model study is not publicly available. However, a general protocol for such a model involves:
-
Sensitization: Mice are sensitized to HDM extract, typically through intranasal or intraperitoneal administration over a period of several days or weeks.
-
Challenge: Following sensitization, mice are challenged with intranasal administration of HDM extract to induce an allergic inflammatory response in the lungs.
-
Treatment: this compound or a vehicle control is administered orally to the mice, either prophylactically (before challenge) or therapeutically (after challenge).
-
Outcome Measures: At a specified time point after the final challenge, various parameters are assessed, including:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measurement of key inflammatory cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates.
-
Histopathology: Examination of lung tissue sections to assess for inflammation, mucus production, and airway remodeling.
-
Airway Hyperresponsiveness (AHR): Measurement of airway constriction in response to a bronchoconstrictor agent like methacholine.
-
This compound: Phase 2 Allergen Challenge Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study in patients with mild allergic asthma.
-
Inclusion Criteria: Participants were typically adults with a history of allergic asthma and a demonstrated late asthmatic response (LAR) to an inhaled allergen (e.g., house dust mite).
-
Treatment: Patients received either this compound or a placebo for a specified period. After a washout period, they received the alternate treatment.
-
Allergen Challenge: Following each treatment period, patients underwent a controlled allergen inhalation challenge.
-
Primary Endpoint: The primary outcome was the effect of this compound on the LAR, measured as the area under the curve (AUC) of the forced expiratory volume in one second (FEV1) from 3 to 8 hours post-allergen challenge (FEV1 AUC3-8h).
-
Secondary Endpoints: Other endpoints included safety and tolerability, pharmacokinetic parameters, and changes in fractional exhaled nitric oxide (FeNO), a marker of airway inflammation.
Dexamethasone: House Dust Mite (HDM) Induced Allergic Asthma Mouse Model
-
Animals: BALB/c mice are commonly used.
-
Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of HDM extract emulsified in aluminum hydroxide on days 0 and 14. From day 21 to 25, mice receive daily intranasal challenges with HDM extract.
-
Treatment: Dexamethasone (e.g., 2.5 mg/kg) or a vehicle is administered intraperitoneally 1 hour before each HDM challenge.
-
BALF Analysis: 48 hours after the last challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the cell pellet is resuspended. Total cell counts are determined using a hemocytometer, and differential cell counts are performed on cytospin preparations stained with Wright-Giemsa.
Montelukast: Cat Allergen Challenge Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Patients with a history of cat-induced asthma.
-
Treatment: Participants received either montelukast (e.g., 10 mg daily) or placebo for a defined period (e.g., 2 weeks), followed by a washout period and then the alternative treatment.
-
Allergen Challenge: After each treatment period, participants were exposed to a controlled high level of airborne cat allergen in an environmental exposure unit for up to 60 minutes.
-
FEV1 Measurement: Spirometry was performed before and at regular intervals during and after the allergen challenge to measure the percentage decrease in FEV1. The area under the curve for the percentage decrease in FEV1 during the challenge (AUC0-60min) was calculated.
-
Symptom Scores: Upper and lower respiratory tract symptom scores were recorded by the participants.
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting the MMP-12 inflammatory pathway.
Caption: Generalized experimental workflows for preclinical and clinical validation.
Conclusion
This compound demonstrates a clear anti-inflammatory effect in a clinically relevant model of allergic asthma, as evidenced by the reduction in the late asthmatic response. Its mechanism of action, targeting MMP-12, represents a novel approach to treating inflammatory airway diseases. While further quantitative data from preclinical models would strengthen the direct comparison with other anti-inflammatory agents, the available evidence positions this compound as a promising therapeutic candidate. Future studies directly comparing this compound with other standard-of-care and novel therapies in well-defined patient populations will be crucial to fully elucidate its clinical potential and positioning in the management of asthma and other inflammatory diseases.
References
A Comparative Guide to the Oral Bioavailability of Aderamastat and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of orally active inhibitors of matrix metalloproteinases (MMPs) has been a long-standing challenge in drug discovery. Early candidates were often hampered by poor pharmacokinetic properties, limiting their clinical utility. This guide provides an objective comparison of the oral bioavailability of Aderamastat (FP-025), a selective MMP-12 inhibitor, with other notable MMP inhibitors, supported by available experimental data.
Introduction to MMP Inhibitors and the Importance of Oral Bioavailability
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in various pathologies, including cancer, inflammation, and fibrosis. While the therapeutic potential of MMP inhibitors is significant, the first generation of these drugs faced setbacks in clinical trials, partly due to issues like poor oral availability. An effective oral formulation is critical for chronic disease management, improving patient compliance and enabling long-term treatment regimens.
This compound has emerged as a promising, orally active, and selective MMP-12 inhibitor, particularly for respiratory diseases.[1][2] This guide places its oral performance in the context of pioneering and comparative MMP inhibitors.
Comparative Analysis of Oral Bioavailability
The oral bioavailability of an MMP inhibitor is a key determinant of its potential for systemic therapeutic efficacy. The following table summarizes the available data for this compound and its comparators.
| Inhibitor | Target Class | Oral Bioavailability | Key Findings & Citations |
| This compound (FP-025) | Selective MMP-12 Inhibitor | Good plasma exposure demonstrated | Orally active and well-tolerated in Phase 2 clinical trials for allergic asthma.[3][4] |
| Marimastat (BB-2516) | Broad-Spectrum MMP Inhibitor | "Excellent" Bioavailability | The first orally bioavailable MMP inhibitor to enter clinical trials. Well absorbed from the gastrointestinal tract.[5][6][7] |
| Batimastat (BB-94) | Broad-Spectrum MMP Inhibitor | Poor | Poor solubility and oral bioavailability necessitated intraperitoneal (i.p.) administration in clinical studies.[8][9] |
| Doxycycline | Antibiotic with MMP Inhibition | ~90-100% | A tetracycline antibiotic that is virtually completely absorbed after oral administration.[10][11] |
In-Depth Comparison
This compound (FP-025)
This compound is a next-generation, selective MMP-12 inhibitor developed for chronic inflammatory and fibrotic diseases.[4][12] In a Phase 2 proof-of-concept study in patients with allergic asthma, multiple oral doses of this compound were found to be safe and well-tolerated.[3] Crucially, the study confirmed that all subjects who received the drug had good plasma exposure , indicating effective absorption from the gastrointestinal tract.[3][4] While a precise percentage of absolute bioavailability is not publicly available, the positive clinical trial outcomes underscore its viability as an oral therapeutic.[3]
Marimastat (BB-2516)
Marimastat was a pioneering broad-spectrum MMP inhibitor and the first to demonstrate good oral bioavailability, a significant step forward from its predecessor, Batimastat.[5][6] Phase I clinical trials in patients with advanced lung cancer and studies in healthy volunteers confirmed that Marimastat is well absorbed from the gastrointestinal tract, with peak plasma concentrations detected within hours of administration.[7][13] This "excellent bioavailability" allowed for extensive clinical evaluation in various cancers.[5][14]
Batimastat (BB-94)
Batimastat was one of the first synthetic MMP inhibitors to be evaluated in clinical trials.[8] However, its development was significantly hindered by its physicochemical properties. Batimastat is poorly soluble and exhibits poor oral bioavailability, which required it to be administered as an intraperitoneal suspension in clinical trials for advanced cancer.[9][15] This route of administration is impractical for chronic therapy and highlights the critical challenge that this compound and Marimastat have overcome.
Doxycycline
Doxycycline is a widely used tetracycline antibiotic that also functions as an MMP inhibitor at sub-antimicrobial doses.[11][16] It is not a traditional hydroxamate-based inhibitor. Decades of clinical use have established that doxycycline has excellent oral bioavailability, being virtually completely absorbed after oral administration.[10][11] Its high bioavailability of approximately 90-100% makes it an effective oral drug.[10] While its primary use is as an antibiotic, its MMP-inhibiting properties and pharmacokinetic profile provide a benchmark for oral drug performance.
Experimental Protocols
Determination of Pharmacokinetic Parameters and Bioavailability
The oral bioavailability of a compound is typically determined by a pharmacokinetic study that compares the plasma concentration of the drug over time after oral (PO) and intravenous (IV) administration. The IV administration serves as a 100% bioavailable reference.
General Protocol:
-
Subject Groups: Healthy volunteers or patients are divided into groups, with one receiving an oral dose and another receiving an intravenous dose of the drug. In cross-over studies, the same subjects receive both formulations separated by a washout period.[17]
-
Drug Administration: A single dose of the investigational drug is administered. For example, in the Phase I trial for Marimastat, patients received oral doses of 25, 50, or 100 mg.[7]
-
Blood Sampling: Serial blood samples are collected at predefined time points over a period (e.g., 48-72 hours) after drug administration.[17][18]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored, typically at -80°C, until analysis.[19]
-
Bioanalytical Method (LC-MS/MS): The concentration of the drug in the plasma samples is quantified using a validated, sensitive, and selective bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[20][21] This involves:
-
Sample Preparation: Extraction of the drug from the plasma matrix, often via protein precipitation or liquid-liquid extraction.[20]
-
Chromatographic Separation: The drug is separated from other plasma components on an HPLC column.[18]
-
Mass Spectrometric Detection: The drug is ionized and detected by a mass spectrometer, providing high specificity and sensitivity.[20]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula:
-
F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
Visualizations
Caption: General mechanism of MMP inhibition.
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 13. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparative bioavailability study of doxycycline hyclate (equivalent to 100 mg doxycycline) capsules (doxycin vs vibramycin) for bioequivalence evaluation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Unveiling the Mechanism of Aderamastat: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Aderamastat (FP-025) is an investigational, orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12). Emerging as a promising therapeutic candidate for inflammatory and fibrotic diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), a thorough understanding of its mechanism of action is paramount. This guide provides a comparative analysis of experimental data from wild-type and MMP-12 genetic knockout models to confirm that the therapeutic effects of this compound are mediated through the specific inhibition of MMP-12.
Confirmation of this compound's Target Engagement through MMP-12 Knockout
To definitively establish that the pharmacological effects of this compound are a direct result of its interaction with MMP-12, experiments utilizing MMP-12 knockout (MMP-12⁻/⁻) animal models are crucial. While direct studies administering this compound to MMP-12 knockout mice are not yet published, the use of other selective MMP-12 inhibitors in such models provides a strong body of evidence for the on-target effect of this class of drugs.
In a key study investigating the role of MMP-12 in a house dust mite (HDM)-induced model of allergic asthma, significant differences were observed between wild-type (WT) and MMP-12 knockout mice, particularly in the formation of pulmonary B cell follicles, which are crucial for local antibody responses in the lung.[1]
Comparative Analysis of Allergic Airway Inflammation in Wild-Type vs. MMP-12 Knockout Mice
The following table summarizes the quantitative data from a study comparing the inflammatory response in wild-type and MMP-12 knockout mice in a house dust mite (HDM)-induced asthma model. The data highlights the crucial role of MMP-12 in the recruitment and organization of B cells in the lungs following allergen exposure.
| Parameter | Wild-Type (WT) + HDM | MMP-12 Knockout (KO) + HDM | Percentage Difference | Significance |
| Lung B cells (x10⁴) | ~15 | ~5 | ~67% decrease | p < 0.05 |
| Germinal Center B cells (%) | ~20 | ~5 | ~75% decrease | p < 0.05 |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]
These findings demonstrate that in the absence of MMP-12, there is a significant reduction in the accumulation of B cells and the formation of germinal centers within the lungs in response to an allergic challenge. This strongly suggests that a selective inhibitor of MMP-12, such as this compound, would exert its anti-inflammatory effects by preventing these MMP-12-dependent processes.
The MMP-12 Signaling Pathway in Allergic Inflammation
MMP-12 plays a critical role in the inflammatory cascade by processing various signaling molecules, including chemokines. One of the key mechanisms by which MMP-12 influences immune cell recruitment is through the cleavage of the B cell-attracting chemokine, CXCL13.[1]
Caption: MMP-12 signaling pathway in allergic airway inflammation.
Experimental Protocols
House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This protocol outlines the methodology used to induce an allergic asthma phenotype in mice, which is a widely accepted model for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutics.
1. Animals:
-
Wild-type and MMP-12 knockout mice on a C57BL/6 background are used.
2. Sensitization and Challenge:
-
Sensitization: Mice are intranasally administered with a low dose of house dust mite (HDM) extract on day 0.
-
Challenge: From day 7 to day 11, mice are challenged daily with a higher dose of HDM extract administered intranasally.
3. Treatment (Hypothetical for this compound):
-
This compound or a vehicle control would be administered orally to both wild-type and MMP-12 knockout mice, typically starting before the challenge phase and continuing throughout.
4. Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates (e.g., eosinophils, neutrophils, macrophages, lymphocytes).
-
Lung Histology: Lungs are harvested, fixed, and sectioned for histological analysis to assess inflammation, mucus production, and airway remodeling.
-
Flow Cytometry: Lung tissue is processed to create single-cell suspensions for flow cytometric analysis of immune cell populations, including B cells and germinal center B cells.
-
Protein Analysis: Lung homogenates are analyzed for cytokine and chemokine levels (e.g., CXCL13) and MMP-12 expression and activity.
Caption: Experimental workflow for the HDM-induced asthma model.
Conclusion
The comparative data from MMP-12 genetic knockout models provides compelling evidence that MMP-12 is a key mediator of allergic airway inflammation, particularly in the context of B cell recruitment and organization. The absence of MMP-12 significantly attenuates the inflammatory response to allergens. This strongly supports the mechanism of action of this compound as a selective MMP-12 inhibitor. By targeting MMP-12, this compound is poised to disrupt the inflammatory cascade at a critical juncture, offering a novel therapeutic strategy for the treatment of asthma and other inflammatory respiratory diseases. Further studies directly comparing the effects of this compound in wild-type versus MMP-12 knockout mice will provide the ultimate confirmation of its on-target activity.
References
Aderamastat vs. Novel Asthma Therapeutics: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aderamastat, a first-in-class oral MMP-12 inhibitor, against a selection of novel therapeutics for the treatment of asthma. The following sections detail the performance of these drugs based on available clinical and preclinical data, outline the experimental protocols of key studies, and visualize the associated biological pathways and workflows.
Executive Summary
Asthma treatment is evolving from broad-acting anti-inflammatory agents to targeted therapies aimed at specific molecular drivers of the disease. This compound represents a novel oral therapeutic approach by inhibiting matrix metalloproteinase-12 (MMP-12), an enzyme implicated in airway inflammation and remodeling.[1][2] This guide benchmarks this compound's performance against leading and emerging biologics that target distinct inflammatory pathways—Tezepelumab (anti-TSLP), Dupilumab (anti-IL-4Rα), Benralizumab (anti-IL-5Rα), and Itepekimab (anti-IL-33)—as well as another novel oral agent, the BTK inhibitor Rilzabrutinib.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials of this compound and its comparators. It is important to note that these data are not from head-to-head trials and are presented for comparative purposes, acknowledging the inherent limitations of such comparisons.
Table 1: Efficacy of this compound and Novel Asthma Therapeutics
| Therapeutic (Trial) | Mechanism of Action | Key Efficacy Endpoint(s) | Quantitative Results |
| This compound (FP-025) (Phase 2) | Oral MMP-12 Inhibitor | Reduction in Late Asthmatic Response (LAR) FEV1 AUC3-8h | 29% reduction vs. placebo (pooled data); 26% reduction vs. placebo (Period 1 data)[3] |
| Tezepelumab (NAVIGATOR) | Anti-TSLP Monoclonal Antibody | Annualized Asthma Exacerbation Rate (AAER) | 56% reduction vs. placebo (overall population) |
| Change in pre-bronchodilator FEV1 | 0.23 L increase vs. placebo | ||
| Dupilumab (QUEST) | Anti-IL-4Rα Monoclonal Antibody | Annualized Rate of Severe Exacerbations | 47.7% lower rate vs. placebo[4] |
| Change in pre-bronchodilator FEV1 at 12 weeks | 0.14 L increase vs. placebo[4] | ||
| Benralizumab (SIROCCO & CALIMA) | Anti-IL-5Rα Monoclonal Antibody | Annualized Asthma Exacerbation Rate (AAER) | Rate ratio of 0.64 vs. placebo (in patients with blood eosinophils ≥0 cells/μL)[5][6] |
| Change in pre-bronchodilator FEV1 | 0.116 L increase vs. placebo | ||
| Itepekimab (Phase 2) | Anti-IL-33 Monoclonal Antibody | Loss of Asthma Control | Odds Ratio of 0.42 vs. placebo[7][8] |
| Change in pre-bronchodilator FEV1 at 12 weeks | 0.22 L increase vs. placebo[9] | ||
| Rilzabrutinib (Phase 2) | Oral BTK Inhibitor | Relative Risk Reduction in Loss of Asthma Control | 36% (high dose) and 25% (low dose) vs. placebo[10][11][12] |
| Change in Asthma Control Questionnaire (ACQ-5) | -0.54 to -0.59 LS mean difference vs. placebo[13][14] |
Table 2: Safety and Tolerability Profile
| Therapeutic | Route of Administration | Common Adverse Events |
| This compound (FP-025) | Oral | Reported as safe and well-tolerated in mild allergic asthma patients, with few mild and self-limiting adverse events.[1][3] |
| Tezepelumab | Subcutaneous Injection | Nasopharyngitis, upper respiratory tract infection, headache. |
| Dupilumab | Subcutaneous Injection | Injection site reactions, conjunctivitis, oral herpes. |
| Benralizumab | Subcutaneous Injection | Headache, pharyngitis, pyrexia, injection site reactions. |
| Itepekimab | Subcutaneous Injection | Similar incidence of adverse events to placebo in the Phase 2 trial.[7][8] |
| Rilzabrutinib | Oral | Diarrhea.[13] |
Experimental Protocols
This section provides an overview of the methodologies for the key clinical trials cited in this guide.
This compound (FP-025) Phase 2 Proof-of-Concept Study
-
Study Design: A randomized, double-blind, 2-period, placebo-controlled, cross-over study.[3]
-
Participant Population: 19 subjects with mild house dust mite (HDM)-allergic asthma.[3]
-
Intervention: Multiple oral doses of this compound (FP-025) or placebo.
-
Primary Endpoint: The effect of this compound versus placebo on the allergen-induced Late Asthmatic Response (LAR), measured as the Area Under the Curve for Forced Expiratory Volume in 1 second (FEV1) from 3 to 8 hours post-allergen challenge (FEV1 AUC3-8h).[15]
-
Key Assessments: Spirometry to measure FEV1 at baseline and at intervals up to 8 hours post-allergen challenge. Safety and pharmacokinetic parameters were also assessed.[3]
Tezepelumab (NAVIGATOR Trial)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adults and adolescents with severe, uncontrolled asthma.
-
Intervention: Subcutaneous Tezepelumab (210 mg) or placebo every 4 weeks for 52 weeks.
-
Primary Endpoint: Annualized asthma exacerbation rate (AAER) over 52 weeks.
-
Key Secondary Endpoints: Change from baseline in pre-bronchodilator FEV1, Asthma Control Questionnaire-6 (ACQ-6) score, and Asthma Quality of Life Questionnaire (AQLQ) score.
Dupilumab (LIBERTY ASTHMA QUEST Trial)
-
Study Design: A Phase 3, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16][17][18]
-
Participant Population: 1902 patients (≥12 years of age) with uncontrolled, moderate-to-severe asthma receiving inhaled corticosteroids (ICS) plus one or two other controller medications.[16][17]
-
Intervention: Subcutaneous Dupilumab (200 mg or 300 mg) or matched placebo every 2 weeks for 52 weeks.[16][17]
-
Primary Endpoints: Annualized rate of severe exacerbation events and the absolute change from baseline in pre-bronchodilator FEV1 at week 12.[16][18]
-
Study Duration: 52-week treatment period followed by a 12-week post-treatment follow-up.[16][18]
Benralizumab (SIROCCO & CALIMA Trials)
-
Study Design: Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies.[6][19]
-
Participant Population: Patients aged 12-75 with severe asthma uncontrolled on high-dose (SIROCCO) or medium- to high-dose (CALIMA) ICS plus a long-acting beta-agonist (LABA), with a history of ≥2 exacerbations in the previous year.[19]
-
Intervention: Subcutaneous Benralizumab (30 mg) every 4 weeks or every 8 weeks (first three doses every 4 weeks), or placebo.[6][19]
-
Primary Endpoint: Annualized asthma exacerbation rate (AER) ratio versus placebo.[6]
-
Study Duration: 48 weeks (SIROCCO) and 56 weeks (CALIMA).[20]
Itepekimab Phase 2 Trial
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[8][21]
-
Participant Population: 296 adults with moderate-to-severe asthma receiving inhaled glucocorticoids plus LABAs.[7][8]
-
Intervention: Subcutaneous Itepekimab (300 mg), Itepekimab (300 mg) plus Dupilumab (300 mg), Dupilumab (300 mg), or placebo every 2 weeks for 12 weeks.[8][21] During the trial, LABA was discontinued at week 4, and inhaled glucocorticoids were tapered from weeks 6 through 9.[8]
-
Primary Endpoint: An event indicating a loss of asthma control.[8]
-
Secondary Endpoints: Lung function (FEV1), asthma control, quality of life, and safety.[8]
Rilzabrutinib Phase 2 Trial
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, 12-week proof-of-concept study.[13][22]
-
Participant Population: Adult patients with moderate-to-severe asthma not well-controlled on ICS/LABA therapy.[13]
-
Intervention: Oral Rilzabrutinib (high and low doses) or placebo added to background ICS/LABA, which was withdrawn during the 12-week treatment period.[13]
-
Primary Endpoint: Proportion of patients with a loss of asthma control (LOAC) event during treatment.[14][22]
-
Secondary Endpoint: Change from baseline in the 5-item Asthma Control Questionnaire (ACQ-5) scores.[14][22]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator biologics.
Caption: this compound inhibits MMP-12, reducing airway inflammation and remodeling.
Caption: Signaling pathways targeted by novel asthma biologics.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a novel asthma therapeutic in a clinical trial setting.
Caption: General workflow for a clinical trial of a novel asthma therapeutic.
Conclusion
This compound, with its novel oral MMP-12 inhibitory mechanism, presents a promising new approach for the treatment of allergic asthma. The initial Phase 2 data demonstrating a reduction in the late asthmatic response is encouraging. When compared to the established and emerging biologics, this compound offers the convenience of oral administration. However, the magnitude of its clinical effect, particularly on exacerbation rates and long-term lung function, will require further evaluation in larger Phase 3 trials.
The landscape of novel asthma therapeutics is diverse, with highly effective injectable biologics targeting specific inflammatory pathways and new oral agents under development. The choice of therapeutic will increasingly depend on patient phenotype, biomarker profiles, and the desired balance between efficacy, safety, and route of administration. Continued research and head-to-head comparative trials will be crucial to fully delineate the position of this compound and other novel therapies in the evolving asthma treatment paradigm.
References
- 1. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 2. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. foreseepharma.com [foreseepharma.com]
- 4. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictors of enhanced response with benralizumab for patients with severe asthma: pooled analysis of the SIROCCO and CALIMA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Itepekimab monotherapy improves lung function in patients with moderate-to-severe asthma: NEJM [medicaldialogues.in]
- 8. Efficacy and Safety of Itepekimab in Patients with Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Phase 2 Study Demonstrates Oral Rilzabrutinib Reduces Loss of Control Events in... [chemdiv.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Media Update: New results from rilzabrutinib phase 2 study show potential to be first advanced oral treatment for moderate-to-severe asthma [sanofi.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. foreseepharma.com [foreseepharma.com]
- 16. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liberty Asthma QUEST: Phase 3 Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate Dupilumab Efficacy/Safety in Patients with Uncontrolled, Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Study Designs | FASENRA® (benralizumab) | For HCPs [fasenrahcp.com]
- 20. Summary of Pooled Data From SIROCCO and CALIMA - Clinical Review Report: Benralizumab (Fasenra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. publications.aap.org [publications.aap.org]
- 22. atsjournals.org [atsjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Aderamastat
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like Aderamastat are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, grounded in established safety protocols for pharmaceutical waste.
Immediate Safety and Logistical Information
This compound is an orally active, selective MMP-12 inhibitor used in respiratory disease research. As with any chemical compound, it is crucial to handle this compound in accordance with its Safety Data Sheet (SDS). The SDS is the primary source of information regarding personal protective equipment (PPE), handling, storage, and disposal. Always consult the SDS provided by the supplier before handling the compound.
Key Safety Principles:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound, available from the supplier, contains specific details on hazards, handling, and disposal. This document is the most critical resource for ensuring safety.
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, lab coats, and eye protection, should be worn as specified in the SDS.
-
Avoid Contamination: Prevent the release of this compound into the environment. Do not dispose of it in the regular trash or down the drain.
-
Hazardous Waste: Pharmaceutical waste is often classified as hazardous waste and must be disposed of according to local, state, and federal regulations.
This compound: Compound Summary
While specific quantitative data for disposal is found in the SDS, the following table summarizes key properties of this compound.
| Property | Value |
| IUPAC Name | 5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |
| Molecular Formula | C₂₁H₁₈N₂O₄S |
| Molecular Weight | 394.44 g/mol |
| Synonyms | FP-025, FP-003 |
| Primary Use | Research on respiratory diseases, including allergic asthma, COPD, and pulmonary fibrosis.[1][2] |
| Storage | Store as a solid at -20°C for up to 2 years. In solvent, store at -80°C for up to 6 months. |
Experimental Protocol: General Procedure for this compound Disposal
The following is a generalized, step-by-step protocol for the disposal of this compound, based on standard practices for chemical and pharmaceutical waste. This protocol is not a substitute for the specific instructions in the manufacturer's SDS.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
- Segregate this compound waste from other chemical waste streams to ensure proper disposal.
2. Waste Collection and Storage:
- Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
- The container should be made of a material compatible with the chemical properties of this compound and any solvents used.
- Store the waste container in a secure, well-ventilated area, away from incompatible materials.
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the waste manifest or any other required documentation to the disposal service, accurately describing the contents of the waste container.
4. Documentation:
- Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used. This is crucial for regulatory compliance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide provides a foundational understanding of the procedures for the proper disposal of this compound. By prioritizing safety, adhering to regulatory requirements, and consulting the specific guidance in the Safety Data Sheet, you can ensure a safe and compliant laboratory environment.
References
Safeguarding Research: A Comprehensive Guide to Handling Aderamastat
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Aderamastat. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is an orally active, selective matrix metalloproteinase-12 (MMP-12) inhibitor used in research, particularly in studies related to respiratory diseases such as allergic asthma and chronic obstructive pulmonary disease (COPD).[1] As with any research chemical, proper handling and disposal are paramount to mitigate potential risks. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling protocols, and disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, which should be donned before any handling procedures begin.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of powder-free, disposable nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately if contaminated and both pairs upon completion of work or at least every two hours. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Standard safety glasses are insufficient. Use chemical splash goggles that provide a seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body | Disposable, Low-Permeability Gown | Wear a disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed immediately if contaminated and at the end of each work session. Do not wear lab coats outside of the designated handling area. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved N95 or higher respirator is required when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
| Feet | Closed-toe Shoes and Shoe Covers | Wear fully enclosed, liquid-resistant shoes. Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the process.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Stock solutions, once prepared, should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Preparation of Solutions:
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Wear all required PPE as detailed in the table above.
-
Use a dedicated set of non-sparking tools for weighing and transferring the compound.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing. A protocol for preparing a 2.5 mg/mL solution involves adding a 25.0 mg/mL DMSO stock solution to PEG300, followed by Tween-80 and saline.[1]
Handling During Experiments:
-
Conduct all experimental procedures involving this compound within a designated and clearly marked area.
-
Avoid skin contact and inhalation.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Should a spill occur, follow established laboratory spill cleanup procedures for hazardous chemicals.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and any unused this compound powder should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Method: All waste generated from the handling of this compound must be disposed of as hazardous chemical waste. This should be done through a licensed environmental waste management vendor. Do not mix with general laboratory or biological waste.
Hazard and Protective Measures Relationship
The following diagram illustrates the relationship between the potential hazards associated with this compound and the corresponding protective measures.
By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment. This commitment to safety builds a foundation of trust and underscores the value of responsible chemical handling in the pursuit of scientific advancement.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
